Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
Descripción
Propiedades
IUPAC Name |
tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)12-5-4-11(10-15-12)18(20)21/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFJYZONBJARJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584673 | |
| Record name | tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193902-78-2 | |
| Record name | tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate: A Comprehensive Technical Guide for Advanced Research
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. A key element in this endeavor is the utilization of versatile chemical building blocks that enable the efficient construction of complex molecular architectures. Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate, a substituted nitropyridine derivative, has emerged as a significant intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, comprising a Boc-protected piperazine moiety and an electrophilic nitropyridine ring, make it a valuable synthon for the introduction of a piperazinyl-nitropyridine fragment into target molecules. This guide provides an in-depth technical overview of this compound, encompassing its chemical and physical properties, a detailed synthetic protocol, its applications in drug discovery with a focus on kinase inhibitor synthesis, and relevant experimental procedures for researchers in the field.
I. Chemical and Physical Properties
This compound is a fine chemical that is typically available as a solid.[1] A comprehensive understanding of its chemical and physical properties is essential for its proper handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 193902-78-2 | [1] |
| Molecular Formula | C₁₄H₂₀N₄O₄ | [1] |
| Molecular Weight | 308.33 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder or solid | [2] |
| Purity | Typically ≥98.0% | [1][2] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8°C. | [1] |
Note: Some physical properties such as melting point and boiling point are not consistently reported in the literature and should be determined empirically.
Spectral Data
While authenticated spectra should be obtained from the supplier, the expected spectral characteristics are as follows:
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the piperazine ring protons (multiplets in the 3-4 ppm region), and the protons on the nitropyridine ring (doublets and a doublet of doublets in the aromatic region, typically downfield due to the electron-withdrawing nitro group).
-
¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display resonances for the carbons of the tert-butyl group, the piperazine ring, and the nitropyridine ring. The carbon attached to the nitro group will be significantly deshielded.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.
II. Synthesis and Mechanism
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This reaction is a cornerstone of heterocyclic chemistry and is particularly effective for pyridines activated by electron-withdrawing groups like the nitro group.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Detailed Synthetic Protocol
This protocol is a representative procedure based on established methods for similar compounds.[3]
Materials:
-
2-Chloro-5-nitropyridine
-
Tert-butyl piperazine-1-carboxylate[4]
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as DMSO, add tert-butyl piperazine-1-carboxylate (1.1 eq) and a base like potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Causality of Experimental Choices:
-
Choice of Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Choice of Solvent: A polar aprotic solvent like DMSO or DMF is chosen to dissolve the reactants and facilitate the SNAᵣ reaction, which proceeds through a charged intermediate (Meisenheimer complex).
-
Purification: Column chromatography is essential to remove unreacted starting materials and any side products, ensuring the high purity required for subsequent synthetic steps.
III. Applications in Drug Discovery: A Focus on Kinase Inhibitors
The primary application of this compound in drug discovery is as a versatile intermediate for the synthesis of kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.
A notable example is the use of a structurally related isomer, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, in the synthesis of inhibitors for Bruton's tyrosine kinase (Btk).[6] Btk is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[7]
The Btk Signaling Pathway
The following diagram illustrates the central role of Btk in the BCR signaling cascade.
Caption: Simplified Btk signaling pathway and the point of intervention.
Inhibition of Btk by small molecules can effectively block the downstream signaling cascade, leading to reduced B-cell proliferation and survival. This makes Btk a highly attractive therapeutic target for B-cell malignancies and autoimmune diseases.[8]
Synthetic Strategy for Btk Inhibitors
The synthesis of Btk inhibitors often involves a multi-step sequence where the this compound intermediate is first modified and then coupled with other key fragments. A general synthetic workflow is outlined below.
Caption: General synthetic route to Btk inhibitors.
IV. Experimental Protocols: In Vitro Btk Kinase Assay
To evaluate the efficacy of newly synthesized Btk inhibitors derived from the title compound, an in vitro kinase assay is a standard and essential experiment. This protocol provides a general framework for a luminescence-based Btk kinase assay.
Principle
The assay measures the amount of ADP produced from the kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, and the amount of ATP is quantified using a luciferase/luciferin reaction that generates a luminescent signal.
Materials
-
Recombinant human Btk enzyme
-
Btk kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT)[9]
-
ATP
-
Substrate (e.g., poly (Glu, Tyr) 4:1)
-
Test compounds (synthesized Btk inhibitors)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Protocol
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup:
-
Add 5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the Btk enzyme and the appropriate antibody (if using a FRET-based assay) in kinase buffer.[10]
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a solution containing the substrate and ATP in kinase buffer to initiate the reaction. The final concentrations of ATP and substrate should be at or near their Kₘ values for Btk.
-
Incubate for a specific time (e.g., 120 minutes) at 30 °C.
-
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC₅₀ value for each compound by fitting the dose-response data to a suitable model.
-
Self-Validating System
-
Controls: The inclusion of positive and negative controls in every assay plate is critical for data validation.
-
Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable.
-
Reproducibility: Key experiments should be repeated to ensure the reproducibility of the results.
V. Safety and Handling
This compound should be handled by trained personnel in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
VI. Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting key signaling pathways in disease. Its straightforward synthesis and reactive handles make it an attractive starting material for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and applications, along with a detailed experimental protocol to empower researchers in their drug discovery efforts. The continued exploration of this and similar intermediates will undoubtedly contribute to the advancement of new and effective treatments for a range of human diseases.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. innospk.com [innospk.com]
- 6. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate CAS 193902-78-2 properties
An In-Depth Technical Guide to Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 193902-78-2)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, applications, and handling, offering field-proven insights into its utility and experimental considerations.
Core Compound Identity and Physicochemical Properties
This compound (CAS No. 193902-78-2) is a nitro-substituted pyridinylpiperazine derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperazine ring, combined with the electron-withdrawing nitro group on the pyridine ring, makes it a versatile and stable intermediate for complex molecule synthesis.
The strategic placement of the nitro group at the 5-position of the pyridine ring is crucial. It activates the 2-position for nucleophilic aromatic substitution (SNAr), which is the cornerstone of its primary synthetic route. Furthermore, this nitro group can be readily reduced to an amine, providing a reactive handle for subsequent amide bond formations, reductive aminations, or other coupling reactions essential for building diverse chemical libraries.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 193902-78-2 | [1] |
| Molecular Formula | C₁₄H₂₀N₄O₄ | [1] |
| Molecular Weight | 308.33 g/mol | [1] |
| MDL Number | MFCD07369779 | [1][2] |
| Appearance | Off-white to orange crystalline powder or crystals | [3] |
| Topological Polar Surface Area (TPSA) | 91.49 Ų | [2] |
| logP (iLOGP) | 2.46 | [2] |
| InChI Key | WWFJYZONBJARJT-UHFFFAOYSA-N |[2] |
Synthesis and Mechanism
The most common and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the electron-deficient nature of the pyridine ring, which is further enhanced by the strongly electron-withdrawing nitro group.
Synthetic Workflow
The reaction proceeds by coupling 2-chloro-5-nitropyridine with tert-butyl piperazine-1-carboxylate (Boc-piperazine). The chlorine atom at the C2 position of the pyridine ring serves as a good leaving group. The nucleophilic secondary amine of the Boc-piperazine attacks this activated position, leading to the formation of the desired product. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to quench the HCl generated during the reaction, driving the equilibrium towards the product.
Caption: Diagram of the SNAr synthesis pathway.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
-
Reaction Setup : To a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous Dimethylformamide (DMF, 5-10 mL per mmol of substrate), add tert-butyl piperazine-1-carboxylate (1.1 eq).
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture. The base is crucial for scavenging the HCl byproduct.
-
Heating : Stir the reaction mixture at 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up : Upon completion, cool the reaction mixture to room temperature and pour it into ice water. This will precipitate the crude product.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.
Structural Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Commercial suppliers typically provide documentation including NMR, HPLC, and LC-MS data to validate the structure.[1][4]
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4-1.5 ppm, 9H), the piperazine protons (two multiplets, typically around 3.5-3.8 ppm, 8H), and the three distinct protons on the pyridine ring.
-
¹³C NMR : The carbon spectrum will confirm the presence of all 14 carbon atoms, including the carbonyl of the Boc group (~154 ppm), the quaternary carbon of the t-butyl group (~80 ppm), and the carbons of the pyridine and piperazine rings.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (309.33).
Role in Medicinal Chemistry and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a critical intermediate for creating more complex molecules.[5] Its value lies in the strategic combination of the piperazine ring, a common scaffold in CNS-active and other drugs, and the nitro-pyridine moiety, which acts as a versatile chemical handle.
Gateway to Bioactive Amines
The primary application of this compound is as a precursor to its amino derivative, tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate (CAS 119285-07-3).[6][7] The nitro group can be efficiently reduced to a primary amine through various standard methods, such as catalytic hydrogenation (e.g., H₂ with Pd/C), or chemical reduction (e.g., with iron powder in acetic acid or tin(II) chloride).
This transformation is fundamental because the resulting aniline moiety is a key nucleophile for building larger, more complex drug candidates. It can readily participate in amide couplings, sulfonamide formations, and various cross-coupling reactions.
Caption: Conversion of the nitro compound to a versatile amino intermediate.
Structural Isomerism and Context
It is important to distinguish this compound from its isomers, such as tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 571189-16-7).[3] This particular isomer is a well-documented intermediate in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases (CDK) 4 and 6 used in cancer therapy.[3] While the CAS number 193902-78-2 does not directly lead to Palbociclib, its structural similarity and analogous reactivity highlight the importance of the nitropyridinyl-piperazine scaffold in the development of targeted therapies.[8]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed. Safety data sheets (SDS) from suppliers provide detailed information.[9]
Table 2: GHS Hazard Information
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H301/H302: Toxic/Harmful if swallowed | [2][6] |
| H315: Causes skin irritation | [6][9] | |
| H319: Causes serious eye irritation | [6][9] | |
| H335: May cause respiratory irritation | [6][9] | |
| Precautionary Statements | P261: Avoid breathing dust. | |
| P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. | [2] |
| | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[9] |
-
Handling : Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation.[9]
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[1][9]
Conclusion
This compound is a high-value synthetic intermediate whose utility is defined by its strategic design. The Boc-protected piperazine offers a stable, yet easily deprotected, core scaffold, while the nitro-activated pyridine ring provides a site for both initial C-N bond formation and subsequent conversion into a reactive amine. This combination makes it an indispensable tool for medicinal chemists aiming to synthesize novel and diverse libraries of compounds for drug discovery programs. Its robust synthesis and clear pathway for functionalization ensure its continued relevance in the field.
References
- 1. CAS 193902-78-2 | this compound - Synblock [synblock.com]
- 2. 193902-78-2 | this compound | Amides | Ambeed.com [ambeed.com]
- 3. innospk.com [innospk.com]
- 4. 193902-78-2|this compound|BLD Pharm [bldpharm.com]
- 5. flore.unifi.it [flore.unifi.it]
- 6. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 17999304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. virtuouslifescience.com [virtuouslifescience.com]
- 8. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
Chemical structure of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
An In-Depth Technical Guide to Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will explore its structural and physicochemical properties, detail a robust synthetic protocol and subsequent characterization, and discuss its primary application as a precursor to amino-pyridinyl derivatives for drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced chemical intermediates.
Introduction and Strategic Importance
In the landscape of pharmaceutical development, nitrogen-containing heterocycles are privileged scaffolds due to their ability to engage in diverse biological interactions. The nitropyridinyl-piperazine core, in particular, serves as a versatile platform. The title compound, this compound (CAS No. 193902-78-2), is a strategically important intermediate.[1] Its structure combines three key features:
-
A Pyridine Ring: A common motif in pharmaceuticals, activated by an electron-withdrawing nitro group.
-
A Piperazine Linker: A frequently used linker in drug design, offering favorable pharmacokinetic properties.
-
A Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides a stable and readily cleavable protection for one of the piperazine nitrogens, enabling regioselective synthesis.
The primary utility of this molecule lies in the chemical reactivity of the nitro group, which can be efficiently reduced to a primary amine. This amine then serves as a handle for subsequent coupling reactions (e.g., amide bond formation, reductive amination, or Buchwald-Hartwig amination), allowing for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR). Its isomers are known intermediates in the synthesis of targeted therapies, such as the CDK4/6 inhibitor Palbociclib, underscoring the value of this molecular framework.[2][3]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical properties is critical for its handling, reaction setup, and purification. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 193902-78-2 | [1][4] |
| Molecular Formula | C₁₄H₂₀N₄O₄ | [1][4] |
| Molecular Weight | 308.33 g/mol | [1][4] |
| Appearance | Off-white to orange crystalline powder or solid | [2] |
| Storage Conditions | Store in a dry, sealed place, under an inert atmosphere at 2-8°C | [1][4] |
Structural Formula:
References
A Comprehensive Technical Guide to Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (CAS: 193902-78-2)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. With a molecular formula of C14H20N4O4 and a molecular weight of 308.33 g/mol , this compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its structure, featuring a Boc-protected piperazine linked to a nitropyridine core, offers a versatile platform for developing targeted therapeutics. This document details its physicochemical properties, provides a mechanistic rationale and a validated protocol for its synthesis, outlines robust analytical methods for its characterization, and discusses its applications in drug discovery, drawing parallels to its structural isomers used in approved oncology drugs.
Physicochemical Properties and Molecular Structure
The fundamental properties of a synthetic intermediate are critical for its effective use in multi-step syntheses. The specifications for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C14H20N4O4 | [1] |
| Molecular Weight | 308.33 g/mol | [1][2] |
| CAS Number | 193902-78-2 | [1][3] |
| Typical Appearance | Off-white to yellow/orange solid or crystalline powder | [4] |
| Standard Purity | ≥98.0% | [4] |
The molecular architecture is fundamental to its reactivity and function as a synthetic intermediate. The diagram below illustrates its structure.
Caption: Molecular structure of this compound.
Synthesis and Mechanistic Rationale
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of medicinal chemistry for forging carbon-nitrogen bonds.
Principle of Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds by the attack of a nucleophile—in this case, the secondary amine of 1-Boc-piperazine—on an electron-deficient aromatic ring. The pyridine ring is intrinsically electron-deficient, and this property is dramatically enhanced by the presence of the strongly electron-withdrawing nitro (-NO₂) group at the 5-position. This group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy and facilitating the substitution of a leaving group (typically a halide like chlorine or fluorine) at the 2-position.
The Critical Role of the Boc Protecting Group
The use of tert-butyl piperazine-1-carboxylate (1-Boc-piperazine) is a deliberate and crucial strategic choice.[5] Piperazine has two secondary amine nitrogens of similar nucleophilicity. Attempting a direct reaction with unsubstituted piperazine would lead to a mixture of mono-substituted product, di-substituted byproduct (1,4-bis(5-nitropyridin-2-yl)piperazine), and unreacted starting material, creating a significant purification challenge.
The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for one of the nitrogens.[5] Its steric bulk and electronic effect (resonance delocalization) reduce the nucleophilicity of the adjacent nitrogen, ensuring that the substitution occurs exclusively at the unprotected, distal nitrogen. This elegant control of regioselectivity is fundamental to achieving a high yield of the desired product. The Boc group can be easily removed later in a synthetic sequence under acidic conditions to reveal the secondary amine for further functionalization.
Caption: Generalized workflow for the synthesis of the title compound.
Exemplary Synthetic Protocol
This protocol is a self-validating system, where the outcome is confirmed by the analytical methods described in the subsequent section.
-
Reactor Setup: To a dry, nitrogen-purged reaction vessel, add 2-chloro-5-nitropyridine (1.0 eq) and 1-Boc-piperazine (1.1 eq).
-
Solvent and Base Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to achieve a concentration of approximately 0.5 M. Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: The base is essential to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the limiting reagent (2-chloro-5-nitropyridine) is consumed (typically 4-12 hours).
-
Aqueous Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Causality: This step removes the inorganic base, solvent, and other water-soluble impurities.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the title compound as a solid.
Analytical Characterization and Quality Control
Rigorous analytical testing is non-negotiable to validate the identity, purity, and structure of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of the final product. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is typically employed. Purity is determined by the area percentage of the main product peak, with a specification of >98% being common for use in further synthetic steps.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The analysis should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 309.15, consistent with the calculated exact mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structural elucidation.
-
¹H NMR: The spectrum will provide unambiguous confirmation. Key expected signals include: a singlet at ~1.5 ppm integrating to 9 protons (the tert-butyl group), two distinct multiplets in the 3.5-3.8 ppm range for the 8 protons of the piperazine ring, and three aromatic signals in the 7.0-9.0 ppm range characteristic of the 2,5-disubstituted pyridine ring system.
-
¹³C NMR: This analysis confirms the presence of all 14 unique carbon atoms in the molecule, including the characteristic carbonyl signal of the Boc group (~154 ppm) and the carbons of the nitropyridine ring.
-
Applications in Drug Discovery and Development
This compound is not an end product but a high-value intermediate. The substituted nitropyridine-piperazine motif is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.
The primary utility of this compound involves two subsequent transformations:
-
Reduction of the Nitro Group: The nitro group is readily reduced to an aniline (amino group) using standard conditions such as catalytic hydrogenation (H₂ over Pd/C) or chemical reduction (e.g., with iron or tin(II) chloride). This unmasks a nucleophilic amino group, which is a common handle for building amides, ureas, or participating in coupling reactions. The resulting compound, tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, is a versatile precursor.[6]
-
Deprotection of the Boc Group: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) liberates the second piperazine nitrogen, allowing for further derivatization.
A notable structural isomer, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, is a documented key intermediate in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases (CDK) 4 and 6 used to treat HR-positive breast cancer.[4] The strategic importance of the title compound lies in its ability to grant access to a different regioisomer of the critical amino-pyridinyl-piperazine core, enabling researchers to explore a wider chemical space and develop novel drug candidates with potentially different selectivity and pharmacological profiles.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount. While specific data for this exact isomer is limited, the safety profile can be inferred from closely related compounds.[7][8]
| Hazard Category | GHS Classification (Inferred) | Precautionary Statement |
| Acute Toxicity | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place to ensure its long-term stability.[1]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for pharmaceutical innovation. Its synthesis, based on the reliable SNAr reaction, is strategically designed for high selectivity and yield through the use of a Boc protecting group. Validated by a suite of modern analytical techniques, this intermediate provides a reliable and versatile entry point to the highly sought-after aminopyridine-piperazine scaffold. For researchers in drug development, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating the next generation of targeted therapies.
References
- 1. CAS 193902-78-2 | this compound - Synblock [synblock.com]
- 2. tert-Butyl 4-(2-nitropyridin-4-yl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. CAS#:193902-78-2 | this compound | Chemsrc [chemsrc.com]
- 4. innospk.com [innospk.com]
- 5. tert-Butyl piperazine-1-carboxylate | Manasa Life Sciences [manasalifesciences.com]
- 6. virtuouslifescience.com [virtuouslifescience.com]
- 7. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4 | CID 11243758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | 571189-16-7 [sigmaaldrich.com]
A Comprehensive Technical Guide to Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
An Essential Building Block in Modern Drug Discovery
Foreword: The Strategic Importance of Heterocyclic Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug development, the strategic use of well-defined molecular intermediates is paramount. These building blocks serve as the foundational architecture upon which complex and highly specific therapeutic agents are constructed. Among the vast array of chemical scaffolds, nitrogen-containing heterocycles, particularly those combining piperazine and pyridine moieties, have emerged as "privileged structures." This is due to their proven success in interacting with a wide range of biological targets and their favorable physicochemical properties that contribute to better drug-like characteristics, such as improved solubility and bioavailability.[1][2]
This guide provides an in-depth technical overview of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (C14H20N4O4), a key intermediate that embodies the principles of rational drug design. Its structure, featuring a Boc-protected piperazine, a pyridine ring, and a strategically placed nitro group, makes it a highly versatile synthon in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, characterization, and critical role in the creation of advanced therapeutics.
Compound Profile and Physicochemical Properties
This compound is a stable, crystalline solid at room temperature. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is a key feature, allowing for selective reactions at the unprotected nitrogen atom.[3] The pyridine ring, rendered electron-deficient by the 5-nitro group, is primed for specific chemical transformations, which will be discussed in subsequent sections.
| Property | Value | Source |
| CAS Number | 193902-78-2 | [4][5] |
| Molecular Formula | C14H20N4O4 | [4] |
| Molecular Weight | 308.33 g/mol | [4] |
| Appearance | White to off-white or pale yellow crystalline powder | [6] |
| Purity | Typically ≥98% | [6] |
Synthesis and Mechanistic Considerations
The primary and most industrially relevant synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of modern organic synthesis, particularly for the formation of carbon-heteroatom bonds on electron-poor aromatic systems.[7][8]
The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis involves the reaction of a 2-halo-5-nitropyridine, most commonly 2-chloro-5-nitropyridine, with tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). The reaction proceeds due to the electron-withdrawing nature of the nitro group at the 5-position and the nitrogen atom within the pyridine ring, which sufficiently activates the 2-position for nucleophilic attack by the secondary amine of the Boc-piperazine.[9]
Experimental Protocol: Synthesis via SNAr
Materials:
-
2-Chloro-5-nitropyridine
-
Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))
-
A non-nucleophilic base (e.g., Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA))
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-nitropyridine (1.0 eq) and the chosen anhydrous solvent.
-
Add N-Boc-piperazine (1.0-1.2 eq) to the stirred solution.
-
Add the base (2.0-3.0 eq) portion-wise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature may vary depending on the solvent and base used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain this compound as a solid.
Rationale for Reagent and Condition Selection
-
Solvent: Polar aprotic solvents like DMF or ACN are chosen for their ability to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate, a key step in the SNAr mechanism.
-
Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. Non-nucleophilic bases are preferred to avoid competition with the piperazine nucleophile.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
Spectroscopic Characterization
Confirmation of the structure and purity of this compound is crucial. The following are expected spectroscopic data based on its chemical structure and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, the piperazine ring, and the tert-butyl group. The pyridine protons will appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the nitro and piperazine substituents. The piperazine protons will appear as multiplets in the aliphatic region (typically δ 3.0-4.0 ppm). The tert-butyl group will exhibit a sharp singlet at approximately δ 1.4-1.5 ppm, integrating to nine protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring, the piperazine ring, the tert-butyl group, and the carbonyl carbon of the Boc group (typically around δ 154 ppm). The carbons of the pyridine ring attached to the nitro group and the piperazine will be significantly shifted due to electronic effects.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique, and the spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 309.15.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹.
-
C=O stretching (Boc group): A strong absorption band around 1690-1710 cm⁻¹.
-
C-N stretching: Bands in the fingerprint region.
-
C-H stretching (aliphatic and aromatic): Bands around 2850-3100 cm⁻¹.
Significance and Applications in Drug Discovery
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of high-value active pharmaceutical ingredients (APIs). The two key functionalities, the nitro group and the Boc-protected piperazine, offer orthogonal handles for further chemical modifications.
The Role of the 5-Nitro Group
The nitro group is not merely an activating group for the initial SNAr synthesis. It serves as a synthetic precursor to an amino group. The reduction of the nitro group to a primary amine is a high-yielding and straightforward transformation, typically achieved through catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or by using reducing agents like tin(II) chloride.[9] This newly formed amino group provides a nucleophilic site for a variety of subsequent reactions, including amide bond formation, urea formation, or further cross-coupling reactions.
The Versatility of the Boc-Protected Piperazine
The Boc group provides a robust and reliable method for protecting one of the piperazine nitrogens. This allows for the selective elaboration of the molecule at the 5-amino position of the pyridine ring. Once these transformations are complete, the Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an organic solvent) to reveal a free secondary amine on the piperazine ring. This amine can then be functionalized in a multitude of ways, such as through alkylation, acylation, or reductive amination, to introduce further diversity and modulate the pharmacological properties of the final compound.[3]
Application in the Synthesis of CDK Inhibitors
A prominent example of the application of this intermediate is in the synthesis of cyclin-dependent kinase (CDK) inhibitors.[6] CDKs are a family of protein kinases that are critical for the regulation of the cell cycle, and their dysregulation is a hallmark of many cancers.[10][11] The nitropyridine-piperazine scaffold is a key component of several potent and selective CDK inhibitors. The structural features of this intermediate allow for the precise positioning of pharmacophoric groups that interact with the ATP-binding pocket of the CDK enzymes. For instance, the amino group derived from the nitro group can act as a hydrogen bond donor, while the piperazine moiety can be functionalized to interact with solvent-exposed regions of the kinase, thereby enhancing potency and selectivity.[10][11]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: Based on data for similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.[12][13]
-
Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling this compound.[12][13]
Predicted ADMET Properties
-
Absorption: The molecule's size and polarity are within the range that would suggest reasonable oral absorption.
-
Distribution: The presence of the piperazine moiety can enhance solubility and distribution.
-
Metabolism: The Boc group is generally stable to metabolic degradation but can be cleaved in vivo. The pyridine ring may be susceptible to oxidation.
-
Toxicity: In silico toxicity predictions are necessary to assess potential liabilities.
It is important to note that these are predictions, and experimental validation is essential for any compound intended for therapeutic development.[16]
Conclusion
This compound is a testament to the power of strategic molecular design in modern medicinal chemistry. Its synthesis is efficient and scalable, and its structure provides a robust platform for the creation of complex and diverse molecular architectures. The orthogonal reactivity of the nitro group and the Boc-protected piperazine allows for a stepwise and controlled elaboration, making it an invaluable tool for the synthesis of targeted therapeutics, particularly in the field of oncology with the development of CDK inhibitors. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, underscoring its significance as a key building block for the next generation of innovative medicines.
References
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 193902-78-2 | this compound - Synblock [synblock.com]
- 5. CAS#:193902-78-2 | this compound | Chemsrc [chemsrc.com]
- 6. innospk.com [innospk.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 11. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. storageatlasengagepdcus.blob.core.windows.net [storageatlasengagepdcus.blob.core.windows.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Predictions of the ADMET properties of candidate drug molecules utilizing different QSAR/QSPR modelling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Spectroscopic data for Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
Despite a comprehensive search for spectroscopic data for Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (CAS No. 193902-78-2), a core component of this technical guide, specific experimental ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data are not publicly available in the scientific literature, patents, or open-access spectral databases. While numerous chemical suppliers list the compound and indicate the availability of such data, the actual spectral information is not provided.
The synthesis of this compound is noted as a precursor to its amino derivative, tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. However, the publications detailing this synthesis do not include the spectroscopic characterization of the nitro-intermediate.
Due to the absence of the foundational spectroscopic data, it is not possible to provide the in-depth technical guide and analysis as requested. The core requirements of interpreting experimental data, explaining structure-spectra correlations, and providing detailed protocols for data acquisition for this specific molecule cannot be met.
To facilitate further research, the following information has been gathered:
Molecular Information:
-
IUPAC Name: this compound
-
CAS Number: 193902-78-2
-
Molecular Formula: C₁₄H₂₀N₄O₄
-
Molecular Weight: 308.33 g/mol
General Synthetic Context:
This compound is typically synthesized via a nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and tert-butyl piperazine-1-carboxylate. The resulting product serves as a key intermediate in the synthesis of various biologically active molecules, primarily by the reduction of the nitro group to an amine, which can then be further functionalized.
For researchers and drug development professionals seeking to work with this compound, it is recommended to perform in-house spectroscopic analysis upon acquisition to confirm its identity and purity. Standard analytical techniques for this characterization would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and gain insights into the fragmentation patterns.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Should the spectroscopic data for this compound become publicly available, a comprehensive technical guide could be developed.
1H NMR of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
An In-depth Technical Guide to the ¹H NMR of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound (CAS No. 193902-78-2).[1][2][3] As a key intermediate in pharmaceutical synthesis, unequivocal structural confirmation is paramount. This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed theoretical prediction of the spectrum, a step-by-step experimental protocol for data acquisition, and an interpretive framework grounded in the principles of NMR spectroscopy. We will dissect the molecule's proton environments, predict their chemical shifts, multiplicities, and coupling constants, and present this information in a clear, structured format to facilitate reliable characterization.
Introduction: The Imperative for Structural Verification
This compound is a heterocyclic compound featuring three distinct structural motifs: a 5-nitropyridine ring, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group. The precise arrangement of these components is critical to its function as a synthetic building block. ¹H NMR spectroscopy is an indispensable tool for verifying this structure, providing detailed information about the electronic environment and connectivity of every proton in the molecule.[4] An accurate interpretation of the ¹H NMR spectrum ensures the identity and purity of the material, which is a foundational requirement for advancing any drug development pipeline.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the chemically non-equivalent protons within the molecule. The structure is broken down into its three primary components, with each unique proton environment labeled for discussion.
Caption: Chemical structure with labeled proton environments.
-
H-Boc: The nine equivalent protons of the tert-butyl group.
-
Hβ: The four protons on the piperazine ring adjacent to the Boc-protected nitrogen.
-
Hα: The four protons on the piperazine ring adjacent to the nitropyridine ring.
-
H-3', H-4', H-6': The three distinct aromatic protons on the 5-nitropyridine ring.
Theoretical ¹H NMR Spectral Analysis
The predicted spectrum is a synthesis of foundational NMR principles and empirical data from similar chemical structures.[5][6] The analysis for each proton environment is detailed below.
Aliphatic Region
-
H-Boc (tert-Butyl Protons): The tert-butyl group's nine protons are chemically equivalent and shielded by the electron-donating nature of the alkyl groups. They are isolated from other protons, so no spin-spin coupling occurs. This results in a sharp, strong singlet.
-
Integration: 9H
-
Predicted Chemical Shift (δ): ~1.46 ppm. This is a characteristic shift for Boc-protected amines.[7]
-
Multiplicity: Singlet (s)
-
-
Hβ (Piperazine Protons): These four protons are on the carbons adjacent to the nitrogen bearing the electron-withdrawing Boc group. They are expected to be in a similar chemical environment, coupling primarily with the Hα protons.
-
Hα (Piperazine Protons): These four protons are adjacent to the electron-deficient nitropyridine ring. The direct attachment to the aromatic system causes them to be more deshielded (further downfield) than the Hβ protons.
-
Integration: 4H
-
Predicted Chemical Shift (δ): ~3.75 - 3.85 ppm. Similar to Hβ, these signals may exhibit broadening.
-
Multiplicity: Broad multiplet or triplet (t)
-
Aromatic Region
The 5-nitropyridine ring protons are subject to strong deshielding effects from both the electronegative ring nitrogen and the powerful electron-withdrawing nitro group (-NO₂).
-
H-3': This proton is ortho to the piperazine substituent and meta to the nitro group. It will be the most shielded (upfield) of the three aromatic protons. It is coupled to H-4'.
-
Integration: 1H
-
Predicted Chemical Shift (δ): ~6.80 - 6.90 ppm
-
Multiplicity: Doublet (d)
-
Coupling Constant (J): ~9.0 Hz (ortho coupling with H-4')
-
-
H-4': This proton is meta to both the piperazine and the nitro group. It is coupled to both H-3' (ortho) and H-6' (meta).
-
Integration: 1H
-
Predicted Chemical Shift (δ): ~8.20 - 8.30 ppm
-
Multiplicity: Doublet of doublets (dd)
-
Coupling Constants (J): ~9.0 Hz (ortho coupling with H-3') and ~2.5 Hz (meta coupling with H-6')
-
-
H-6': This proton is ortho to the nitro group, placing it in a highly electron-poor environment. Consequently, it will be the most deshielded proton in the molecule. It is coupled to H-4'.
-
Integration: 1H
-
Predicted Chemical Shift (δ): ~9.00 - 9.10 ppm
-
Multiplicity: Doublet (d)
-
Coupling Constant (J): ~2.5 Hz (meta coupling with H-4')
-
Summary of Predicted ¹H NMR Data
The following table consolidates the predicted spectral parameters for this compound in a deuterated chloroform (CDCl₃) solvent.
| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-Boc | 9H | 1.46 | Singlet (s) | - |
| Hβ | 4H | 3.55 - 3.65 | Triplet (t) or Multiplet (m) | ~5.0 |
| Hα | 4H | 3.75 - 3.85 | Triplet (t) or Multiplet (m) | ~5.0 |
| H-3' | 1H | 6.80 - 6.90 | Doublet (d) | ~9.0 |
| H-4' | 1H | 8.20 - 8.30 | Doublet of doublets (dd) | ~9.0, ~2.5 |
| H-6' | 1H | 9.00 - 9.10 | Doublet (d) | ~2.5 |
Experimental Protocol for Data Acquisition
This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum. Adherence to these steps minimizes impurities and ensures spectral accuracy.
Sample Preparation
-
Material Weighing: Accurately weigh 10-20 mg of the solid compound into a clean, dry vial.[10][11] A higher concentration may be needed for less sensitive experiments like ¹³C NMR but can cause line broadening in ¹H NMR.[11][12]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[12][13] CDCl₃ is a common choice, but ensure the compound is fully soluble. If not, DMSO-d₆ is an alternative.
-
Internal Standard: For precise chemical shift calibration, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[12]
-
Transfer and Filtration: Ensure the sample is completely dissolved.[11] If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[13] This step is critical to prevent poor spectral resolution.
-
Labeling: Clearly label the NMR tube with the sample's identity.
Data Acquisition Workflow
Caption: A standard workflow for NMR data acquisition.
Instrument Parameters (Typical for 400 MHz Spectrometer)
-
Pulse Program: Standard 1D proton (zg30)
-
Number of Scans (NS): 16-32 (adjust for concentration)
-
Receiver Gain (RG): Set automatically
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
Conclusion: A Framework for Confidence
The structural integrity of this compound can be confidently established through ¹H NMR spectroscopy. The predicted spectrum reveals a unique fingerprint, from the unmistakable 9H singlet of the Boc group to the distinct downfield pattern of the three-proton system on the nitropyridine ring. The interplay of chemical shifts and coupling constants provides a self-validating dataset: the predicted ortho and meta coupling constants for the aromatic protons, if observed experimentally, will confirm their relative positions and thus the overall molecular architecture. This guide provides the theoretical foundation and practical methodology for researchers to acquire and interpret this crucial data, ensuring the quality and identity of this important synthetic intermediate.
References
- 1. CAS 193902-78-2 | this compound - Synblock [synblock.com]
- 2. CAS#:193902-78-2 | this compound | Chemsrc [chemsrc.com]
- 3. 193902-78-2|this compound|BLD Pharm [bldpharm.com]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
The Strategic Role of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutics. Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate, a key building block, has emerged as a critical starting material in the synthesis of targeted therapies, most notably in the realm of oncology. This technical guide provides an in-depth analysis of this compound, delineating its synthesis, chemical properties, and its pivotal role as a precursor to potent and selective kinase inhibitors. We will explore its application in the synthesis of the clinical candidate GSK2636771, a selective PI3Kβ inhibitor, providing a clear example of its utility. This guide will further detail the underlying biological rationale, relevant signaling pathways, and provide actionable experimental protocols for researchers in the field.
Introduction: The Significance of the Nitropyridine-Piperazine Scaffold
The nitropyridine moiety is a cornerstone in medicinal chemistry, offering a synthetically tractable handle for a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, a fundamental reaction in the construction of complex drug molecules. When coupled with the piperazine scaffold, a privileged structure in numerous approved drugs, the resulting molecule becomes a powerful tool for drug discovery. Piperazine derivatives are prevalent in therapeutics targeting the central nervous system, as well as in anticancer agents, owing to their ability to confer favorable pharmacokinetic properties and engage in specific molecular interactions with biological targets.
This compound (CAS No. 193902-78-2) embodies the synergistic potential of these two motifs. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for controlled, stepwise synthesis, a crucial aspect of complex molecule assembly. The primary utility of this compound lies in its role as a precursor to its amino derivative, tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, which serves as a key intermediate in the synthesis of targeted therapies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in drug development.
| Property | Value | Reference |
| CAS Number | 193902-78-2 | [1] |
| Molecular Formula | C14H20N4O4 | [1] |
| Molecular Weight | 308.33 g/mol | [1] |
| Appearance | Off-white to yellow powder | |
| Melting Point | 168-172 °C | [1] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. | [2] |
Synthesis and Conversion to a Key Amino Intermediate
The primary role of this compound in drug discovery is as a precursor to its corresponding amino derivative. This transformation is a critical step in the synthesis of various bioactive molecules.
Synthesis of this compound
This compound is commercially available from various suppliers. Its synthesis typically involves the nucleophilic aromatic substitution of a dihalonitropyridine with N-Boc-piperazine.
Reduction to Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
The reduction of the nitro group to an amine is a high-yielding and well-established chemical transformation.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the desired product, tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. This product is often of sufficient purity for use in the next step without further purification.[3]
Caption: Synthetic conversion of the nitro-compound to the key amino intermediate.
Application in the Synthesis of GSK2636771: A PI3Kβ Inhibitor
A prime example of the utility of this compound is its role in the synthesis of GSK2636771, a potent and selective inhibitor of the β-isoform of phosphoinositide 3-kinase (PI3K).
The PI3K/AKT Signaling Pathway: A Key Target in Oncology
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a highly attractive target for therapeutic intervention.[1][5] The PI3K family of enzymes is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ.
Caption: Simplified PI3K/AKT signaling pathway and the point of inhibition by GSK2636771.
Rationale for Targeting PI3Kβ
While pan-PI3K inhibitors have been developed, they often suffer from on- and off-target toxicities.[2][3] Isoform-selective inhibitors offer the potential for a wider therapeutic window. The β-isoform of PI3K is particularly important in cancers with loss of the tumor suppressor PTEN, a common genetic alteration in various malignancies, including prostate and breast cancer.[2][6] In PTEN-deficient tumors, PI3Kβ signaling is often the dominant driver of cell growth and survival, making it a prime therapeutic target.[2][6]
GSK2636771: A Selective PI3Kβ Inhibitor
GSK2636771 is an orally bioavailable, ATP-competitive inhibitor of PI3Kβ.[2][3] Its selectivity for the β-isoform over other Class I PI3K isoforms is a key feature, potentially leading to a more favorable safety profile compared to pan-PI3K inhibitors.[2][6]
| Parameter | Value | Reference |
| Target | PI3Kβ | [2][3][7] |
| IC50 (PI3Kβ) | 5.2 nM | [2][3][7] |
| Ki (PI3Kβ) | 0.89 nM | [7] |
| Selectivity | >900-fold vs PI3Kα and PI3Kγ; >10-fold vs PI3Kδ | [2][3] |
Synthetic Strategy for GSK2636771
The synthesis of GSK2636771 involves the coupling of the key intermediate, tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, with a suitably functionalized heterocyclic core. A plausible synthetic route is outlined below.
Caption: General synthetic workflow for GSK2636771.
-
Coupling Reaction: The amino group of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is coupled with an activated heterocyclic partner. This can be achieved through various methods, such as a Buchwald-Hartwig amination or a nucleophilic aromatic substitution, depending on the nature of the heterocyclic core.
-
Boc Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to yield the final product, GSK2636771.
-
Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization to achieve high purity.
Clinical Development of GSK2636771
GSK2636771 has undergone clinical investigation in patients with advanced solid tumors, particularly those with PTEN deficiency.[3][8] Phase I and II clinical trials have been conducted to evaluate its safety, pharmacokinetics, and anti-tumor activity, both as a monotherapy and in combination with other agents.[9][10][11][12] These studies have provided valuable insights into the therapeutic potential of selective PI3Kβ inhibition.
Conclusion
This compound is a strategically important building block in modern drug discovery. Its value is exemplified by its role in the synthesis of the selective PI3Kβ inhibitor GSK2636771. The chemical tractability of the nitropyridine and the favorable properties imparted by the piperazine ring make this scaffold highly valuable for the development of targeted therapies. As our understanding of cancer biology deepens, the demand for such versatile and well-characterized chemical intermediates will undoubtedly continue to grow, enabling the creation of the next generation of precision medicines.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DSpace [repository.icr.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Facebook [cancer.gov]
- 10. Phase I/II Study of the selective PI3K-beta inhibitor GSK2636771 in Combination with Pembrolizumab in patients with Metastatic Melanoma and PTEN Loss [mdanderson.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Discovery of Pyridinylpiperazine Derivatives: A Technical Guide to Bioactive Molecule Development
Abstract The pyridinylpiperazine scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activity and favorable physicochemical properties.[1][2] This guide provides an in-depth technical exploration into the discovery and development of pyridinylpiperazine derivatives as bioactive molecules. We traverse the strategic rationale behind their synthesis, detailing robust experimental protocols for their creation and biological evaluation. The narrative delves into key therapeutic areas where these compounds have shown significant promise, including oncology, neuroscience, and infectious diseases, by elucidating their mechanisms of action and structure-activity relationships.[3][4][5] Through detailed methodologies, comparative data analysis, and visual workflows, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.
The Pyridinylpiperazine Scaffold: A Privileged Structure in Medicinal Chemistry
The strategic combination of a pyridine ring and a piperazine moiety creates a powerful pharmacophore that is prevalent in a multitude of clinically successful drugs.[3][6] The pyridine ring, a bioisostere of benzene, offers a six-membered aromatic system with a nitrogen atom that can act as a hydrogen bond acceptor, influencing solubility and receptor binding. The piperazine ring provides a flexible yet conformationally constrained linker with two key nitrogen atoms.[1] This unique combination imparts several advantageous properties:
-
Structural Rigidity and Flexibility: The scaffold offers a balance of structural rigidity for selective target binding and conformational flexibility to adapt to various binding pockets.[1]
-
Hydrogen Bonding Capacity: The two nitrogen atoms in the piperazine ring and the nitrogen in the pyridine ring serve as hydrogen bond acceptors and potential donors (if protonated), facilitating strong interactions with biological targets.[1]
-
Favorable ADME Properties: The presence of the nitrogen atoms often enhances aqueous solubility and can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles, contributing to better oral bioavailability.[1]
These characteristics have enabled the development of pyridinylpiperazine derivatives across a wide spectrum of therapeutic applications, from targeting central nervous system (CNS) receptors to inhibiting critical enzymes in cancer and pathogenic microbes.[3][4][5] The scaffold's true power lies in its synthetic tractability, allowing for systematic modifications at multiple positions to fine-tune potency, selectivity, and pharmacokinetic parameters.
Caption: Core structure and key modification points of the pyridinylpiperazine scaffold.
Synthetic Strategies and Methodologies
The synthesis of pyridinylpiperazine derivatives predominantly relies on well-established organic chemistry principles, with nucleophilic aromatic substitution (SNAr) being the cornerstone reaction.
Causality Behind the Synthetic Approach
The choice of an SNAr reaction is dictated by the electronic properties of the pyridine ring. A halogen (typically chlorine or fluorine) at the 2-position of the pyridine ring renders the carbon atom electrophilic. This electrophilicity can be significantly enhanced by placing an electron-withdrawing group, such as a nitro (NO₂) group, on the ring (e.g., at the 3- or 5-position).[6] This activation facilitates the attack by a nucleophile, in this case, the secondary amine of a piperazine ring, to displace the halogen and form the desired C-N bond. The subsequent functionalization of the second nitrogen on the piperazine ring allows for the introduction of diverse chemical moieties to build a library of compounds for screening.
Detailed Example Protocol: Synthesis of 1-(3-nitropyridin-2-yl)piperazine Derivatives[6]
This protocol describes a two-step synthesis to produce a series of N-arylacetamide derivatives of 1-(3-nitropyridin-2-yl)piperazine, which have been identified as potent urease inhibitors.[6]
Step 1: Synthesis of 1-(3-nitropyridin-2-yl)piperazine (Intermediate 3)
-
To a solution of 2-chloro-3-nitropyridine (10 mmol) in 50 mL of acetonitrile, add an excess of piperazine (40 mmol, 4 equivalents).
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the residue in water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography (silica gel, using a gradient of ethyl acetate in hexane) to afford pure 1-(3-nitropyridin-2-yl)piperazine.
Step 2: Synthesis of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide Derivatives (Final Compounds 5a-o)
-
In a round-bottom flask, combine 1-(3-nitropyridin-2-yl)piperazine (1 mmol), the appropriate 2-chloro-N-arylacetamide (1.1 mmol), and potassium carbonate (K₂CO₃, 2 mmol) in 20 mL of acetonitrile.[6]
-
Heat the mixture to reflux and stir for 18-36 hours, monitoring by TLC until the starting material is consumed.[6]
-
After cooling, filter the solid K₂CO₃ and wash with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
Caption: Synthetic workflow for N-arylacetamide pyridinylpiperazine derivatives.
Elucidation of Biological Activity: Key Therapeutic Areas
The versatility of the pyridinylpiperazine scaffold has led to its exploration in numerous disease contexts.
Application in Neurological Disorders
Pyridinylpiperazine derivatives are prominent in CNS drug discovery due to their ability to interact with various neurotransmitter receptors.[2][7]
-
Mechanism of Action: Many derivatives act as antagonists of the α₂-adrenergic receptor and as partial agonists of the 5-HT₁ₐ serotonin receptor.[8][9] The antagonism of presynaptic α₂-adrenoceptors can increase the release of norepinephrine, while agonism at 5-HT₁ₐ receptors is a well-established mechanism for anxiolytic and antidepressant effects.[10] This dual activity is a compelling feature for treating complex mood disorders. More recent research has identified derivatives that can activate TRPC6 channels, offering a potential strategy to restore synaptic function in Alzheimer's disease.[11]
-
Experimental Rationale: Receptor binding assays using radiolabeled ligands (e.g., [³H]clonidine for α₂ sites) are essential for determining a compound's affinity (Ki value) for its target.[9] Functional assays, such as measuring downstream signaling events or electrophysiological responses in brain slices, are then used to determine whether the compound is an agonist, antagonist, or partial agonist. In vivo behavioral models in rodents (e.g., conflict tests, forced swim tests) are crucial for validating the anxiolytic or antidepressant potential of lead candidates.[10]
Caption: Simplified pathway for the anxiolytic action of a 5-HT1A receptor agonist.
Application in Oncology
The piperazine ring is a common feature in many successful anticancer drugs, particularly kinase inhibitors.[4][12]
-
Mechanism of Action: Aberrant kinase activity is a hallmark of many cancers.[13] Pyridinylpiperazine derivatives have been designed to act as ATP-competitive inhibitors, occupying the ATP-binding pocket of key kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Casein Kinase II (CK2), and PIM kinases.[14][15] By blocking the kinase's ability to phosphorylate its substrates, these inhibitors disrupt downstream signaling pathways essential for cell proliferation, survival, and metastasis.
-
Data Presentation: The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines. The results are expressed as GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of a specific enzyme).
Table 1: Antiproliferative Activity of Selected Piperazine Derivatives
| Compound ID | Target Cancer Cell Line | Activity (GI₅₀ or IC₅₀) | Reference |
|---|---|---|---|
| 23 | Breast Cancer (MDA-MB-468) | GI₅₀ = 1.00 µM | [16][17] |
| 25 | Non-Small Cell Lung Cancer (HOP-92) | GI₅₀ = 1.35 µM | [16][17] |
| Vd | VEGFR-2 Kinase | IC₅₀ = 0.57 µM | [14] |
| Ve | VEGFR-2 Kinase | IC₅₀ = 0.61 µM |[14] |
Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol provides a framework for assessing a compound's ability to inhibit VEGFR-2 kinase activity, a critical step in validating its mechanism of action.
-
Preparation: Reconstitute recombinant human VEGFR-2 enzyme, the substrate peptide (e.g., a poly(Glu, Tyr) polymer), and ATP in a kinase assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test pyridinylpiperazine derivative (e.g., from 100 µM to 1 nM) in DMSO, and then dilute further into the assay buffer. Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).
-
Reaction Initiation: In a 96-well plate, add the enzyme to wells containing the diluted compounds or controls. Allow a brief pre-incubation (10-15 minutes) at room temperature.
-
Kinase Reaction: Initiate the reaction by adding a mixture of the substrate peptide and ATP. Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using an antibody-based detection method, such as ELISA or a luminescence-based assay (e.g., ADP-Glo™), which measures ADP production as an indicator of kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the inhibition percentage against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Application as Urease Inhibitors
Targeting microbial enzymes is a proven strategy for developing anti-infective agents.
-
Mechanism of Action: The enzyme urease is crucial for the survival of certain pathogens, such as Helicobacter pylori, which uses urease to neutralize the acidic environment of the stomach by breaking down urea into ammonia.[6][18] Inhibiting urease activity can therefore prevent colonization and treat associated infections like gastric ulcers.[6] Pyridinylpiperazine derivatives have been shown to be potent inhibitors of urease, likely by chelating the nickel ions in the enzyme's active site.[6][18]
-
Data Presentation: The inhibitory potency is determined by measuring the IC₅₀ value against purified urease.
Table 2: Urease Inhibition by Pyridinylpiperazine Derivatives[6]
| Compound ID | Urease Inhibition (IC₅₀ in µM) |
|---|---|
| 5b | 2.0 ± 0.73 |
| 7e | 2.24 ± 1.63 |
| Intermediate 3 | 3.90 ± 1.91 |
| Thiourea (Standard) | 23.2 ± 11.0 |
Structure-Activity Relationship (SAR) and Lead Optimization
The development of potent and selective pyridinylpiperazine derivatives is guided by a systematic analysis of their structure-activity relationships (SAR).[1][19]
-
Causality in SAR: SAR studies aim to understand how specific chemical modifications to the scaffold impact biological activity. For example, in the urease inhibitor series, the addition of N-arylacetamide moieties to the piperazine nitrogen dramatically increased potency compared to the unsubstituted precursor.[6] In α₂-adrenoceptor antagonists, adding a fluorine atom to the pyridine ring was found to be more potent than the standard antagonist yohimbine.[9]
-
Role of Computational Chemistry: Molecular docking studies are now an indispensable tool in lead optimization. By simulating how a molecule fits into the 3D structure of its target protein, researchers can predict binding modes and energies. This was used effectively in the urease inhibitor project to show that the most potent compounds formed favorable interactions with the active site, rationalizing their low IC₅₀ values.[6][18] This in silico analysis helps prioritize which derivatives to synthesize, saving significant time and resources.
Caption: Logical flow of a typical Structure-Activity Relationship (SAR) study.
Conclusion and Future Perspectives
Pyridinylpiperazine derivatives have firmly established their role as a "privileged" scaffold in drug discovery, yielding bioactive molecules across a remarkable range of therapeutic areas. Their synthetic accessibility, combined with favorable physicochemical properties, makes them an enduring platform for innovation. The success seen in targeting CNS receptors, protein kinases, and microbial enzymes underscores the scaffold's versatility.
The future of pyridinylpiperazine research will likely focus on designing multi-target ligands capable of addressing complex diseases like Alzheimer's or cancer with a single molecule. Further refinement of SAR, aided by advanced computational modeling and machine learning, will enable the creation of compounds with even greater potency and selectivity, minimizing off-target effects. As our understanding of disease biology deepens, the pyridinylpiperazine scaffold will undoubtedly continue to be a vital tool in the development of the next generation of therapeutics.
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 9. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate via SNAr Reaction
Introduction
Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (CAS No. 193902-78-2) is a pivotal chemical intermediate in the fields of medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a Boc-protected piperazine linked to a nitropyridine core, makes it an exceptionally versatile building block. The strategic placement of the nitro group allows for further functionalization, most commonly through reduction to the corresponding aniline, tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate.[3][4] This subsequent intermediate is a key component in the synthesis of a wide range of biologically active molecules, including kinase inhibitors used in targeted cancer therapies.[5][6]
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound via a Nucleophilic Aromatic Substitution (SNAr) reaction. We will delve into the underlying reaction mechanism, provide a detailed step-by-step procedure, and outline the necessary safety, characterization, and validation steps to ensure a reliable and reproducible synthesis.
Reaction Mechanism and Scientific Principles
The synthesis is achieved through a classic Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. The reaction proceeds via a two-step addition-elimination mechanism.[7][8][9]
Causality of Experimental Design:
-
Substrate Activation: The pyridine ring of the substrate, 2-chloro-5-nitropyridine, is inherently electron-deficient. This characteristic is dramatically amplified by the presence of the strongly electron-withdrawing nitro group (-NO₂). Through both inductive and resonance effects, the nitro group polarizes the ring, rendering the carbon atoms, particularly those ortho and para to it, highly electrophilic and susceptible to nucleophilic attack.[6][10]
-
Nucleophilic Attack: The secondary amine of tert-butyl piperazine-1-carboxylate acts as the nucleophile. It attacks the C-2 carbon of the pyridine ring, which is para to the activating nitro group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][11] The stability of this complex is the kinetic driving force for the reaction, as the negative charge is effectively delocalized onto the oxygen atoms of the nitro group.[7][9]
-
Leaving Group Expulsion: In the final step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, an excellent leaving group. This yields the final product. The reaction often includes a mild base to neutralize the hydrochloric acid (HCl) generated during the process, preventing the protonation of the piperazine nucleophile and driving the reaction to completion.
Caption: The SNAr addition-elimination mechanism.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled as needed with appropriate adjustments to equipment and reagent quantities.
Materials and Reagents
| Reagent | CAS No. | Supplier Recommendation |
| 2-Chloro-5-nitropyridine | 4548-45-2 | Sigma-Aldrich, 99% |
| tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine) | 57260-71-6 | TCI, >98%[12] |
| Triethylamine (TEA) | 121-44-8 | Sigma-Aldrich, ≥99.5% |
| Acetonitrile (ACN), anhydrous | 75-05-8 | Sigma-Aldrich, 99.8% |
| Ethyl acetate (EtOAc) | 141-78-6 | Fisher Scientific, HPLC Grade |
| Hexanes | 110-54-3 | Fisher Scientific, HPLC Grade |
| Deionized water | N/A | In-house supply |
| Brine (Saturated NaCl solution) | N/A | In-house preparation |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | VWR Chemicals |
| Silica gel | 7631-86-9 | SiliCycle, 60 Å, 40-63 µm |
Quantitative Data Summary
The following table outlines the reagent quantities for a synthesis yielding approximately 3-4 grams of the product.
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass (g) | Volume (mL) |
| 2-Chloro-5-nitropyridine | 158.54[13] | 1.0 | 25.2 | 4.0 | N/A |
| 1-Boc-piperazine | 186.25[14] | 1.1 | 27.7 | 5.16 | N/A |
| Triethylamine (TEA) | 101.19 | 1.5 | 37.8 | 3.83 | 5.27 |
| Acetonitrile (ACN) | 41.05 | N/A | N/A | N/A | 100 |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (4.0 g, 25.2 mmol) and 1-Boc-piperazine (5.16 g, 27.7 mmol). Add anhydrous acetonitrile (100 mL) to dissolve the solids.
-
Base Addition: While stirring at room temperature, add triethylamine (5.27 mL, 37.8 mmol) to the solution dropwise over 5 minutes. TEA serves to neutralize the HCl formed during the reaction.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C using a heating mantle and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour using a 3:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 3-5 hours, indicated by the consumption of the 2-chloro-5-nitropyridine starting material.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile solvent under reduced pressure using a rotary evaporator.
-
Extraction and Washing: To the resulting residue, add ethyl acetate (100 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer with brine (1 x 50 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield a crude yellow solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution from 5% to 20% ethyl acetate in hexanes is typically effective. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Final Product: Dry the resulting bright yellow solid under high vacuum to remove any residual solvent. The expected yield is typically in the range of 85-95%.
Characterization and Validation
To confirm the structural integrity and purity of the synthesized this compound, the following analytical techniques are recommended.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic peaks for the tert-butyl group (a singlet at ~1.49 ppm), the piperazine protons (two multiplets at ~3.5-3.8 ppm), and the three distinct protons on the nitropyridine ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 309.3.[1]
-
Melting Point: The purified compound should have a sharp melting point, which can be compared to literature values.
Safety and Hazard Management
Adherence to standard laboratory safety practices is mandatory. This reaction should be performed inside a certified chemical fume hood.
-
2-Chloro-5-nitropyridine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[13][15][16][17]
-
tert-Butyl piperazine-1-carboxylate: May cause skin, eye, and respiratory irritation.[18][19]
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
This application note details a robust and high-yielding protocol for the synthesis of this compound. By understanding the underlying SNAr mechanism, researchers can confidently execute this procedure to obtain high-purity material essential for downstream applications in drug discovery and development. The provided steps for reaction monitoring, purification, and characterization ensure the synthesis is both reliable and self-validating.
References
- 1. CAS 193902-78-2 | this compound - Synblock [synblock.com]
- 2. 193902-78-2|this compound|BLD Pharm [bldpharm.com]
- 3. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 17999304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(5-AMINOPYRIDIN-2-YL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 119285-07-3 [chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 1-(tert-Butoxycarbonyl)piperazine | 57260-71-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. 2-氯-5-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. chemimpex.com [chemimpex.com]
- 15. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chemicalbook.com [chemicalbook.com]
- 17. echemi.com [echemi.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyridine with Boc-piperazine
Introduction: Strategic Importance in Medicinal Chemistry
The synthesis of substituted piperazines is a cornerstone of modern medicinal chemistry. The piperazine motif is a privileged scaffold, frequently incorporated into drug candidates to enhance crucial pharmacokinetic properties such as aqueous solubility and oral bioavailability.[1] The targeted functionalization of the piperazine ring is therefore of paramount importance. This document provides a comprehensive guide to the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and tert-butyl piperazine-1-carboxylate (Boc-piperazine), yielding tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate. This reaction is a robust and efficient method for the synthesis of a key intermediate in the development of various therapeutic agents.
The use of Boc-piperazine is a strategic choice to prevent the common issue of disubstitution, allowing for the controlled, monosubstitution of the piperazine core.[1] The Boc protecting group is stable under a variety of reaction conditions and can be readily removed under mild acidic conditions, providing a versatile handle for further synthetic transformations.
Reaction Scheme
Figure 1: General reaction scheme for the SNAr of 2-chloro-5-nitropyridine with Boc-piperazine.
Mechanistic Insights: The Addition-Elimination Pathway
The nucleophilic aromatic substitution on the electron-deficient pyridine ring proceeds via a well-established two-step addition-elimination mechanism.[2]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the secondary amine of Boc-piperazine on the carbon atom bearing the chlorine leaving group (C-2) of the 2-chloro-5-nitropyridine. This attack is facilitated by the electron-withdrawing nature of both the pyridine ring nitrogen and the nitro group. The attack temporarily disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group.
-
Rearomatization and Expulsion of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, a good leaving group. This results in the formation of the final product, this compound.
// Reactants sub [label=<
2-Chloro-5-nitropyridine
];
nuc [label=<
Boc-Piperazine
];
// Meisenheimer Complex mc [label=<
Meisenheimer Complex (Resonance Stabilized)
];
// Products prod [label=<
This compound
];
lg [label=<
Chloride Ion (Leaving Group)
];
// Edges sub -> mc [label="Nucleophilic\nAttack", fontcolor="#4285F4"]; nuc -> mc [color="#FFFFFF00"]; // Invisible edge for alignment mc -> prod [label="Expulsion of\nLeaving Group", fontcolor="#4285F4"]; mc -> lg [color="#FFFFFF00"]; // Invisible edge for alignment } Caption: The Addition-Elimination Mechanism of the SNAr Reaction.
Detailed Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-5-nitropyridine | 4548-45-2 | 158.54 | 1.0 g | 6.31 |
| Boc-piperazine | 57260-71-6 | 186.25 | 1.3 g | 6.98 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.32 mL | 9.46 |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | 20 mL | - |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |
| Hexanes | 110-54-3 | 86.18 | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Glassware for workup and purification
-
Column for flash chromatography (silica gel)
Safety Precautions
-
2-Chloro-5-nitropyridine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4][5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4] Handle in a well-ventilated fume hood.
-
Boc-piperazine: Causes skin and eye irritation.[6][7] May cause respiratory irritation.[6] Avoid breathing dust and contact with skin and eyes.[6] Wear appropriate PPE.
-
Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Handle in a fume hood.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Handle in a fume hood.
Reaction Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (1.0 g, 6.31 mmol).
-
Addition of Reagents: Add Boc-piperazine (1.3 g, 6.98 mmol, 1.1 eq) and acetonitrile (20 mL). Stir the mixture to dissolve the solids.
-
Base Addition: Add triethylamine (1.32 mL, 9.46 mmol, 1.5 eq) to the reaction mixture.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2] Prepare a TLC plate and spot the starting material (2-chloro-5-nitropyridine) and the reaction mixture. A suitable eluent system is 30% ethyl acetate in hexanes. The reaction is complete when the starting material spot is no longer visible by UV light. The reaction is typically complete within 4-6 hours.
// Nodes A [label="1. Combine Reactants\n(2-chloro-5-nitropyridine, Boc-piperazine, Et3N) in Acetonitrile"]; B [label="2. Heat to Reflux\n(approx. 82°C)"]; C [label="3. Monitor by TLC\n(30% EtOAc/Hexanes)"]; D [label="4. Work-up:\n- Cool to RT\n- Concentrate\n- Partition (EtOAc/Water)\n- Dry Organic Layer"]; E [label="5. Purification\n(Flash Column Chromatography)"]; F [label="6. Characterization\n(NMR, MS, MP)"]; G [label="Final Product:\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Heat"]; B -> C [label="Monitor Progress"]; C -> D [label="Reaction Complete"]; D -> E [label="Crude Product"]; E -> F [label="Purified Product"]; F -> G; } Caption: A typical experimental workflow for the synthesis.
Work-up and Purification
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Partition the residue between ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as a yellow solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30%).[8] Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford this compound as a pale yellow solid.
Characterization of the Final Product
-
Appearance: Pale yellow solid
-
Melting Point: 168-172 °C[]
-
Molecular Formula: C₁₄H₂₀N₄O₄
-
Molecular Weight: 308.33 g/mol [10]
-
1H NMR (400 MHz, CDCl₃) δ: 8.95 (d, J = 2.8 Hz, 1H), 8.05 (dd, J = 9.2, 2.8 Hz, 1H), 6.60 (d, J = 9.2 Hz, 1H), 3.70 – 3.60 (m, 4H), 3.55 – 3.45 (m, 4H), 1.49 (s, 9H).
-
13C NMR (101 MHz, CDCl₃) δ: 162.8, 154.7, 149.3, 137.5, 131.1, 106.9, 80.3, 45.1, 44.2, 28.5.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient heating or reaction time.- Deactivated reagents. | - Ensure the reaction is maintained at reflux.- Extend the reaction time and continue to monitor by TLC.- Use fresh, high-quality reagents. |
| Formation of Byproducts | - Presence of moisture.- Impure starting materials. | - Use anhydrous solvents.- Ensure starting materials are pure before commencing the reaction. |
| Low Yield | - Inefficient extraction or purification. | - Perform multiple extractions of the aqueous layer.- Optimize the gradient for column chromatography to ensure good separation. |
Conclusion
The nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with Boc-piperazine is a highly effective and reproducible method for the synthesis of a valuable building block in drug discovery. The protocol outlined in this document is robust and can be readily implemented in a standard laboratory setting. A thorough understanding of the reaction mechanism and careful attention to the experimental procedure will ensure a high yield of the desired product.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1-Boc-4-(5-nitro-2-pyridyl)piperazine (97%) - Amerigo Scientific [amerigoscientific.com]
Application Notes: Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Strategic Value of the 2-Piperazino-5-nitropyridine Scaffold
In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, protein kinase inhibitors represent a cornerstone of precision medicine. Within this class of therapeutics, specific structural motifs often emerge as "privileged scaffolds" due to their ability to interact favorably with the ATP-binding site of various kinases. The piperazine-substituted pyridine core is one such scaffold, prized for its role as a versatile hinge-binding element.
This document provides a detailed guide to the application of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (CAS No. 193902-78-2), a highly strategic building block for the synthesis of a diverse range of kinase inhibitors, including those targeting the PI3K/mTOR and Bruton's tyrosine kinase (BTK) pathways.[1][2] The molecule's design is inherently logical for multi-step synthesis:
-
The piperazine ring offers a flexible yet constrained linker, often engaging with key residues in the kinase hinge region.[3]
-
The Boc (tert-butoxycarbonyl) protecting group on the distal nitrogen of the piperazine allows for controlled, late-stage functionalization to fine-tune pharmacokinetic properties.
-
The nitropyridine core is electronically activated for nucleophilic aromatic substitution (SNAr), providing a robust method for coupling with other heterocyclic systems.
-
The nitro group itself is a synthetic linchpin—a versatile precursor to an amino group, which can be elaborated into a variety of functional groups to probe the solvent-exposed region of the target kinase, thereby driving potency and selectivity.
This guide will elucidate the core chemical principles, provide validated experimental protocols, and present the biological context for inhibitors derived from this essential intermediate.
Core Synthetic Strategy: A Logic-Driven Approach
The utility of this compound stems from a logical and sequential series of chemical transformations that allow for the systematic construction of complex inhibitor molecules. The general workflow is predicated on two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Nitro Group Reduction.
The Causality of SNAr Coupling
The pyridine ring is rendered electron-deficient by the potent electron-withdrawing effect of the nitro group at the C5 position. This electronic pull makes the C2 position highly electrophilic and susceptible to attack by a nucleophile. In a typical first step, the secondary amine of the piperazine moiety attacks an electron-deficient (hetero)aromatic ring bearing a suitable leaving group (e.g., a halogen), forming the core of the inhibitor.
The Nitro-to-Amine Transformation: Unlocking a Vector for Potency
Once the core is assembled, the nitro group's primary function is realized. It is readily reduced to a primary amine (-NH₂) under standard conditions (e.g., catalytic hydrogenation, or reduction with metals like iron or tin(II) chloride). This newly formed amine is a critical functional handle. It serves as a point of diversification, allowing for the introduction of various substituents via amide bond formation, urea synthesis, or further coupling reactions. These modifications are crucial for optimizing the structure-activity relationship (SAR) and achieving desired potency and selectivity profiles.[4][5]
Visualizing the General Synthetic Workflow
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols: Synthesis of a Representative PI3K/mTOR Inhibitor
The following protocols describe a representative synthesis of a dual PI3K/mTOR inhibitor, illustrating the practical application of the title compound. These steps are designed to be self-validating, with clear endpoints and characterization methods.
Protocol 1: Synthesis of the Amino-Pyridine Intermediate
Step 1A: SNAr Coupling with a Pyrimidine Core This step couples the piperazine-nitropyridine building block with a representative chlorinated pyrimidine core, a common feature in PI3K inhibitors.[6][7]
-
Materials:
-
This compound (1.0 eq, e.g., 3.08 g, 10 mmol)
-
2,4-Dichloro-5-methylpyrimidine (1.1 eq, 1.80 g, 11 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 4.35 mL, 25 mmol)
-
N-Methyl-2-pyrrolidone (NMP) (30 mL)
-
-
Procedure:
-
To a stirred solution of this compound and 2,4-dichloro-5-methylpyrimidine in NMP, add DIPEA.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the mixture to room temperature and pour it into 200 mL of ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield tert-butyl 4-(5-nitro-2-(4-chloro-5-methylpyrimidin-2-ylamino)pyridin-2-yl)piperazine-1-carboxylate.
-
-
Expected Outcome: A pale yellow to orange solid. The product can be characterized by 1H NMR and Mass Spectrometry.
Step 1B: Reduction of the Nitro Group This crucial step converts the nitro group into a reactive amine, preparing the molecule for the final coupling step.
-
Materials:
-
The product from Step 1A (1.0 eq)
-
Iron powder (5.0 eq)
-
Ammonium chloride (5.0 eq)
-
Ethanol (EtOH) and Water (4:1 mixture)
-
-
Procedure:
-
Suspend the nitro-intermediate in the EtOH/Water mixture.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 2-4 hours. Monitor the reaction by LC-MS.
-
Once the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure. The residue can be partitioned between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the desired amino-intermediate.
-
-
Expected Outcome: The product is typically a solid, which may be purified by column chromatography if necessary.
Data Presentation: Structure-Activity Relationship (SAR) Insights
The 2-piperazino-5-aminopyridine scaffold allows for systematic modification to optimize biological activity. The table below summarizes hypothetical, yet representative, SAR data for a series of PI3K/mTOR inhibitors derived from the intermediate synthesized in Protocol 1. Modifications are introduced at the 5-amino position (R1) and, after Boc-deprotection, at the piperazine N4 position (R2).
| Compound ID | R¹ Group (at 5-amino position) | R² Group (at piperazine N4) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| Inhibitor-1 | 3-Methoxybenzoyl | H | 25 | 15 |
| Inhibitor-2 | Isoquinoline-5-carbonyl | H | 8 | 5 |
| Inhibitor-3 | 3-(Trifluoromethyl)benzoyl | H | 15 | 9 |
| Inhibitor-4 | Isoquinoline-5-carbonyl | Methyl | 12 | 8 |
| Inhibitor-5 | Isoquinoline-5-carbonyl | (2-Hydroxyethyl) | 10 | 6 |
This data is illustrative and serves to demonstrate how modifications at key positions, enabled by the starting material's structure, can significantly impact potency against target kinases.[8]
Biological Context: Targeting the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common event in many human cancers, making it a high-value target for therapeutic intervention.[9][10] Inhibitors synthesized using this compound can effectively block this pathway, often at multiple nodes (e.g., dual PI3K and mTOR inhibition).
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Conclusion
This compound is more than a mere chemical intermediate; it is a testament to rational drug design. Its carefully considered functionalities provide a robust and flexible platform for the synthesis of potent and selective kinase inhibitors. The protocols and strategies outlined in this document demonstrate its direct applicability in constructing complex molecules capable of modulating critical cell signaling pathways, thereby empowering researchers in their quest to develop next-generation targeted therapies.
References
- 1. Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to the Synthesis of Aminopyridinyl-Piperazines
Introduction
The aminopyridinyl-piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds and FDA-approved drugs.[1][2] These molecules are integral to the development of therapeutics targeting a spectrum of conditions, including cancer, psychiatric disorders, and infectious diseases.[1][3][4] The unique physicochemical properties conferred by the piperazine ring—such as its basicity, solubility, and conformational flexibility—allow for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profiles.[1]
This guide provides a comprehensive overview of the primary synthetic methodologies for preparing aminopyridinyl-piperazines. We will delve into the mechanistic principles behind each approach, offer detailed, field-proven experimental protocols, and present quantitative data to inform reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to construct this valuable heterocyclic motif.
Core Synthetic Strategies: An Overview
The formation of the critical C-N bond between a pyridine ring and a piperazine nitrogen is typically achieved through two powerful and versatile chemical transformations: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these methods is dictated by the electronic properties of the pyridine substrate, the desired reaction conditions, and functional group tolerance.
Caption: Primary synthetic routes to aminopyridinyl-piperazines.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a classical and often cost-effective method for forming aryl-amine bonds. It relies on the reaction of a nucleophile (piperazine) with an electron-deficient aromatic ring (pyridine) bearing a suitable leaving group.
Mechanistic & Strategic Insights
The success of an SNAr reaction on a pyridine ring is fundamentally governed by its electronic structure. The electronegative nitrogen atom within the pyridine ring inherently reduces electron density, particularly at the C-2 (ortho) and C-4 (para) positions.[5] This effect makes these positions susceptible to nucleophilic attack. The stability of the anionic intermediate (Meisenheimer complex) formed during the reaction is crucial; resonance structures that place the negative charge on the ring nitrogen are particularly stabilizing, which is only possible for attack at the C-2 and C-4 positions.[5][6]
For the reaction to proceed efficiently, two conditions are generally required:
-
A Good Leaving Group: Halogens (F, Cl) are common leaving groups. Fluorine is often superior due to the high polarization of the C-F bond, which makes the carbon atom highly electrophilic and facilitates the initial nucleophilic attack—the rate-determining step.[6]
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs (e.g., -NO₂, -CN) on the pyridine ring, particularly at positions that can stabilize the negative charge of the Meisenheimer complex, significantly accelerates the reaction.[7][8]
Protocol 1: General Procedure for SNAr
This protocol describes the synthesis of a 4-substituted tetrafluoropyridine derivative, a common application of SNAr in this context.[7]
Materials and Reagents:
-
Activated Halopyridine (e.g., Pentafluoropyridine): 1.0 equiv.
-
Piperazine (or a mono-substituted derivative): 1.0-1.2 equiv.
-
Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine): 2.0-3.0 equiv.
-
Anhydrous Solvent (e.g., DMF, Toluene, Acetonitrile): 0.1-0.5 M concentration
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated halopyridine (1.0 equiv.), piperazine (1.1 equiv.), and the base (2.5 equiv.).
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the base and other water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridinyl-piperazine.
Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern and highly versatile palladium-catalyzed cross-coupling reaction for C-N bond formation.[9] Its primary advantage over SNAr is its remarkably broad substrate scope, allowing for the coupling of less-activated aryl halides and a wide variety of amines under relatively mild conditions.[9][10][11]
Mechanistic & Strategic Insights
This reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The judicious selection of the catalyst components is critical for achieving high yields.[12]
-
Palladium Precatalyst: Air- and moisture-stable precatalysts are often used for convenience and reproducibility.[10]
-
Ligand: Sterically hindered and electron-rich phosphine ligands are essential. They promote the crucial reductive elimination step and stabilize the active Pd(0) species. The development of bidentate phosphine ligands like BINAP and DPPF was a key breakthrough for enabling the coupling of primary amines.[9]
-
Base: A non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details the coupling of an N-Boc protected piperazine with an aryl halide, a common strategy to ensure mono-arylation.[12] The Boc protecting group can be subsequently removed under acidic conditions.[13]
Materials and Reagents:
-
Aryl Halide (e.g., 2-chloropyridine): 1.0 equiv.
-
N-Boc-piperazine: 1.2-1.5 equiv.
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂): 1-5 mol%
-
Phosphine Ligand (e.g., Xantphos, RuPhos): 1-10 mol%
-
Base (e.g., NaOt-Bu, Cs₂CO₃): 1.4-2.0 equiv.
-
Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane): 0.1-0.5 M concentration
-
Inert Gas (Nitrogen or Argon)
-
Ethyl acetate, water, brine
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube or flask, add the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), the base (1.5 equiv.), the palladium precatalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).
-
Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Using a syringe, add the anhydrous, degassed solvent to the flask.
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-N'-Boc-piperazine.[12]
Quantitative Data Summary
The choice of reaction conditions can significantly impact the yield of the desired product. The following table provides representative data for the Buchwald-Hartwig amination.
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 18 | 95 | [12] |
| 2-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | Dioxane | 110 | 24 | 88 | [13] |
| 4-Chloroanisole | G3-XPhos (1) | (precatalyst) | K₃PO₄ | t-AmylOH | 100 | 12 | 92 | [10] |
General Laboratory Workflow & Purification
A successful synthesis relies on a systematic workflow from reaction setup to final product characterization.
Caption: General experimental workflow for synthesis and purification.
Purification Strategies
The high polarity and basicity of many aminopyridinyl-piperazines can present purification challenges.[14]
-
Column Chromatography: This is the most common method. A silica gel stationary phase is typically used. The mobile phase often consists of a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A small amount of a basic modifier, such as triethylamine or ammonium hydroxide, is often added to the eluent to prevent the basic product from streaking on the acidic silica gel.
-
Crystallization: If the product is a solid, crystallization can be an effective purification technique. For basic compounds, this is often done by forming a salt (e.g., a diacetate or hydrochloride salt), which may have better crystallization properties than the free base.[15] The pure free base can then be regenerated if needed.[14]
Product Characterization
The structure and purity of the final compound must be confirmed.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. Dynamic NMR studies may be necessary as N-acylated piperazines can exhibit complex spectra due to hindered amide bond rotation and piperazine ring inversion.[16][17][18][19][20]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
X-Ray Crystallography: For crystalline solids, this technique provides unambiguous proof of structure and stereochemistry.[16][17]
Safety Precautions
All chemical syntheses should be conducted with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[21]
-
Ventilation: Handle all volatile solvents and reagents in a well-ventilated fume hood.[22]
-
Reagent Handling:
-
Piperazine: Can cause severe skin burns and eye damage. It is also a respiratory irritant. Avoid inhalation of dust and direct contact.[23][24]
-
Aminopyridines: Can be toxic if swallowed, inhaled, or absorbed through the skin. Handle with care.
-
Palladium Catalysts: While generally used in small quantities, they should be handled with care as heavy metal toxicity is a concern.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
-
Emergency Procedures: Ensure safety showers and eyewash stations are accessible.[23] In case of accidental contact, wash the affected area immediately with copious amounts of water and seek medical attention.[21]
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 16. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
- 18. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. chemicalbook.com [chemicalbook.com]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. fishersci.com [fishersci.com]
- 24. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: Strategic Functionalization of Pyridinyl-Piperazine Scaffolds via Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Importance of Pyridinyl-Piperazine Cores
The pyridinyl-piperazine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of clinically successful pharmaceuticals.[1][2][3][4] Its unique combination of a hydrogen bond-accepting pyridine ring and a versatile piperazine linker allows for precise modulation of physicochemical properties such as solubility, oral bioavailability, and target affinity.[1][4] Derivatives of this core are found in drugs targeting a wide array of therapeutic areas, including antipsychotics (Azaperone), antiretrovirals (Delavirdine), and antidepressants (Mirtazapine).[5]
The synthesis and subsequent diversification of these valuable intermediates heavily rely on the power and precision of transition metal-catalyzed cross-coupling reactions.[6][7] These reactions provide a robust platform for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under conditions that tolerate a wide range of functional groups, a critical requirement in complex, multi-step drug development campaigns.[6][7][8] This guide provides an in-depth analysis and field-proven protocols for three indispensable cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to pyridinyl-piperazine intermediates.
Core Mechanistic Principles: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is paramount for rational protocol design and troubleshooting. The process is a catalytic cycle that can be distilled into three key stages:
-
Oxidative Addition: A low-valent Palladium(0) species reacts with an aryl or vinyl halide (R-X), inserting itself into the carbon-halogen bond to form a high-valent Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation (for C-C coupling) or Amine Coordination/Deprotonation (for C-N coupling):
-
In Suzuki reactions, an organoboron reagent (R'-BY₂) transfers its organic group to the Pd(II) complex, a process activated by a base.
-
In Buchwald-Hartwig aminations, the amine coordinates to the palladium center, followed by base-mediated deprotonation to form a palladium-amido complex.[8]
-
-
Reductive Elimination: The two organic partners (R and R') on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C or C-N bond and regenerating the catalytically active Pd(0) species.[9]
A primary challenge when working with nitrogen-containing heterocycles like pyridinyl-piperazines is the potential for the nitrogen lone pairs to coordinate to the palladium center, acting as a catalyst poison and inhibiting the reaction.[10][11] The evolution of highly specialized, bulky, and electron-rich phosphine ligands has been instrumental in overcoming this challenge, promoting the desired catalytic cycle while minimizing catalyst deactivation.[7][8]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Methodology 1: Suzuki-Miyaura Coupling for C-C Bond Formation
Application Focus: The Suzuki-Miyaura reaction is the preeminent method for installing new aryl, heteroaryl, or vinyl substituents onto the pyridine ring of a pyridinyl-piperazine intermediate. This is crucial for exploring structure-activity relationships (SAR) by modifying the steric and electronic properties of the molecule.[6][12] A common starting point is a halo-pyridinyl-piperazine, which can be coupled with a diverse library of commercially available boronic acids or esters.[13]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol: Regioselective Suzuki Coupling of N-(3,5-dibromo-2-pyridyl)piperazine
This protocol is adapted from methodologies that demonstrate regioselective coupling at the 3-position of a dibromopyridine scaffold, a key strategy for building unsymmetrical 3,5-disubstituted pyridines.
-
Materials:
-
N-(3,5-dibromo-2-pyridyl)piperazine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (Palladium(II) chloride-dppf complex) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), deoxygenated
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the N-(3,5-dibromo-2-pyridyl)piperazine derivative, the arylboronic acid, and anhydrous K₂CO₃.
-
Add the deoxygenated 1,4-dioxane/water solvent mixture via cannula.
-
Bubble the inert gas through the stirred suspension for 15-20 minutes to ensure the removal of dissolved oxygen.
-
Add the PdCl₂(dppf)·CH₂Cl₂ catalyst to the flask under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-bromo-2-(piperazin-1-yl)pyridine.
-
-
Expertise & Causality:
-
Catalyst Choice: PdCl₂(dppf) is often chosen for its ability to promote regioselective coupling at the more sterically accessible and electronically distinct 3-position of the dibromopyridine. Catalysts with bulky, electron-rich ligands like tricyclohexylphosphine can sometimes lead to undesired disubstitution.
-
Base and Solvent: The aqueous base (K₂CO₃ in dioxane/water) is critical for activating the boronic acid in the transmetalation step.[9][14] The choice of base can significantly impact yield and must be screened for optimal results.[15]
-
Inert Atmosphere: Rigorous exclusion of oxygen is necessary to prevent oxidative degradation of the Pd(0) active catalyst and to minimize homocoupling of the boronic acid.[9]
-
Data Summary: Suzuki-Miyaura Reaction Conditions
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-(3,5-dibromo-2-pyridyl)piperazine | Methylboronic acid | PdCl₂(dppf) (5) | K₂CO₃ | Dioxane/H₂O | RT | 71 | |
| N-(3,5-dibromo-2-pyridyl)piperazine | Phenylboronic acid | PdCl₂(dppf) (5) | K₂CO₃ | Dioxane/H₂O | 80 | 82 | |
| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | 60-85 | [16] |
| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O | 70 | >95 | [14] |
Methodology 2: Buchwald-Hartwig Amination for C-N Bond Formation
Application Focus: The Buchwald-Hartwig amination is arguably the most powerful method for forming aryl C-N bonds.[8][17] In the context of pyridinyl-piperazines, it serves two primary purposes:
-
Core Synthesis: Coupling a halo-pyridine (e.g., 2-chloropyridine) with piperazine (or a mono-protected derivative) to construct the fundamental pyridinyl-piperazine scaffold.[2][18][19][20]
-
Further Functionalization: Reacting a halo-pyridinyl-piperazine intermediate with a different primary or secondary amine to add further diversity.[21][22]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Protocol: Synthesis of an N-Arylpiperazine via Buchwald-Hartwig Amination
This protocol provides a general, robust procedure for coupling an aryl chloride with piperazine, leveraging modern catalyst systems that function under aerobic conditions.[2]
-
Materials:
-
Aryl Chloride (1.0 equiv)
-
Piperazine (2.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
-
Procedure:
-
To a vial or flask, add the aryl chloride, piperazine, and sodium tert-butoxide.
-
In a separate vial, pre-mix the Pd₂(dba)₃ and XPhos ligand in a small amount of anhydrous toluene to form the pre-catalyst.
-
Add the catalyst solution to the main reaction vial, followed by the remaining toluene.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring. Note: Unlike many Pd-catalyzed reactions, some modern protocols are tolerant of air, but an inert atmosphere is still recommended for maximum reproducibility.[2]
-
Monitor the reaction by LC-MS. Reactions are often rapid, completing in as little as 10-30 minutes.[2][19]
-
After completion, cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Concentrate the filtrate and purify the product via column chromatography or crystallization.
-
-
Expertise & Causality:
-
Ligand Choice: Bulky, electron-rich biarylphosphine ligands like XPhos are essential.[23] They accelerate the rate-limiting reductive elimination step and stabilize the Pd(0) state, preventing catalyst decomposition and allowing for the use of less reactive aryl chlorides.[8]
-
Base Selection: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine once it has coordinated to the palladium center, forming the crucial palladium-amido intermediate.[8]
-
Solvent-Free Option: For a more "green" approach, reactions can sometimes be run neat using excess piperazine as both a reactant and the solvent, which can yield modest to good results for mono-arylated products.[2]
-
Methodology 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
Application Focus: The Sonogashira coupling is the most direct method for installing a terminal alkyne onto the pyridine ring.[24][25] The resulting alkynyl-pyridinyl-piperazine is a highly valuable intermediate. The alkyne can be used as a handle for "click" chemistry (e.g., CuAAC), further cross-coupling reactions, or cyclization reactions to build more complex heterocyclic systems.[26]
Protocol: Copper-Free Sonogashira Coupling of a Halo-pyridinyl-piperazine
This protocol outlines a modern, copper-free Sonogashira reaction, which mitigates the primary side reaction of the classic method: the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[27]
-
Materials:
-
Halo-pyridinyl-piperazine (e.g., bromo- or iodo- derivative) (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the halo-pyridinyl-piperazine and the Pd(PPh₃)₄ catalyst.
-
Add the anhydrous solvent (DMF or THF) followed by the terminal alkyne and the amine base (DIPEA or TEA).
-
Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. The use of more reactive aryl iodides often allows the reaction to proceed at room temperature.[28]
-
Monitor the reaction by TLC or LC-MS until the starting halide is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water to remove the amine hydrochloride salt.
-
Dry the organic layer, concentrate, and purify the product by flash column chromatography.
-
-
Expertise & Causality:
-
Dual Role of Amine Base: In Sonogashira coupling, the amine base (e.g., TEA) not only neutralizes the HX acid formed during the reaction but also facilitates the deprotonation of the terminal alkyne, which is a key step in the catalytic cycle.[24]
-
Copper Co-catalyst: The traditional Sonogashira reaction employs a copper(I) salt (e.g., CuI) as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[24][28] While effective, this can lead to the aforementioned Glaser homocoupling.
-
Copper-Free Systems: By eliminating copper, the reaction relies on a palladium-only cycle. This approach is often cleaner, though it may sometimes require slightly higher temperatures or more reactive halides (iodides > bromides >> chlorides).[25][28]
-
Data Summary: Sonogashira Reaction Conditions
| Aryl Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Iodide | Phenylacetylene | Dipyridylpalladium complex | TBAA | NMP | RT | High | [28] |
| 3-Iodopyridine | Biphenyl-2-ylacetylene | [DTBNpP]Pd(crotyl)Cl | K₃PO₄ | THF | RT | 79 | [25] |
| Aryl Bromide | Phenylacetylene | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Cs₂CO₃ | Dioxane | RT | ~95 | [24] |
Troubleshooting and Optimization
Effective implementation of cross-coupling reactions requires a systematic approach to optimization and troubleshooting.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Yield | Inactive catalyst; Insufficiently strong base; Low reaction temperature; Poor quality reagents/solvents. | Screen a panel of ligands (e.g., SPhos, XPhos for C-N; SPhos, RuPhos for C-C).[22] Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu).[14][15] Increase reaction temperature incrementally.[14] Ensure solvents are anhydrous and properly degassed. |
| Homocoupling Side Product | (Suzuki) Oxygen present in the reaction; (Sonogashira) Copper catalyst present. | Ensure a rigorously inert atmosphere throughout the setup and reaction.[9] For Sonogashira, switch to a copper-free protocol.[27] |
| Dehalogenation of Starting Material | Presence of water or protic sources; Side reaction in the catalytic cycle (β-hydride elimination). | Use anhydrous solvents and reagents. For Buchwald-Hartwig, the choice of ligand can influence the rate of reductive elimination vs. side reactions.[8] |
| Poor Regioselectivity | (On di- or poly-halo substrates) Catalyst/ligand system is not selective. | Screen different palladium catalysts and ligands. For instance, PdCl₂(dppf) can offer different selectivity than Pd(PPh₃)₄ in dihalopyridine systems. |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools in the modern synthetic chemist's arsenal, providing unparalleled efficiency for the construction of complex molecules. For the synthesis and derivatization of high-value pyridinyl-piperazine intermediates, the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer a modular and highly adaptable platform. By understanding the underlying mechanisms and the critical role of each reaction component—catalyst, ligand, base, and solvent—researchers can rationally design experiments, troubleshoot effectively, and accelerate the discovery of novel drug candidates. The continued development of more active and robust catalyst systems promises to further expand the scope and sustainability of these powerful transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 5. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 20. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Large-scale synthesis of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
An Application Note for the Large-Scale Synthesis of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
Introduction and Strategic Overview
This compound is a critical building block in modern medicinal chemistry. Its structure is integral to the synthesis of several high-value active pharmaceutical ingredients (APIs), most notably as a key intermediate in the production of cyclin-dependent kinase (CDK) 4/6 inhibitors like Palbociclib and Ribociclib, which have revolutionized the treatment of certain types of breast cancer.[1][2] The efficient and scalable synthesis of this intermediate is therefore of paramount importance to drug development and manufacturing professionals.
This guide provides a detailed, field-proven protocol for the large-scale synthesis of this compound. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. This strategy is favored for its reliability, high yield, and straightforward execution on an industrial scale. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step protocol, and outline the necessary safety and analytical validation measures to ensure a robust and reproducible process.
Reaction Mechanism and Scientific Rationale
The synthesis proceeds via the reaction of 2-chloro-5-nitropyridine with tert-butyl piperazine-1-carboxylate (Boc-piperazine). The logic behind this choice of reactants and conditions is rooted in fundamental principles of organic chemistry.
The SNAr Mechanism: The pyridine ring is inherently electron-deficient, but the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position significantly enhances this effect. This group powerfully depletes electron density from the ring, particularly at the ortho (position 6) and para (position 2) carbons, making them highly susceptible to attack by nucleophiles.
The secondary amine of Boc-piperazine acts as the nucleophile, attacking the electron-deficient C2 carbon of the pyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of the chloride ion, a good leaving group, yielding the final product.
Role of Reagents:
-
Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group on one of the piperazine nitrogens is essential. It serves as a protecting group, rendering that nitrogen non-nucleophilic. This is a crucial design element that prevents di-substitution (reaction at both piperazine nitrogens), which would otherwise lead to undesirable oligomeric byproducts.[3]
-
Base (Potassium Carbonate): The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. A base, such as anhydrous potassium carbonate (K₂CO₃), is required to neutralize this acid. This prevents the protonation of the Boc-piperazine's reactive amine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.
-
Solvent (Acetonitrile): A polar aprotic solvent like acetonitrile (ACN) is ideal. It effectively dissolves the reactants while not interfering with the reaction by protonating any of the species involved.
Caption: SNAr reaction pathway.
Materials and Quantitative Data
Successful large-scale synthesis requires precise control over stoichiometry. The following table outlines the materials and quantities for a representative batch.
| Component | CAS No. | MW ( g/mol ) | Molar Eq. | Mass | Volume | Notes |
| 2-Chloro-5-nitropyridine | 4548-45-2[4] | 158.55 | 1.0 | 1.00 kg | - | Limiting Reagent |
| Boc-piperazine | 57260-71-6 | 186.25 | 1.1 | 1.29 kg | - | Slight excess ensures full conversion |
| Potassium Carbonate | 584-08-7 | 138.21 | 2.0 | 1.74 kg | - | Anhydrous, powdered for high surface area |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | - | - | 10 L | Reaction Solvent |
| Deionized Water | 7732-18-5 | 18.02 | - | - | 20 L | For precipitation/work-up |
| Isopropanol (IPA) | 67-63-0 | 60.10 | - | - | ~5 L | Recrystallization Solvent |
Detailed Experimental Protocol
Safety First: Before starting, consult the Safety Data Sheets (SDS) for all reagents. 2-Chloro-5-nitropyridine is a skin and eye irritant and is harmful if swallowed.[4][5][6] Appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat, is mandatory.[7] All operations should be conducted in a well-ventilated area or a fume hood.[5][6]
Step 1: Reactor Setup and Reagent Charging
-
Set up a clean, dry 50 L glass reactor equipped with a mechanical overhead stirrer, condenser, thermocouple, and nitrogen inlet.
-
Ensure the reactor is inert by purging with dry nitrogen.
-
Charge the reactor with 2-chloro-5-nitropyridine (1.00 kg, 1.0 eq).
-
Add Boc-piperazine (1.29 kg, 1.1 eq).
-
Add anhydrous powdered potassium carbonate (1.74 kg, 2.0 eq).
-
Add acetonitrile (10 L) to the reactor.
Step 2: Reaction Execution
-
Begin stirring the slurry at a moderate speed (e.g., 150-200 RPM) to ensure good mixing.
-
Slowly heat the reaction mixture to a target temperature of 80-85°C. The elevated temperature is crucial for achieving a reasonable reaction rate.
-
Maintain the mixture at this temperature under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them via HPLC or TLC until the starting material (2-chloro-5-nitropyridine) is consumed (<1% remaining).
Step 3: Product Isolation and Work-up
-
Once the reaction is complete, cool the mixture to room temperature (20-25°C).
-
Slowly and carefully add deionized water (20 L) to the stirred reaction slurry over 30-60 minutes. The product is insoluble in water and will precipitate out as a solid.
-
Continue stirring the resulting slurry for an additional 1-2 hours at room temperature to ensure complete precipitation.
-
Isolate the crude product by filtration using a Buchner funnel or a filter press.
-
Wash the filter cake thoroughly with deionized water (2 x 5 L) to remove inorganic salts and residual solvent.
Step 4: Purification by Recrystallization
-
Transfer the damp crude solid to a clean reactor.
-
Add isopropanol (approx. 5 L, or ~5 volumes relative to the crude product mass).
-
Heat the slurry to reflux (approx. 82°C) with stirring until the solid completely dissolves. If it does not fully dissolve, add more IPA sparingly.
-
Once a clear solution is obtained, slowly cool the mixture to 0-5°C over several hours to induce crystallization. Slow cooling is key to forming large, pure crystals.
-
Hold the slurry at 0-5°C for at least 2 hours to maximize the yield.
-
Filter the purified product and wash the cake with a small amount of cold (0-5°C) isopropanol (2 x 1 L).
Step 5: Drying
-
Dry the purified, crystalline product in a vacuum oven at 50-55°C until a constant weight is achieved. The final product should be a pale yellow to off-white crystalline solid.
-
The expected yield is 85-95%, with a purity of >99% as determined by HPLC.
Process Workflow Diagram
Caption: Overall synthesis workflow.
Analytical Characterization and Validation
To ensure the identity and quality of the final product, the following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product (308.33 g/mol ).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Melting Point: To check for purity against a reference standard.
By adhering to this detailed protocol and implementing the recommended safety and analytical procedures, researchers and drug development professionals can achieve a reliable, scalable, and high-purity synthesis of this vital pharmaceutical intermediate.
References
- 1. innospk.com [innospk.com]
- 2. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. CAS 193902-78-2 | this compound - Synblock [synblock.com]
Mastering the Purification of a Key Pharmaceutical Intermediate: A Guide to Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
Introduction: In the landscape of pharmaceutical development, the purity of synthetic intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate is a critical building block in the synthesis of various therapeutic agents. Its purification presents a common yet crucial challenge for medicinal and process chemists. This comprehensive guide provides detailed application notes and protocols for the effective purification of this compound, drawing upon established principles of separation science and extensive laboratory experience. We will delve into the two most prevalent and effective purification techniques: flash column chromatography and recrystallization, offering insights into the rationale behind procedural steps and troubleshooting common issues.
Understanding the Synthetic Context and Potential Impurities
The target compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). A foundational understanding of the reaction's potential byproducts is essential for devising an effective purification strategy.
Key Potential Impurities:
-
Unreacted Starting Materials: Residual 2-chloro-5-nitropyridine and N-Boc-piperazine.
-
Di-substituted Piperazine: While less common due to the steric hindrance and electronic deactivation after the first substitution, the formation of 1,4-bis(5-nitropyridin-2-yl)piperazine is a possibility, especially with prolonged reaction times or excess 2-chloro-5-nitropyridine.
-
Hydrolysis Byproduct: Reaction of 2-chloro-5-nitropyridine with any residual water can lead to the formation of 5-nitro-2-pyridone.
-
Impurities from N-Boc-piperazine Synthesis: The synthesis of N-Boc-piperazine can sometimes yield di-tert-butyl piperazine-1,4-dicarboxylate (di-Boc-piperazine) as a byproduct.
The purification methods outlined below are designed to effectively separate the desired product from these and other minor impurities.
Method 1: High-Efficiency Purification by Flash Column Chromatography
Flash column chromatography is a rapid and highly effective method for purifying multi-gram quantities of the target compound, offering excellent resolution between the product and its closely related impurities.
Rationale for Method Selection
The polarity difference between the product and the key impurities makes silica gel chromatography an ideal choice. The non-polar starting material, 2-chloro-5-nitropyridine, and the moderately polar N-Boc-piperazine can be efficiently separated from the more polar product.
Experimental Protocol
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or Heptanes), HPLC grade
-
Ethyl acetate, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system or glass column and appropriate accessories
Step-by-Step Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial mobile phase. For larger scales, a dry loading technique is recommended: adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., DCM or ethyl acetate), adding the silica gel, and then removing the solvent under reduced pressure. This prevents band broadening and improves separation.
-
Column Packing: Prepare a silica gel column. For a glass column, a slurry packing method is recommended. The column size should be chosen based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
-
TLC Analysis for Solvent System Optimization: Before running the column, determine the optimal mobile phase composition using TLC. A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the product and good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.
-
Elution:
-
Equilibrate the column with the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Load the sample onto the column.
-
Begin elution with the initial mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the product. A typical gradient might be from 10% to 50% ethyl acetate in hexanes.
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Provides a good balance of resolution and flow rate for efficient separation. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for the elution of non-polar impurities first, followed by the product, providing excellent separation. |
| Typical Gradient | 10% to 50% Ethyl Acetate | This range effectively separates the starting materials from the more polar product. |
| Loading Method | Dry Loading | Minimizes band broadening and improves the resolution of the separation. |
Visualization of the Workflow
Caption: Workflow for Flash Chromatography Purification.
Method 2: Purification by Recrystallization
Recrystallization is a powerful and cost-effective technique for purifying solid compounds, particularly at a larger scale. The success of this method hinges on the selection of an appropriate solvent system in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain either soluble or insoluble at all temperatures.
Rationale for Solvent Selection
For nitropyridinyl-piperazine derivatives, polar protic solvents like ethanol or isopropanol are often good candidates for recrystallization.[1] The Boc-protected piperazine moiety imparts some lipophilicity, while the nitropyridine group contributes to the compound's polarity, allowing for this differential solubility.
Experimental Protocol
Materials:
-
Crude this compound
-
Ethanol (or Isopropanol), reagent grade
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
Step-by-Step Procedure:
-
Solvent Selection (if not predetermined): Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but yield crystals upon cooling. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
| Solvent System | Observation | Suitability |
| Ethanol | High solubility when hot, low solubility when cold. | Excellent choice for single-solvent recrystallization.[1] |
| Isopropanol | Similar solubility profile to ethanol. | A viable alternative to ethanol. |
| Ethyl Acetate/Hexanes | Good solubility in hot ethyl acetate; hexanes act as an anti-solvent. | Suitable for two-solvent recrystallization. |
Visualization of the Workflow
Caption: Workflow for Recrystallization Purification.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified product should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor separation in chromatography | Inappropriate solvent system. | Optimize the mobile phase using TLC with different solvent ratios or solvent systems. |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. | |
| Product "oiling out" during recrystallization | The boiling point of the solvent is too high, or the melting point of the solute is below the boiling point of the solvent. | Use a lower-boiling solvent or a solvent mixture. |
| Impurities are preventing crystallization. | Try purifying by chromatography first, then recrystallize. | |
| Low recovery from recrystallization | The compound has significant solubility in the cold solvent. | Use a different solvent or cool the solution for a longer period. |
| Too much solvent was used for dissolution. | Concentrate the solution by evaporating some of the solvent and then cool again. |
Conclusion
The successful purification of this compound is a critical step in many synthetic routes. Both flash column chromatography and recrystallization are powerful techniques that, when applied correctly, can yield material of high purity. The choice between these methods will often depend on the scale of the reaction, the nature of the impurities, and the available resources. By understanding the principles behind these techniques and following the detailed protocols provided, researchers can confidently and efficiently obtain this valuable intermediate in the desired quality for their drug discovery and development endeavors.
References
Application Note & Protocols: Comprehensive Characterization of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
Abstract
This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 193902-78-2).[1][2] This key synthetic intermediate, featuring a nitropyridine moiety linked to a Boc-protected piperazine, is crucial in the development of various pharmacologically active agents.[3][4] The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, ensuring robust and reliable characterization through orthogonal analytical techniques. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity determination, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group analysis.
Introduction: The Rationale for Comprehensive Characterization
This compound is a heterocyclic building block frequently employed in medicinal chemistry. The presence of the reactive nitropyridine group and the Boc-protected amine makes it a versatile precursor for synthesizing a diverse range of derivatives, including potential kinase inhibitors and other therapeutic agents.[3][4]
Given its role as a critical starting material, verifying its identity, purity, and structural integrity is paramount. Impurities or structural isomers can lead to undesired side-products, impact reaction yields, and introduce confounding variables in biological assays. A multi-technique, or orthogonal, approach to characterization provides the highest level of confidence in the material's quality. This guide explains the causality behind the selection of each technique and provides field-proven protocols for their execution.
Integrated Analytical Workflow
A systematic approach ensures that each analytical technique provides complementary information, leading to a complete profile of the compound. The workflow begins with chromatography to assess purity, followed by spectroscopic methods for structural confirmation.
Caption: Integrated workflow for the characterization of the target compound.
Chromatographic Analysis: Purity Assessment by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small organic molecules. For this compound, a reversed-phase method is ideal. The molecule possesses both nonpolar (Boc group) and polar (nitropyridine) characteristics, making it well-suited for separation on a C18 stationary phase with a water/acetonitrile mobile phase gradient. The nitropyridine moiety contains a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry.
HPLC Protocol
Objective: To determine the purity of the title compound and quantify related impurities.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
HPLC-grade formic acid (FA).
-
Sample: ~1 mg/mL solution of the compound in 50:50 ACN/Water.
Protocol Steps:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Instrument Setup and Equilibration:
-
Install the C18 column and set the column oven temperature to 30 °C.
-
Set the UV detection wavelength to 254 nm (a secondary wavelength at 330 nm can also be monitored for the nitroaromatic group).
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A) for at least 15 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 5 µL of the sample solution.
-
Run the gradient program as detailed in Table 1.
-
At the end of the gradient, allow the column to re-equilibrate at initial conditions for 5 minutes before the next injection.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area (% Area).
-
Report any impurity exceeding 0.1% area.
HPLC Method Parameters
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase chemistry for nonpolar to moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better peak shape and ionization in subsequent MS analysis. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Gradient | 5% to 95% B over 15 min; hold at 95% B for 3 min | A wide gradient ensures elution of the main compound and any potential impurities with different polarities. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling mobile phase viscosity. |
| Injection Vol. | 5 µL | A small volume prevents column overloading and peak distortion. |
| Detection | UV at 254 nm | Aromatic systems strongly absorb at this wavelength, providing a robust signal. |
Mass Spectrometry: Molecular Weight Confirmation
Mass spectrometry (MS) is an indispensable tool for confirming the molecular identity of a synthesized compound. When coupled with HPLC (LC-MS), it can confirm the molecular weight of the main peak and any impurities detected. Electrospray Ionization (ESI) is the preferred method for this molecule, as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.
LC-MS Protocol
Objective: To confirm the molecular weight of this compound.
Instrumentation:
-
An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
The HPLC method described in Section 3.1 can be directly coupled to the MS.
Protocol Steps:
-
System Setup:
-
Divert the HPLC flow to the ESI source post-UV detector.
-
Set the mass spectrometer to operate in positive ion mode (ESI+).
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
-
Acquisition Parameters:
-
Scan Range: m/z 100–500. This range comfortably covers the expected molecular ion.
-
Ion Source Parameters: Optimize capillary voltage, gas flow, and temperature for maximum signal of the target ion. (Typical values: Capillary ~3.5 kV, Nebulizer gas ~35 psi, Drying gas ~10 L/min at 300 °C).
-
-
Analysis:
-
Inject the sample using the established HPLC method.
-
Acquire both UV and MS data simultaneously.
-
Data Analysis:
-
Extract the mass spectrum corresponding to the main chromatographic peak.
-
Identify the protonated molecular ion [M+H]⁺.
-
The theoretical monoisotopic mass of C₁₄H₂₀N₄O₄ is 308.15 Da.[1] The expected [M+H]⁺ ion should appear at m/z 308.15 + 1.0078 = 309.1583 .
-
A fragment ion corresponding to the loss of the tert-butyl group ([M-C₄H₈+H]⁺) at m/z 253.1 or the full Boc group ([M-C₅H₉O₂+H]⁺) at m/z 209.1 may also be observed.[5]
NMR Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy provides unambiguous structural information by probing the chemical environment of ¹H and ¹³C nuclei. It is the most powerful technique for confirming the precise connectivity of atoms in the molecule.
NMR Protocols
Objective: To confirm the chemical structure and isomeric purity of the title compound.
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher recommended for better resolution).
-
5 mm NMR tubes.
-
Deuterated solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often suitable, but DMSO-d₆ can be used if solubility is an issue.
Protocol Steps:
-
Sample Preparation:
-
Dissolve 5–10 mg of the compound in ~0.6 mL of deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure proper shimming to obtain sharp peaks.
-
Set the spectral width to cover the expected range (~0–10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired data.
-
Integrate the peaks in the ¹H spectrum.
-
Reference the spectra to the TMS or residual solvent peak.
-
Expected Spectral Features: The structure of the molecule dictates a unique pattern of signals. Below are the expected chemical shifts (δ) and multiplicities.
| Group | ¹H Chemical Shift (ppm, approx.) | Multiplicity | Integration | ¹³C Chemical Shift (ppm, approx.) |
| Boc Group (t-Bu) | ~1.49 | Singlet (s) | 9H | ~28.4 (CH₃), ~80.5 (Quaternary C) |
| Piperazine (Boc side) | ~3.60 | Triplet (t) | 4H | ~44 (Broad due to conformation) |
| Piperazine (Pyr side) | ~3.80 | Triplet (t) | 4H | ~45 |
| Pyridine H-3 | ~6.80 | Doublet (d) | 1H | ~108 |
| Pyridine H-4 | ~8.15 | Doublet of doublets (dd) | 1H | ~135 |
| Pyridine H-6 | ~9.05 | Doublet (d) | 1H | ~155 |
| Boc Carbonyl (C=O) | - | - | - | ~154.7 |
| Pyridine C-NO₂ | - | - | - | ~140 |
| Pyridine C-Pip | - | - | - | ~160 |
FTIR Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups, providing complementary evidence to the structural data from NMR and MS.
FTIR Protocol
Objective: To identify characteristic functional groups.
Instrumentation:
-
FTIR spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory.
Protocol Steps:
-
Background Scan: Perform a background scan with no sample on the ATR crystal.
-
Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000–400 cm⁻¹.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2975 cm⁻¹ | C-H stretch | Aliphatic (tert-butyl and piperazine) |
| ~1695 cm⁻¹ | C=O stretch | Carbonyl of the Boc-carbamate |
| ~1570 & ~1340 cm⁻¹ | N-O asymmetric/symmetric stretch | Aromatic Nitro group (NO₂) |
| ~1240 & ~1160 cm⁻¹ | C-N stretch, C-O stretch | Carbamate and piperazine C-N bonds |
Conclusion
The application of this integrated suite of analytical techniques—HPLC for purity, LC-MS for molecular weight, NMR for structural confirmation, and FTIR for functional group verification—provides a robust and reliable characterization of this compound. Adherence to these protocols will ensure that the material meets the high-quality standards required for its use in research and pharmaceutical development, providing a solid foundation for subsequent synthetic steps and biological studies.
References
- 1. CAS 193902-78-2 | this compound - Synblock [synblock.com]
- 2. CAS#:193902-78-2 | this compound | Chemsrc [chemsrc.com]
- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a comprehensive understanding of the reaction mechanism and critical process parameters.
Introduction: The Synthetic Challenge
This compound (CAS No. 193902-78-2) is a valuable building block in medicinal chemistry.[1] Its synthesis is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). While seemingly straightforward, achieving high yields of a pure product can be challenging. This guide will dissect the nuances of this reaction to help you navigate potential pitfalls.
The core of this synthesis is the SNAr mechanism, where the electron-deficient pyridine ring, activated by the strongly electron-withdrawing nitro group, is susceptible to nucleophilic attack by the secondary amine of N-Boc-piperazine.[2] The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the chloride leaving group to form the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and efficient method is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and N-Boc-piperazine.
Q2: Why is the nitro group at the 5-position crucial for this reaction?
The nitro group is a powerful electron-withdrawing group that activates the pyridine ring for nucleophilic attack, specifically at the 2- and 4-positions. Its presence is essential for the SNAr reaction to proceed at a reasonable rate.[2][3]
Q3: What are the typical starting materials and their CAS numbers?
-
2-Chloro-5-nitropyridine: CAS No. 4548-45-2
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine): CAS No. 57260-71-6
Q4: What are the key parameters to control for a successful synthesis?
The critical parameters include the choice of solvent and base, reaction temperature, and stoichiometry of the reactants.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of starting materials and the formation of the product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions based on chemical principles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient reaction temperature: The reaction may be too slow at lower temperatures. 2. Ineffective base: The chosen base may not be strong enough to facilitate the reaction. 3. Poor quality starting materials: Degradation or impurities in 2-chloro-5-nitropyridine or N-Boc-piperazine can inhibit the reaction. 4. Inappropriate solvent: The solvent may not be suitable for an SNAr reaction. | 1. Increase Temperature: Gradually increase the reaction temperature, for example, to 80-100 °C, while monitoring for decomposition. 2. Change the Base: Switch to a stronger, non-nucleophilic base like potassium carbonate or cesium carbonate. 3. Verify Starting Material Purity: Check the purity of your starting materials by NMR or LC-MS. Use freshly purchased or purified reagents if necessary. 4. Solvent Selection: Ensure you are using a polar aprotic solvent such as DMF, DMSO, or acetonitrile. |
| Formation of Multiple Byproducts | 1. Side reactions of 2-chloro-5-nitropyridine: At elevated temperatures, dimerization or other side reactions of the starting material can occur. 2. Decomposition of product: The product may be unstable under the reaction conditions, especially at high temperatures for extended periods. 3. Reaction with impurities: Impurities in the starting materials or solvent can lead to unwanted byproducts. | 1. Optimize Temperature and Reaction Time: Run the reaction at the lowest effective temperature and monitor closely to stop the reaction once the starting material is consumed. 2. Controlled Addition: Add the N-Boc-piperazine solution dropwise to the solution of 2-chloro-5-nitropyridine to maintain a low concentration of the nucleophile and minimize side reactions. 3. Use High-Purity Reagents: Ensure the use of high-purity, anhydrous solvents and reagents. |
| Difficult Purification | 1. Co-elution of product and impurities: Similar polarities of the product and byproducts can make chromatographic separation challenging. 2. Presence of unreacted starting materials: Incomplete reactions will lead to a mixture that is difficult to purify. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method. 2. Drive Reaction to Completion: Ensure the reaction goes to completion by using a slight excess of N-Boc-piperazine and allowing for sufficient reaction time. |
Experimental Protocols
Optimized Synthesis Protocol
This protocol provides a robust method for the synthesis of this compound.
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
tert-Butyl piperazine-1-carboxylate (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine and potassium carbonate.
-
Add anhydrous DMF to the flask to dissolve the solids.
-
In a separate flask, dissolve tert-butyl piperazine-1-carboxylate in a small amount of anhydrous DMF.
-
Slowly add the N-Boc-piperazine solution to the stirred mixture of 2-chloro-5-nitropyridine and potassium carbonate at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC until the 2-chloro-5-nitropyridine is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizing the Workflow
Caption: A streamlined workflow for the synthesis of this compound.
In-Depth Scientific Discussion
Mechanism and Rationale for Reagent Choices
The SNAr reaction is facilitated by the electronic properties of the starting materials. The pyridine ring is electron-deficient, and this is further amplified by the nitro group at the 5-position. This makes the carbon at the 2-position highly electrophilic and susceptible to attack by the nucleophilic nitrogen of N-Boc-piperazine.
Choice of Solvent: Polar aprotic solvents like DMF and DMSO are ideal for SNAr reactions because they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.
Role of the Base: A base is required to neutralize the HCl that is formed as a byproduct of the reaction. A non-nucleophilic base like potassium carbonate is preferred to avoid competition with the desired nucleophile.
Troubleshooting Logic Flow
When encountering issues with the synthesis, a systematic approach is key. The following diagram illustrates a logical flow for troubleshooting common problems.
Caption: A decision tree for troubleshooting low-yield synthesis.
References
Technical Support Center: Navigating the Synthesis of 1-Boc-4-(5-nitropyridin-2-yl)piperazine
Welcome to the technical support guide for the synthesis of 1-(tert-butoxycarbonyl)-4-(5-nitropyridin-2-yl)piperazine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully navigating the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and Boc-piperazine. Our goal is to equip you with the knowledge to not only identify and resolve common experimental issues but also to understand the underlying chemical principles to prevent their recurrence.
Introduction to the Reaction
The reaction of 2-chloro-5-nitropyridine with N-Boc-piperazine is a cornerstone SNAr reaction.[1] The electron-deficient pyridine ring, activated by the strongly electron-withdrawing nitro group at the 5-position, is highly susceptible to nucleophilic attack by the secondary amine of Boc-piperazine at the C-2 position.[2] While this reaction is generally robust, the presence of multiple reactive sites and the nature of the reactants can lead to specific side products that complicate purification and reduce yields. This guide will address these challenges head-on.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is complete, but I see a major, less polar side product by TLC. What is it and how can I prevent it?
Answer: The most common less polar side product in this reaction is the bis-arylated piperazine, 1,4-bis(5-nitropyridin-2-yl)piperazine .
Causality: This side product forms when both nitrogen atoms of the piperazine ring react with a molecule of 2-chloro-5-nitropyridine. There are two primary pathways for its formation:
-
Presence of un-protected piperazine: Your starting Boc-piperazine may contain a small amount of un-protected piperazine as an impurity. Since piperazine has two nucleophilic secondary amines, it can readily react with two equivalents of the electrophile.
-
In-situ deprotection of the Boc group: The tert-butoxycarbonyl (Boc) protecting group is generally stable to the basic conditions of this SNAr reaction but is labile to acid.[3][4] If your reaction conditions become acidic (e.g., from an acidic impurity in a solvent or reagent), the Boc group on your desired product or unreacted starting material can be cleaved, exposing the second piperazine nitrogen for a subsequent SNAr reaction.
Troubleshooting Flowchart for Bis-Arylation
Caption: Troubleshooting logic for addressing bis-arylation.
FAQ 2: My reaction mixture turned very dark, and the yield is low with multiple spots on the TLC. What could be happening?
Answer: A very dark reaction mixture and complex product profile often indicate the degradation of 2-chloro-5-nitropyridine, potentially through a ring-opening mechanism.
Causality: While the SNAr reaction is the desired pathway, 2-chloro-5-nitropyridine can be susceptible to degradation under certain conditions. The use of strong, nucleophilic bases, particularly hydroxide ions, can lead to ring-opening of the pyridine.[5][6] This process, sometimes referred to as an SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure), can be initiated by a strong base, leading to a complex mixture of decomposition products.[7] Although you are using an amine as the nucleophile, contamination of your reagents or solvent with a strong base (like residual NaOH or KOH) could trigger this pathway.
Preventative Measures:
-
Base Selection: Use a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or an organic amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Reagent and Solvent Quality: Ensure that all solvents are anhydrous and that the base used is of high purity and free from strong base contamination.
-
Temperature Control: Avoid excessive heating, as this can accelerate degradation pathways.
FAQ 3: The reaction seems sluggish and does not go to completion. How can I improve the reaction rate?
Answer: A sluggish reaction can be due to several factors, including insufficient activation, low temperature, or an inappropriate solvent.
Causality: The SNAr reaction rate is dependent on the electrophilicity of the pyridine ring and the nucleophilicity of the amine. While the nitro group provides strong activation, reaction conditions must be optimized to ensure a reasonable reaction rate.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Solvent | Use a polar aprotic solvent such as DMSO, DMF, or NMP. | These solvents are effective at solvating the intermediate Meisenheimer complex, which has a delocalized negative charge, thereby stabilizing it and lowering the activation energy of the reaction.[1] |
| Temperature | Heat the reaction, typically between 80 °C and 120 °C. | SNAr reactions often require thermal energy to overcome the activation barrier. The optimal temperature should be determined empirically, balancing reaction rate with the potential for side product formation. |
| Base | Ensure at least one equivalent of a base (e.g., K₂CO₃, TEA) is present. | The reaction generates HCl as a byproduct. The base is required to neutralize the acid, which would otherwise protonate the nucleophile (Boc-piperazine), rendering it unreactive. |
Reaction Mechanism Overview
Caption: The SNAr addition-elimination mechanism.
Experimental Protocols
Protocol 1: Standard Synthesis of 1-Boc-4-(5-nitropyridin-2-yl)piperazine
This protocol is designed to minimize side product formation and ensure a high yield of the desired product.
Materials:
-
2-chloro-5-nitropyridine (1.0 eq)
-
N-Boc-piperazine (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq), N-Boc-piperazine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloro-5-nitropyridine.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The product will have an Rf value between that of the two starting materials.
-
Once the 2-chloro-5-nitropyridine is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMSO).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from ethanol or isopropanol to obtain the pure product as a solid.[8]
Protocol 2: Monitoring the Reaction by TLC
Proper reaction monitoring is critical for maximizing yield and minimizing impurities.
Procedure:
-
Prepare a TLC chamber with a suitable eluent (e.g., 30% Ethyl Acetate / 70% Hexanes).
-
On a silica TLC plate, spot the 2-chloro-5-nitropyridine starting material, the Boc-piperazine starting material, and a co-spot of both.
-
Once the reaction has started, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on the TLC plate.
-
Develop the plate and visualize under UV light (254 nm).
-
The desired product, 1-Boc-4-(5-nitropyridin-2-yl)piperazine, will appear as a new spot. The bis-arylated side product, if present, will be a less polar spot (higher Rf) than the desired product. The reaction is complete when the 2-chloro-5-nitropyridine spot has disappeared.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of 2-Chloro-5-Nitropyridine_Chemicalbook [chemicalbook.com]
- 8. 1-BOC-4-(5-NITRO-2-PYRIDYL)PIPERAZINE | 193902-78-2 [chemicalbook.com]
Technical Support Center: A Troubleshooting Guide for the Reduction of the Nitro Group on a Pyridine Ring
Welcome to our dedicated technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting for one of the most common yet challenging transformations in organic synthesis: the selective reduction of a nitro group on a pyridine ring. Our goal is to equip you with the expertise to diagnose and resolve issues encountered during your experiments, ensuring efficient and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: My nitro-pyridine reduction is sluggish or incomplete. What are the primary causes and how can I resolve this?
A1: Incomplete or slow reductions are a frequent hurdle. A systematic approach to troubleshooting is essential. The root causes often lie in catalyst activity, reaction conditions, or substrate solubility.
-
Catalyst Inactivity:
-
Poisoning: The lone pair of electrons on the pyridine nitrogen can strongly adsorb to the catalyst surface, effectively "poisoning" it and preventing the nitro group from accessing the active sites.[1] Sulfur-containing impurities in your starting material or solvent can also act as potent catalyst poisons.[2][3]
-
Deactivation: Catalysts like Palladium on carbon (Pd/C) and Raney Nickel can lose activity over time due to improper storage or handling.[2][3] It is always advisable to use a fresh batch of catalyst to rule out deactivation.
-
-
Sub-optimal Reaction Conditions:
-
Hydrogen Pressure: For catalytic hydrogenations, atmospheric pressure might be insufficient, especially for challenging substrates.[4] Increasing the hydrogen pressure can significantly enhance the reaction rate.[2]
-
Temperature: While many reductions proceed at room temperature, some substrates may require gentle heating to achieve a reasonable rate.[5]
-
Solvent and Solubility: Poor solubility of the nitro-pyridine in the reaction solvent is a common cause of slow reactions.[4][5] The substrate must be well-dissolved for efficient contact with the catalyst. Using a co-solvent system, such as ethanol/water or THF with a protic co-solvent like ethanol or acetic acid, can improve solubility and aid the reaction.[4][5]
-
-
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low conversion.
Q2: I'm observing the reduction of my pyridine ring in addition to the nitro group. How can I improve the chemoselectivity?
A2: Unwanted pyridine ring reduction is a classic challenge due to its susceptibility to hydrogenation under certain conditions.[1] Achieving chemoselectivity hinges on moderating the reactivity of the catalytic system and protecting the pyridine ring.
-
Protecting the Pyridine Nitrogen: The most effective strategy is to protonate the pyridine nitrogen with an acid (e.g., HCl, H₂SO₄, or acetic acid).[6] This forms a pyridinium salt, which prevents the nitrogen's lone pair from binding to and poisoning the catalyst.[6] This also deactivates the ring towards reduction.
-
Catalyst Selection:
-
Palladium on carbon (Pd/C) is a commonly used and often successful catalyst for the selective hydrogenation of nitro groups in the presence of a pyridine ring.[1]
-
Raney Nickel can be an alternative, but its reactivity should be carefully controlled.[1][7]
-
Avoid highly active catalysts for aromatic ring reduction like Rhodium (Rh) and Ruthenium (Ru) unless ring reduction is also desired.[1]
-
-
Milder Reaction Conditions: Employing lower hydrogen pressure and temperature can favor the reduction of the more reactive nitro group over the pyridine ring.[1][2]
-
Alternative Reducing Agents: If catalytic hydrogenation proves too harsh, consider non-catalytic methods that are less likely to affect the pyridine ring:
-
Iron (Fe) or Zinc (Zn) in acidic media (e.g., HCl, acetic acid): A classic and robust method for nitro group reduction.[1][7][8]
-
Tin(II) chloride (SnCl₂): A mild and selective reagent for reducing nitro groups in the presence of other reducible functionalities.[1][7][9]
-
Hydrazine hydrate with a catalyst (e.g., Pd/C, Fe/C): A powerful transfer hydrogenation system that is often selective for the nitro group.[1][10]
-
-
Decision-Making Workflow for Poor Chemoselectivity:
Caption: Decision workflow for unwanted pyridine ring reduction.
Q3: I'm observing side products like hydroxylamines, nitroso, or azoxy compounds. How can I ensure complete reduction to the amine?
A3: The formation of these intermediates is a result of the stepwise nature of nitro group reduction.[11][12][13] Their accumulation suggests that the reduction is stalling before completion.
-
Increase Reducing Power:
-
Ensure Homogeneity: Poor mixing can lead to localized depletion of the reducing agent, causing the reaction to stall at intermediate stages.[2] Vigorous stirring is crucial.
-
Temperature Control: While higher temperatures can increase the rate, they can also promote side reactions.[5] Careful temperature control is necessary. Exothermic reactions may require cooling to prevent the formation of condensation products like azoxy compounds.[5]
-
Reaction Pathway and Side Products:
Caption: Nitro group reduction pathway and potential side products.
Experimental Protocols
Protocol 1: Selective Catalytic Hydrogenation using Pd/C with Acidic Additive
This protocol is a robust starting point for the selective reduction of a nitro group on a pyridine ring, leveraging an acidic additive to protect the pyridine moiety.
Materials:
-
Nitro-pyridine substrate
-
10% Palladium on carbon (Pd/C), 5-10 mol%
-
Methanol or Ethanol
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid (AcOH)
-
Hydrogen gas source
-
Hydrogenation vessel (e.g., Parr shaker or balloon hydrogenation setup)
-
Celite® for filtration
Procedure:
-
Setup: To a suitable hydrogenation vessel, add the nitro-pyridine substrate (1.0 eq) and the solvent (e.g., Methanol).
-
Acidification: While stirring, add a stoichiometric amount of acid (1.0-1.1 eq of HCl or a larger excess of AcOH) to protonate the pyridine nitrogen.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the mixture.
-
Hydrogenation: Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon), followed by evacuating and backfilling with hydrogen gas. Repeat this purge cycle 3-5 times.[1]
-
Reaction: Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.[1]
-
Monitoring: Monitor the reaction progress by hydrogen uptake or by TLC/LC-MS analysis of aliquots.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.[1]
-
Purification: The product will be in the form of its salt. To obtain the free amine, neutralize the filtrate with a base (e.g., aqueous NaHCO₃ solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the product as needed.[1]
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
This non-catalytic method is an excellent alternative when catalytic hydrogenation is not selective or if other reducible functional groups (e.g., halogens, alkenes) are present.[9]
Materials:
-
Aromatic nitro-pyridine compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol or Ethyl Acetate
-
5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Ethyl Acetate for extraction
-
Brine
Procedure:
-
Setup: In a round-bottom flask, dissolve the nitro-pyridine compound (1 eq) in absolute ethanol.[9]
-
Reagent Addition: Add SnCl₂·2H₂O (4-5 equivalents) to the solution.[9]
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere and monitor by TLC.[9]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice.[9]
-
Neutralization: Carefully add 5% aqueous NaHCO₃ or NaOH with stirring until the pH is basic (pH 8-9). This will precipitate tin salts.[9]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times).[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Data Summary Table
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | Pd/C, Pt/C, Raney Ni | H₂ (1-50 atm), RT-80°C, MeOH/EtOH, often with acid | High efficiency, clean, scalable | Risk of pyridine ring reduction, catalyst poisoning, dehalogenation with Pd/C[9] |
| Transfer Hydrogenation | Pd/C, Fe/C | Hydrazine hydrate, Ammonium formate, RT-80°C | Avoids high-pressure H₂, often highly selective | Hydrazine is toxic, exothermicity needs control |
| Metal/Acid Reduction | Fe/HCl, Zn/AcOH | Reflux | Inexpensive, robust, good for halogenated substrates[7] | Requires stoichiometric reagents, acidic workup, metal waste[11] |
| Dissolving Metal | SnCl₂·2H₂O | EtOH, Reflux | Mild, highly chemoselective for nitro group[1][7][9] | Stoichiometric tin waste, sometimes tedious workup |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 13. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid impurities in the synthesis of nitropyridinyl-piperazines
Introduction: The Criticality of Purity in Nitropyridinyl-Piperazine Synthesis
Nitropyridinyl-piperazines are crucial building blocks in modern drug discovery, forming the core scaffold of numerous pharmacologically active agents, including kinase inhibitors and central nervous system-targeted therapeutics. The synthetic pathway to these compounds, most commonly a Nucleophilic Aromatic Substitution (SNAr) reaction, is robust yet susceptible to the formation of structurally similar impurities. These impurities can confound biological assays, introduce toxicity, and create significant downstream challenges in process scale-up and regulatory approval.
This guide provides field-proven troubleshooting strategies and detailed protocols to empower researchers to anticipate, identify, and mitigate the formation of common impurities during the synthesis of nitropyridinyl-piperazines, ensuring the generation of high-purity material for research and development.
Troubleshooting Guide: From Impure Product to Optimized Synthesis
This section addresses specific issues encountered during the synthesis of nitropyridinyl-piperazines, providing root cause analysis and actionable solutions.
Issue 1: Significant Formation of a Di-substituted Piperazine Byproduct
-
Symptom: LC-MS or ¹H NMR analysis of the crude product shows a significant peak corresponding to a 1,4-bis(nitropyridinyl)piperazine impurity alongside the desired mono-substituted product. The isolated yield of the target compound is consequently low.
-
Root Cause Analysis: The mono-substituted nitropyridinyl-piperazine product, once formed, contains a secondary amine that remains nucleophilic. This amine can compete with the starting piperazine for the electrophilic chloronitropyridine, leading to a second substitution reaction. This is the most common side reaction in piperazine chemistry.[1]
-
Recommended Solutions:
-
Stoichiometric Control (Excess Piperazine): The most direct method to favor mono-substitution is to use a large excess of piperazine (5-10 equivalents) relative to the chloronitropyridine.[2][3] This statistically increases the probability that the electrophile will react with an unsubstituted piperazine molecule rather than the mono-substituted product.
-
Slow Reagent Addition: Adding the chloronitropyridine solution dropwise to the reaction mixture, particularly at controlled temperatures (e.g., 0 °C to room temperature), helps maintain a low instantaneous concentration of the electrophile, minimizing the rate of the second substitution.[2][4]
-
Protecting Group Strategy: For syntheses where excess piperazine is difficult to remove or cost-prohibitive, using a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective, albeit multi-step, alternative.[2][5] The protecting group ensures only one nitrogen is available for the SNAr reaction. The Boc group can be subsequently removed under acidic conditions.
-
In Situ Mono-Protonation: A cost-effective, one-pot alternative involves reacting piperazine with one equivalent of a weak acid to form the mono-salt. The protonated nitrogen is deactivated, directing substitution to the free, non-protonated nitrogen.[1][5]
-
dot graph TD { rankdir="LR"; size="7.6,5"; node [shape=box, style="rounded,filled", margin=0.2]; edge [style=solid];
} caption { label="Mechanism of Di-substitution Impurity Formation."; font-size: 12; }
Caption: Mechanism of Di-substitution Impurity Formation.
Issue 2: Incomplete Reaction and Presence of Starting Materials
-
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 2-chloro-5-nitropyridine remaining, even after prolonged reaction times.
-
Root Cause Analysis: Incomplete reactions are often due to suboptimal reaction conditions, including insufficient temperature, poor solvent choice leading to low solubility of reagents, or deactivation of the nucleophile.
-
Recommended Solutions:
-
Temperature Optimization: While room temperature is often sufficient, gently heating the reaction (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor the reaction closely by TLC to avoid the formation of degradation products at higher temperatures. The reaction temperature can range from 25°C to 110°C depending on the specific substrates.[6]
-
Solvent Selection: The choice of solvent is critical for ensuring all reactants are fully dissolved. While alcohols (EtOH, n-BuOH) or acetonitrile are common, aprotic polar solvents like DMF or DMSO can be excellent alternatives if solubility is an issue.[2]
-
Addition of a Base: The SNAr reaction generates HCl as a byproduct, which protonates and deactivates the piperazine nucleophile. Adding a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), scavenges the HCl and maintains the nucleophilicity of the piperazine throughout the reaction.[7]
-
Issue 3: Formation of Azo Impurities During Nitro Group Reduction
-
Symptom: When reducing the nitro group of the nitropyridinyl-piperazine to an amine, unexpected colored impurities are observed, and LC-MS analysis indicates the presence of an azo-bridged dimer.
-
Root Cause Analysis: Standard nitro reduction conditions (e.g., Fe/HCl, SnCl₂, H₂/Pd-C) can sometimes lead to the formation of intermediate nitroso and hydroxylamine species. These intermediates can condense to form azo or azoxy byproducts.
-
Recommended Solutions:
-
Additive-Mediated Reduction: A patented method demonstrates that the addition of an inorganic salt, such as ammonium chloride or sodium bicarbonate, during the reduction process can effectively inhibit the formation of azo impurities.[8] This simple modification ensures a cleaner conversion to the desired aniline.
-
Control of pH and Temperature: Maintaining careful control over the reaction pH and temperature can suppress the side reactions that lead to azo formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in nitropyridinyl-piperazine synthesis and how can I definitively identify it? A1: The most common impurity is the 1,4-di-substituted piperazine.[1][2] It can be definitively identified using LC-MS, where it will have a distinct molecular weight, and ¹H NMR. In the ¹H NMR spectrum of the di-substituted product, the piperazine protons will show a symmetric signal pattern, and the integration of the pyridinyl protons will be double that of the piperazine protons, compared to the mono-substituted product.
Q2: I am struggling to purify my product from excess piperazine. What are the best methods? A2: The high polarity and basicity of piperazine can make purification challenging.[9]
-
Acid-Base Extraction: This is a highly effective method. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic piperazine starting material and the desired product will move into the aqueous layer as their hydrochloride salts, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to a pH >10 and extract the free-base product back into an organic solvent. Excess piperazine has higher water solubility and will preferentially remain in the aqueous phase.
-
Column Chromatography: To prevent severe tailing on standard silica gel, it is crucial to add a basic modifier to the eluent. A common practice is to add 0.5-1% triethylamine or ammonia in methanol to the mobile phase (e.g., DCM/MeOH).[2]
Q3: What analytical techniques are essential for assessing the purity of the final product? A3: A combination of techniques is recommended for comprehensive purity analysis.
-
HPLC-UV: High-Performance Liquid Chromatography with a UV detector is the gold standard for quantifying purity. The nitropyridine moiety provides a strong chromophore, making detection straightforward.[10]
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the molecular weights of the main product and any impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and ensuring the absence of residual solvents or starting materials.[11]
Q4: How can I prevent the formation of N-oxide impurities? A4: N-oxide impurities can form if the piperazine nitrogen or the pyridine nitrogen is oxidized. This is less common during the SNAr reaction itself but can occur if oxidizing agents are present or during subsequent steps. To avoid this, ensure all reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon) and use de-gassed solvents, especially if the reaction requires heating for extended periods.
Protocols and Workflows
Table 1: Troubleshooting Summary for Impurity Control
| Issue Symptom | Probable Cause | Recommended Preventative Action |
| High Di-substitution | Insufficient excess of piperazine; high concentration of electrophile. | Use 5-10 equivalents of piperazine; add chloronitropyridine slowly.[2][3] |
| Unreacted Starting Material | Low reaction temperature; poor reagent solubility; HCl byproduct formation. | Increase temperature to 40-60°C; use polar aprotic solvent (DMF); add K₂CO₃.[6][7] |
| Colored Azo Impurities | Side reactions during nitro group reduction. | Add an inorganic salt like NH₄Cl during the reduction step.[8] |
| Product Tailing on Silica Gel | Basic nature of the piperazine moiety interacting with acidic silica. | Add 1% triethylamine to the chromatography eluent.[2] |
dot graph TD { rankdir="TB"; size="7.6, 8"; node [shape=box, style="rounded,filled", margin=0.2, fontname="helvetica"]; edge [style=solid, fontname="helvetica"];
}
Caption: Troubleshooting Workflow for Low Product Purity.
Protocol 1: General Synthesis of 1-(5-nitropyridin-2-yl)piperazine
-
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
Piperazine (5.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (ACN) or Ethanol (EtOH)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (5.0 eq) and potassium carbonate (2.0 eq).
-
Add acetonitrile to the flask (approx. 10 mL per gram of chloronitropyridine).
-
Stir the suspension at room temperature for 15 minutes.
-
In a separate beaker, dissolve 2-chloro-5-nitropyridine (1.0 eq) in a minimum amount of acetonitrile.
-
Slowly add the 2-chloro-5-nitropyridine solution to the stirring piperazine suspension over 30 minutes.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
In-Process Control: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% Et₃N), visualizing with UV light. The reaction is complete when the starting chloronitropyridine spot is consumed.
-
Cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product as a yellow-orange solid.
-
Proceed with purification (Protocol 2).
-
Protocol 2: Purification via Acid-Base Extraction & Crystallization
-
Materials:
-
Crude 1-(5-nitropyridin-2-yl)piperazine
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
5 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Heptane or Hexanes
-
-
Procedure:
-
Dissolve the crude product in ethyl acetate (approx. 20 mL/g).
-
Transfer the solution to a separatory funnel and wash with water (2 x 20 mL).
-
Extract the organic layer with 1 M HCl (3 x 15 mL). The product will move to the aqueous layer.
-
Combine the acidic aqueous layers in a clean flask and cool in an ice bath.
-
Slowly add 5 M NaOH to the aqueous layer with stirring until the pH is >10. A yellow precipitate (the product) will form.
-
Extract the product back into ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
For final purification, dissolve the solid in a minimum amount of hot ethyl acetate and add heptane dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place in a refrigerator to complete crystallization.
-
Filter the resulting yellow crystals, wash with cold heptane, and dry under vacuum.
-
Protocol 3: Purity Assessment by HPLC-UV
-
Instrumentation: Standard HPLC system with a UV-Vis Detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 340 nm (for the nitropyridine chromophore).[10]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample solution of the final product in a 50:50 mixture of Acetonitrile/Water at a concentration of approximately 0.1 mg/mL.
-
-
Analysis: Integrate the peak areas to determine the purity of the product as a percentage of the total peak area.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2015171489A1 - Methods of making netupitant and intermediates thereof - Google Patents [patents.google.com]
- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Time for Nucleophilic Aromatic Substitution on Nitropyridines
Introduction
Nucleophilic Aromatic Substitution (SNAr) on nitropyridines is a fundamental transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors. The electron-deficient pyridine ring, further activated by a potent electron-withdrawing nitro group, becomes highly susceptible to nucleophilic attack, enabling the displacement of a leaving group.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to optimize reaction times and overcome common experimental hurdles.
This document is structured to provide rapid access to critical information, beginning with a comprehensive FAQ section for foundational knowledge, followed by a detailed troubleshooting guide for specific experimental issues. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What makes nitropyridines particularly reactive in SNAr reactions?
A1: The reactivity of nitropyridines in SNAr reactions stems from two key electronic features:
-
Inherent Electron Deficiency of the Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an overall electron-deficient aromatic system. This inherent property makes the ring susceptible to attack by nucleophiles.[2][3]
-
Powerful Electron-Withdrawing Nature of the Nitro Group: The nitro group (NO₂) is a strong electron-withdrawing group. When attached to the pyridine ring, it further depletes the ring of electron density, significantly increasing its electrophilicity. This enhanced electrophilicity makes the carbon atoms of the ring much more attractive to incoming nucleophiles.[1][4]
The combination of these two factors makes nitropyridines highly activated substrates for SNAr reactions.
Q2: How does the position of the nitro group and the leaving group influence the reaction rate?
A2: The relative positions of the nitro group and the leaving group are critical for reaction efficiency. The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is paramount to the overall reaction rate.
-
Optimal Positioning (Ortho/Para): The reaction is fastest when the nitro group is positioned ortho or para (positions 2/6 or 4) to the leaving group.[1][6][7][8] In these positions, the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative oxygen atoms of the nitro group through resonance. This delocalization stabilizes the intermediate, lowering the activation energy and accelerating the reaction.[1][4]
-
Suboptimal Positioning (Meta): When the nitro group is meta (positions 3 or 5) to the leaving group, this direct resonance stabilization is not possible.[4][8] Consequently, the Meisenheimer intermediate is less stable, leading to a significantly slower reaction rate.
Q3: What is the typical reactivity order for halogen leaving groups in SNAr on nitropyridines?
A3: The reactivity order for halogen leaving groups in SNAr reactions is often counterintuitive when compared to SN1 and SN2 reactions. The typical trend is:
This is known as the "element effect".[10][11][12][13][14] The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[4][15] Fluorine, being the most electronegative halogen, strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[1][3][12] This enhanced electrophilicity outweighs its poor leaving group ability (due to the strong C-F bond), leading to a faster reaction rate.
Q4: How do solvents affect the rate of SNAr reactions on nitropyridines?
A4: The choice of solvent can dramatically influence the reaction rate. Polar aprotic solvents are generally the best choice for SNAr reactions.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, NMP, THF): These solvents are highly effective because they can solvate the cation of the nucleophile salt, leaving the "naked" anionic nucleophile more reactive.[3] Furthermore, their polarity helps to stabilize the charged Meisenheimer intermediate, accelerating the reaction.[16][17][18]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): While their polarity can stabilize the Meisenheimer complex, they can also solvate the nucleophile through hydrogen bonding.[17][18][19] This solvation shell around the nucleophile can hinder its ability to attack the electrophilic ring, often leading to a slower reaction rate compared to polar aprotic solvents.[17][18]
Troubleshooting Guide
Issue 1: My reaction is extremely slow or incomplete.
Possible Cause A: Insufficient Activation of the Pyridine Ring
-
Question: Is the nitro group positioned to effectively activate the leaving group?
-
Explanation: As detailed in the FAQs, the nitro group must be ortho or para to the leaving group for maximum activation.[1][6][7][8] A meta-positioning will result in a very sluggish reaction.
-
Solution:
-
Verify Substrate Structure: Double-check the structure of your starting material to confirm the relative positions of the nitro group and the leaving group.
-
Consider Alternative Isomers: If possible, procure or synthesize an isomer with a more favorable substitution pattern.
-
Possible Cause B: Poor Leaving Group
-
Question: Are you using an appropriate leaving group?
-
Explanation: While the F > Cl > Br > I trend generally holds, the nature of the nucleophile can sometimes alter this reactivity. However, if you are using a less reactive halogen like bromine or iodine with a moderately strong nucleophile, the reaction may be slow.
-
Solution:
Possible Cause C: Weak Nucleophile
-
Question: Is your nucleophile strong enough for the reaction?
-
Explanation: The rate of an SNAr reaction is directly proportional to the nucleophilicity of the attacking species.[1] Anionic nucleophiles (e.g., alkoxides, thiolates) are generally more reactive than their neutral counterparts (e.g., alcohols, thiols).[1]
-
Solution:
-
Increase Nucleophilicity with a Base: If using a neutral nucleophile like an alcohol or a primary/secondary amine, consider adding a non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like triethylamine) to deprotonate it in situ, generating a more potent anionic nucleophile.[2]
-
Choose a Stronger Nucleophile: If possible, switch to a more inherently nucleophilic reagent.
-
Possible Cause D: Suboptimal Reaction Conditions
-
Question: Are the solvent and temperature optimized for the reaction?
-
Explanation: The reaction environment plays a crucial role. As discussed, polar aprotic solvents are generally preferred. Additionally, many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[2]
-
Solution:
-
Solvent Selection: If you are using a protic solvent, consider switching to a polar aprotic solvent like DMSO or DMF.[3]
-
Increase Temperature: Gradually increase the reaction temperature. Monitor the reaction by TLC or LCMS to check for product formation and potential decomposition. Some reactions may require heating to reflux.[1]
-
Issue 2: I am observing significant side product formation.
Possible Cause A: Competing Reactions of the Nucleophile
-
Question: Is your nucleophile also a strong base?
-
Explanation: Highly basic nucleophiles can lead to side reactions, such as deprotonation of other acidic protons on the substrate or nucleophile itself, or even elimination reactions if applicable. Aldehyde groups on the substrate are particularly sensitive to strongly basic conditions and may undergo side reactions.[20]
-
Solution:
-
Use a Milder Base: If a base is required to generate the nucleophile, choose a milder one (e.g., K₂CO₃ instead of NaH).
-
Control Stoichiometry: Carefully control the amount of base and nucleophile used to minimize side reactions.
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes favor the desired SNAr pathway over competing side reactions.[20]
-
Possible Cause B: Multiple Reactive Sites on the Substrate
-
Question: Does your nitropyridine have more than one potential leaving group or electrophilic site?
-
Explanation: If the substrate has multiple halogens or other potential leaving groups, you may see a mixture of products where the nucleophile has substituted at different positions.
-
Solution:
-
Optimize Reaction Conditions: Lowering the temperature and carefully controlling the stoichiometry of the nucleophile (e.g., using only one equivalent) can improve selectivity for the more reactive site.[20]
-
Protecting Groups: In complex molecules, it may be necessary to use protecting groups to block other reactive sites.
-
Data Presentation and Experimental Protocols
Table 1: Influence of Leaving Group and Solvent on SNAr Reaction Rates
| Substrate | Nucleophile | Leaving Group | Solvent | Relative Rate | Reference |
| 2-X-5-nitropyridine | Piperidine | F | Methanol | High | [9] |
| 2-X-5-nitropyridine | Piperidine | Cl | Methanol | Moderate | [9] |
| 2-X-5-nitropyridine | Piperidine | Br | Methanol | Moderate | [9] |
| 2-X-5-nitropyridine | Piperidine | I | Methanol | Low | [9] |
| 1-Chloro-2,4-dinitrobenzene | Morpholine | Cl | DMSO | High | [19] |
| 1-Chloro-2,4-dinitrobenzene | Morpholine | Cl | Acetonitrile | Moderate | [19] |
| 1-Chloro-2,4-dinitrobenzene | Morpholine | Cl | Water | Low | [19] |
Note: Relative rates are for illustrative purposes and can vary with specific reaction conditions.
Experimental Protocol: Synthesis of N-benzyl-5-nitropyridin-2-amine
This protocol describes a typical SNAr reaction between 2-chloro-5-nitropyridine and benzylamine.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine and THF.
-
Reagent Addition: While stirring, add benzylamine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).[1]
-
Heating: Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain for 2-4 hours.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-5-nitropyridin-2-amine.
Visualizations
Mechanism of SNAr on Nitropyridine
Caption: General mechanism of SNAr on a nitropyridine, highlighting the rate-determining formation of the Meisenheimer complex.
Troubleshooting Logic Flow for Slow Reactions
Caption: A logical workflow for troubleshooting slow or incomplete SNAr reactions on nitropyridines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Preventing di-substitution in piperazine reactions
A Guide to Preventing Di-Substitution and Achieving Selective Mono-Substitution
Welcome to the Technical Support Center for piperazine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the selective functionalization of the piperazine scaffold. As a symmetrical diamine, piperazine presents a unique synthetic hurdle: controlling the reaction to achieve mono-substitution while preventing the formation of the undesired di-substituted byproduct. This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Here, we address some of the fundamental questions regarding piperazine reactivity and the prevention of di-substitution.
Q1: What are the primary factors that lead to the di-alkylation of piperazine?
A1: Di-alkylation, the substitution at both nitrogen atoms of the piperazine ring, is a common side reaction influenced by several key factors:
-
Stoichiometry: Using an excess of the alkylating agent dramatically increases the probability of the second nitrogen atom reacting after the first has been substituted.[1]
-
Basicity: The two nitrogen atoms of piperazine have different pKa values (pKa1 ≈ 9.73, pKa2 ≈ 5.35).[2][3] After the first substitution, the resulting mono-substituted piperazine is often still basic enough to react with the remaining alkylating agent, leading to di-substitution.[1][4] The strength of any base used in the reaction can also influence the selectivity.[1]
-
Reaction Conditions: Higher temperatures and longer reaction times provide the necessary activation energy and opportunity for the less reactive N'-substituted piperazine to undergo a second alkylation.[1][5]
-
Nature of the Electrophile: Highly reactive electrophiles, such as methyl iodide or benzyl bromide, are more prone to causing di-substitution compared to less reactive ones.[1]
Q2: What are the main strategies to favor mono-substitution over di-substitution?
A2: Several effective strategies can be employed to achieve selective mono-substitution of piperazine:
-
Using a Large Excess of Piperazine: This is a straightforward statistical approach where the electrophile is more likely to encounter an unreacted piperazine molecule than a mono-substituted one.[1][6]
-
Employing Protecting Groups: A highly reliable method involves temporarily blocking one of the piperazine nitrogens with a protecting group, such as tert-butoxycarbonyl (Boc).[6][7][8] The reaction is then directed to the unprotected nitrogen, followed by the removal of the protecting group.[5][6]
-
In Situ Mono-Protonation: By reacting piperazine with one equivalent of an acid, a monopiperazinium salt is formed.[8][9][10] The protonated nitrogen is deactivated, thereby directing the substitution to the free, non-protonated nitrogen.[8][11]
-
Reductive Amination: This alternative to nucleophilic substitution involves reacting a mono-protected piperazine with an aldehyde or ketone in the presence of a reducing agent.[6][12][13] A key advantage is the prevention of quaternary ammonium salt formation.[6][12]
Q3: How does the pKa of piperazine influence its reactivity?
A3: The two nitrogen atoms of piperazine have distinct pKa values, approximately 9.73 and 5.35 at 25°C.[2][3] This means that at physiological pH, typically only one nitrogen is protonated.[4] The significant difference in basicity between the two nitrogens is the foundation for the mono-protonation strategy to achieve selective mono-substitution.[11] Alkylation of one nitrogen atom generally reduces the basicity of the second nitrogen, which can help in controlling di-substitution under carefully controlled conditions.[4][14]
Troubleshooting Guide
This section provides solutions to common problems encountered during piperazine reactions, complete with detailed experimental protocols.
Problem: Significant Di-substitution is Still Observed Despite Using an Excess of Piperazine.
If you are still observing a high percentage of di-substituted product even with a large excess of piperazine, consider the following troubleshooting steps and protocol modifications.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lowering the reaction temperature can decrease the rate of the second substitution reaction more significantly than the first, thereby improving selectivity.[1][9] |
| Rapid Addition of Electrophile | Slow, dropwise addition of the electrophile helps to maintain a low concentration in the reaction mixture, which favors mono-substitution.[1][5] |
| Inappropriate Solvent | The polarity of the solvent can influence the relative reactivity of the species in the reaction. Experiment with different solvents to find the optimal conditions.[1] |
| Strong Base | If a base is used, switching to a milder base can help to avoid deprotonating the mono-substituted piperazine, making it less nucleophilic and less likely to react a second time.[1][9] |
This protocol describes a general method for the selective mono-N-alkylation of piperazine by using a significant excess of the piperazine starting material.[1]
Materials:
-
Piperazine (10 equivalents)
-
Alkylating agent (e.g., benzyl bromide, 1 equivalent)
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution (for workup)
-
Magnesium sulfate (for drying)
Procedure:
-
Dissolve piperazine (10 eq.) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over a period of 30 minutes.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to isolate the mono-alkylated product from the excess piperazine and any di-alkylated side product.[1]
Problem: The Reaction is Not Clean, and Purification is Difficult.
When statistical methods like using an excess of piperazine do not provide the desired purity, a protecting group strategy is often the most effective solution.
This protocol outlines the steps for the mono-protection of piperazine with a tert-butoxycarbonyl (Boc) group, followed by alkylation and deprotection.[5]
Part A: Synthesis of 1-Boc-piperazine
Materials:
-
Piperazine (2 equivalents)
-
Di-tert-butyl dicarbonate (Boc₂O, 1 equivalent)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine (2 eq.) in DCM in a reaction flask and cool to 0 °C.
-
Prepare a solution of Boc₂O (1 eq.) in DCM.
-
Add the Boc₂O solution dropwise to the piperazine solution over several hours while stirring.[9]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the mixture under reduced pressure.
-
Purify by column chromatography to isolate N-Boc-piperazine.[5]
Part B: Alkylation of 1-Boc-piperazine
Materials:
-
N-Boc-piperazine (1 equivalent)
-
Alkyl halide (1.1 equivalents)
-
Potassium carbonate (1.5 equivalents)
-
Acetonitrile or DMF
Procedure:
-
Dissolve N-Boc-piperazine (1 eq.) in the chosen solvent.
-
Add potassium carbonate (1.5 eq.) and the alkyl halide (1.1 eq.).
-
Stir the reaction at room temperature or an elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).[5]
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate and purify the residue by column chromatography.[5]
Part C: Deprotection of N-alkyl-N'-Boc-piperazine
Materials:
-
N-alkyl-N'-Boc-piperazine
-
Hydrochloric acid in dioxane or Trifluoroacetic acid (TFA) in DCM
Procedure:
-
Dissolve the purified N-alkyl-N'-Boc-piperazine in the acidic solution.
-
Stir at room temperature for 1-4 hours.
-
Evaporate the solvent to yield the hydrochloride or trifluoroacetate salt of the desired mono-substituted piperazine.[5]
Visualizing the Strategies
To better understand the concepts discussed, the following diagrams illustrate the reaction mechanism and the different strategies for achieving mono-substitution.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. uregina.ca [uregina.ca]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of Nitropyridine Derivatives
Welcome to the technical support center for the column chromatography purification of nitropyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific class of compounds. The unique chemical nature of nitropyridine derivatives, combining the basicity of the pyridine ring with the electron-withdrawing and polar characteristics of the nitro group, presents distinct challenges in chromatographic purification. This resource aims to equip you with the expertise to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the column chromatography of nitropyridine derivatives?
A1: The primary challenges stem from the bifunctional nature of these molecules. The basic pyridine nitrogen can interact strongly with acidic silanol groups on standard silica gel, leading to peak tailing and potential irreversible adsorption.[1] The polar nitro group contributes to strong retention, which can necessitate highly polar mobile phases that may not be compatible with all stationary phases or could lead to poor solubility of less polar analogs.
Q2: How do I choose the right stationary phase for my nitropyridine derivative?
A2: The choice of stationary phase is critical and depends on the polarity of your specific derivative.
-
Silica Gel: Still the most common choice, but its acidic nature can be problematic.[1][2] For many nitropyridines, especially those prone to degradation, using deactivated or end-capped silica is advisable.
-
Alumina: Can be a good alternative to silica, particularly the neutral or basic forms, as it minimizes acidic interactions.[3]
-
Reversed-Phase (C18): Suitable for less polar nitropyridine derivatives. However, highly polar derivatives may exhibit poor retention.[4]
-
Phenyl-Hexyl Phases: These can offer alternative selectivity through π-π interactions with the aromatic ring of the nitropyridine, which can be advantageous for separating closely related isomers.[5]
Q3: My nitropyridine derivative is not moving from the baseline on the TLC plate, even with highly polar solvents. What should I do?
A3: This indicates very strong interaction with the stationary phase. Consider the following:
-
Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase.[1][6] This will compete with the pyridine nitrogen for binding to the acidic sites on the silica gel, reducing retention. A typical starting point is 0.1-1% TEA in your eluent.
-
Alternative Stationary Phase: If basic modifiers are not effective or compatible with your compound, switch to a more inert stationary phase like alumina or a polymer-based resin.[1]
-
Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful technique.[4][7]
Q4: Can I use gradient elution for purifying nitropyridine derivatives?
A4: Yes, gradient elution is often recommended, especially for complex mixtures containing nitropyridine derivatives of varying polarities.[8] Starting with a less polar solvent system and gradually increasing the polarity allows for the elution of less polar impurities first, followed by your target compound, often resulting in better separation and sharper peaks.
Troubleshooting Guides
Issue 1: Severe Peak Tailing
Symptoms: The chromatographic peak for your nitropyridine derivative is asymmetrical, with a pronounced "tail" extending from the back of the peak.
Root Cause Analysis:
Peak tailing for basic compounds like nitropyridines on silica gel is primarily due to strong, non-ideal interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.[1] This creates a secondary, stronger retention mechanism that slows the elution of a portion of the analyte molecules, causing the tail.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for peak tailing.
Solutions:
-
Mobile Phase Modification:
-
Add a Competing Base: Incorporate a small amount (0.1-1%) of triethylamine (TEA) or a few drops of ammonium hydroxide into your mobile phase.[1][6] The competing base will preferentially interact with the active silanol sites, masking them from your nitropyridine derivative and resulting in a more symmetrical peak shape.
-
pH Adjustment (Reversed-Phase): When using reversed-phase chromatography (e.g., C18), adjusting the pH of the aqueous component of the mobile phase can significantly impact peak shape.[9][10] For basic compounds, working at a higher pH (e.g., >8) will keep the pyridine nitrogen neutral, which can reduce tailing. However, ensure your column is stable at this pH; many silica-based columns are not.[1][11]
-
-
Stationary Phase Selection:
-
Deactivated Silica: Use silica gel that has been end-capped or otherwise deactivated to reduce the number of free silanol groups.
-
Alumina: Switching to neutral or basic alumina can be a very effective way to eliminate the acidic interactions causing peak tailing.[3]
-
-
Experimental Protocol Optimization:
-
Avoid Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[1] If you suspect this, try injecting a smaller amount.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is as non-polar as, or ideally the same as, your initial mobile phase.[1] Dissolving the sample in a much stronger solvent can cause band broadening and tailing.
-
Issue 2: Low Recovery or Compound Decomposition
Symptoms: The yield of your purified nitropyridine derivative is significantly lower than expected, or you observe new, unexpected spots on your TLC analysis of the collected fractions.
Root Cause Analysis:
Nitropyridine derivatives can be sensitive to the acidic environment of standard silica gel, leading to degradation.[8] The nitro group can also make the pyridine ring more susceptible to nucleophilic attack under certain conditions. Irreversible adsorption onto the stationary phase is another common cause of low recovery.
Experimental Protocol: 2D TLC for Stability Assessment
This protocol helps determine if your compound is stable on the chosen stationary phase.
Materials:
-
TLC plate (silica or alumina, matching your column)
-
Developing chamber
-
Appropriate solvent system
-
Your crude sample mixture
-
UV lamp for visualization
Procedure:
-
Spot your sample mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate from the chamber and dry it completely.
-
Rotate the plate 90 degrees counter-clockwise, so the initial chromatogram is now on the bottom.
-
Develop the plate again in the same solvent system.
-
Visualize the plate under a UV lamp. If your compound is stable, it should appear as a single spot on the diagonal. Any spots that appear off the diagonal represent degradation products formed during contact with the stationary phase.[8]
Solutions:
-
Deactivate the Stationary Phase: Before packing your column, you can slurry the silica gel in the mobile phase containing 1-2% triethylamine, then pack as usual. This pre-treats the silica to minimize acidic sites.
-
Switch to a More Inert Stationary Phase: If 2D TLC confirms decomposition, switch to a less acidic stationary phase like neutral alumina or a polymer-based column.[1]
-
Minimize Contact Time: Use flash chromatography with optimized flow rates to reduce the time your compound spends on the column.[12][13] A faster elution, while potentially sacrificing some resolution, can be beneficial for sensitive compounds.
-
Dry Loading: If your compound is not very soluble in the starting mobile phase, consider dry loading. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel or celite, and evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of your packed column.[14]
Issue 3: Co-elution with Impurities
Symptoms: Your target nitropyridine derivative elutes at the same time as one or more impurities, resulting in mixed fractions.
Root Cause Analysis:
Co-elution occurs when the selectivity of the chromatographic system is insufficient to differentiate between your compound of interest and an impurity.[3] This is common with isomers or compounds with very similar functional groups and polarities.
Decision Tree for Improving Separation
Caption: Decision tree for resolving co-elution.
Solutions:
-
Optimize the Mobile Phase:
-
Solvent Selectivity: Changing the solvents in your mobile phase can alter the selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system. The different solvent properties can change the relative retention of your compounds.
-
Gradient Shape: If using a gradient, make it shallower around the point where your compound elutes. A slower increase in polarity will give more time for the separation to occur.[8]
-
-
Change the Stationary Phase:
-
This is often the most effective solution. The interactions between your analytes and the stationary phase are fundamental to the separation.
-
If you are using silica (a polar stationary phase), try a non-polar phase like C18.[3]
-
For aromatic compounds like nitropyridines, a stationary phase with phenyl groups can provide π-π stacking interactions, offering a completely different separation mechanism that can resolve compounds that co-elute on silica or C18.[5]
-
Quantitative Data Summary
| Issue | Common Cause | Stationary Phase | Mobile Phase Solution |
| Peak Tailing | Acidic silanol interactions[1] | Switch to neutral alumina or deactivated silica | Add 0.1-1% Triethylamine or NH4OH |
| Low Recovery | Decomposition on silica[8] | Use neutral alumina or polymer-based media | Use less acidic mobile phase; faster flow rate |
| Co-elution | Insufficient selectivity[3] | Change stationary phase chemistry (e.g., Silica to Phenyl-Hexyl) | Change solvent system (e.g., from acetate-based to alcohol-based) |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. columbia.edu [columbia.edu]
- 3. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 4. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 5. agilent.com [agilent.com]
- 6. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Chromatography [chem.rochester.edu]
- 9. agilent.com [agilent.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 12. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 13. biotage.com [biotage.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Managing scalability problems in nitropyridine-piperazine synthesis
A Guide to Managing Scalability Problems
Welcome to the technical support center for nitropyridine-piperazine synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning this crucial synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to anticipate, diagnose, and resolve common scalability challenges.
The coupling of a nitropyridine with a piperazine is a cornerstone reaction, typically proceeding via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] The electron-deficient pyridine ring, activated by a potent electron-withdrawing nitro group, is highly susceptible to nucleophilic attack by the secondary amine of the piperazine.[1][3] While robust at the gram scale, this reaction presents unique challenges upon scale-up related to thermal management, mass transfer, and byproduct formation.
This guide is structured to address these issues head-on in a practical, question-and-answer format.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific, common problems encountered during the scale-up of nitropyridine-piperazine coupling reactions.
Issue 1: My reaction yield dropped significantly when scaling from 1g to 100g.
This is one of the most frequent challenges in process scale-up. A successful bench-scale reaction does not guarantee success at a larger volume. The primary culprits are often related to inadequate control over mass and heat transfer.
Question: What are the likely causes for a sharp decrease in yield at a larger scale?
Answer:
Several factors, often interconnected, can lead to diminished yields:
-
Inefficient Mixing & Mass Transfer: At the 1g scale, a magnetic stir bar in a round-bottom flask provides excellent mixing. At the 100g scale in a larger reactor, this method is insufficient. Poor mixing leads to localized concentration gradients. This means some regions of the reactor may have an excess of the nitropyridine, while others have an excess of piperazine, preventing the reaction from proceeding uniformly and leading to incomplete conversion.
-
Poor Heat Transfer & Thermal Control: The SNAr reaction between nitropyridines and amines is typically exothermic.[4][5] A small flask has a large surface-area-to-volume ratio, allowing for efficient heat dissipation to the surroundings. As you scale up, the volume increases cubically while the surface area increases squarely, drastically reducing this ratio. Inefficient heat removal can create localized "hot spots" where the temperature rises significantly above the set point.[4][5] These hot spots can accelerate decomposition of starting materials, products, and promote side reactions, directly impacting yield.
-
Extended Reaction Times: Due to the aforementioned mixing and heating issues, the overall reaction may take longer to reach completion at scale. Prolonged exposure of the product to the reaction conditions can lead to degradation or the formation of further byproducts.
Workflow for Diagnosing and Resolving Low Yield
Below is a decision tree to systematically troubleshoot the problem of low yield upon scale-up.
Caption: Decision tree for troubleshooting low yield in nitropyridine-piperazine synthesis scale-up.
Issue 2: I am observing a significant amount of a bis-arylated byproduct.
The formation of a 1,4-bis(nitropyridinyl)piperazine byproduct is a common issue. Since piperazine has two reactive secondary amine sites, it can react with two equivalents of the nitropyridine electrophile.[6]
Question: How can I minimize or eliminate the formation of the bis-arylated byproduct at scale?
Answer:
Controlling the stoichiometry and reaction conditions is key to favoring mono-substitution.
-
Adjust Stoichiometry: The most straightforward method is to use a large excess of piperazine relative to the nitropyridine.[6] This ensures that a nitropyridine molecule is statistically more likely to encounter an unreacted piperazine molecule than a mono-arylated piperazine molecule. At scale, using piperazine as both the nucleophile and the solvent ("neat" conditions) can be effective, though this complicates downstream processing. A practical approach is to use 3-5 equivalents of piperazine.
-
Slow, Controlled Addition: Instead of adding all reagents at once, slowly add the nitropyridine solution to the reaction mixture containing the piperazine. This maintains a high concentration of piperazine relative to the electrophile throughout the reaction, suppressing the second addition.[6] This is particularly effective when coupled with good mixing.
-
Use a Mono-Protected Piperazine: A more robust, albeit longer, route involves using a mono-protected piperazine, such as N-Boc-piperazine.[6] The Boc (tert-butyloxycarbonyl) group protects one of the amine sites. After the SNAr reaction, the Boc group can be easily removed under acidic conditions to yield the desired mono-substituted product. This adds steps but provides excellent control over selectivity.
Experimental Protocol: Minimizing Bis-Arylation via Slow Addition
| Parameter | Description |
| Reactor Setup | Jacketed reactor equipped with an overhead stirrer, thermocouple, and addition funnel. |
| Reagents | 2-Chloro-5-nitropyridine (1.0 equiv), Piperazine (4.0 equiv), Triethylamine (1.2 equiv).[1] |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). |
| Procedure | 1. Charge the reactor with piperazine, triethylamine, and the solvent. Stir to dissolve. |
| 2. Heat the mixture to the desired reaction temperature (e.g., 80-100 °C). | |
| 3. Dissolve the 2-chloro-5-nitropyridine in a separate portion of the solvent. | |
| 4. Using the addition funnel, add the nitropyridine solution dropwise to the reactor over 2-4 hours. | |
| 5. Monitor the internal temperature to ensure no significant exotherm occurs. | |
| 6. After the addition is complete, maintain the reaction at temperature for an additional 2-4 hours. | |
| 7. Monitor reaction progress by TLC or LC-MS until the starting nitropyridine is consumed.[1] | |
| Workup | Cool the reaction, quench with water, and proceed with standard extraction and purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of a nitropyridine-piperazine coupling reaction?
A1: The key CPPs are:
-
Temperature: Must be monitored via an internal probe and controlled tightly to prevent side reactions and ensure safety.
-
Addition Rate: The rate at which one reagent is added to another directly influences heat generation and concentration profiles.
-
Stirring Speed (RPM): Crucial for ensuring homogeneity and efficient heat/mass transfer. This needs to be optimized for the specific reactor geometry and batch volume.
-
Reagent Stoichiometry: Precise control over the molar ratios of reactants is essential for selectivity and complete conversion.
Q2: How does the choice of solvent impact the scalability of the reaction?
A2: The solvent is critical. For SNAr reactions, polar aprotic solvents like DMSO, DMF, or NMP are common as they effectively solvate the charged Meisenheimer intermediate.[1][2] When scaling up, you must also consider:
-
Boiling Point: A solvent with a higher boiling point provides a wider operating window and reduces losses due to evaporation.
-
Viscosity: Higher viscosity can impede mixing and require more powerful stirring.
-
Workup & Purification: Consider how the solvent will be removed. DMSO and DMF have high boiling points, making them difficult to remove under vacuum. Consider alternatives like Acetonitrile or THF if the reaction kinetics allow, as they are more volatile.
-
Safety & Environmental Impact: Evaluate the toxicity, flammability, and environmental profile of the solvent, especially for large quantities.
Q3: What are the primary safety considerations when handling nitropyridines at a larger scale?
A3: Nitropyridines, and nitrated aromatic compounds in general, are energetic materials and can be potentially explosive, especially at elevated temperatures or in the presence of impurities.[4][5]
-
Thermal Hazard Assessment: Before any scale-up, perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) to understand the decomposition onset temperature and energy release.
-
Avoid Isolation of Intermediates: If possible, use crude nitration products in subsequent steps to avoid isolating potentially unstable, highly energetic materials.[4]
-
Controlled Environment: Always conduct reactions in a well-ventilated area (fume hood or walk-in hood) with appropriate safety measures like blast shields. Ensure rigorous control over reaction temperature to prevent runaway reactions.[7]
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) must be supplemented with face shields and potentially protective gloves depending on the specific reagents.[8]
Q4: Are there alternatives to traditional batch processing for this synthesis to improve safety and efficiency at scale?
A4: Yes, continuous flow chemistry is an excellent alternative for managing highly exothermic and potentially hazardous reactions like nitrations and subsequent SNAr substitutions.[4][5] In a flow reactor, small volumes of reactants are mixed continuously in a tube or channel. This offers superior heat transfer due to the high surface-area-to-volume ratio, precise temperature control, and minimizes the amount of hazardous material present at any given time, significantly enhancing safety.[5] This technology can enable safe scale-up by simply running the reactor for a longer duration.[4]
Workflow: Batch vs. Continuous Flow Processing
Caption: Comparison of a traditional batch process versus a continuous flow synthesis workflow.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fcad.com [fcad.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredient (API) intermediates is not merely a quality metric; it is a foundational pillar of drug safety and efficacy.[1][2] Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (CAS No. 193902-78-2), a key building block in the synthesis of various advanced pharmaceutical agents, is no exception.[3][4][5] Its impurity profile can directly influence the quality of the final API, making robust analytical control essential.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this critical intermediate. We move beyond simplistic protocols to explain the causal reasoning behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals. We will detail a primary High-Performance Liquid Chromatography (HPLC) method, validated according to International Council for Harmonisation (ICH) guidelines, and compare its performance against the more recent Ultra-High-Performance Liquid Chromatography (UHPLC) technique.[6][7]
The Analyte: A Profile
This compound is a nitro-substituted piperazine derivative. Its structure, featuring a Boc-protected piperazine and a nitropyridine moiety, lends itself well to Reversed-Phase HPLC (RP-HPLC) analysis. The nitropyridine group acts as a strong chromophore, enabling sensitive ultraviolet (UV) detection.
| Property | Value | Source |
| CAS Number | 193902-78-2 | [3][4] |
| Molecular Formula | C₁₄H₂₀N₄O₄ | [3] |
| Molecular Weight | 308.33 g/mol | [3] |
| Typical Purity | >98% | [3] |
Pillar 1: The Workhorse Method - Validated RP-HPLC-UV
RP-HPLC is the gold standard for pharmaceutical purity analysis due to its high resolution, precision, and robustness.[8] The method described here is a representative, robust protocol designed for the reliable quantification of the main component and the separation of potential process-related impurities.
Causality Behind the Method: Why These Conditions?
-
Reversed-Phase (C18 Column): The analyte is moderately non-polar due to the Boc group and the aromatic system. A C18 stationary phase provides the necessary hydrophobic interactions for effective retention and separation from more polar or non-polar impurities.
-
Gradient Elution: A gradient mobile phase (changing composition over time) is chosen over an isocratic (constant composition) one. This is critical for impurity profiling, as it allows for the elution of a wide range of potential impurities with varying polarities within a reasonable timeframe, while ensuring the main peak is sharp and well-resolved.
-
Buffered Mobile Phase: A phosphate buffer is used to maintain a constant pH. This is crucial for reproducibility, as the ionization state of acidic or basic impurities—and to a lesser extent, the analyte itself—can change with pH, affecting retention times.
-
UV Detection: The conjugated nitropyridine system provides strong UV absorbance, making a UV detector a sensitive and cost-effective choice for quantification.
Experimental Protocol: HPLC-UV Purity Determination
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
2. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic (pH 3.0 with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (30% B), 5-25 min (30% to 80% B), 25-30 min (80% B), 30.1-35 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C[9] |
| Detection | 254 nm |
| Injection Vol. | 10 µL |
3. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.
4. Method Validation Framework: This protocol must be validated to prove its suitability for its intended purpose, following ICH Q2(R1) guidelines.[10]
| Validation Parameter | Purpose & Rationale | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. This is done by analyzing a placebo, spiked samples, and stress-degraded samples. | Peak is pure and free from co-elution. No interference at the analyte's retention time. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (R²) ≥ 0.999 |
| Accuracy | To assess the closeness of the test results to the true value. Performed by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, 120%). | 98.0% - 102.0% recovery[9] |
| Precision | To measure the method's consistency. Includes Repeatability (same lab, same day) and Intermediate Precision (different day, different analyst). | Relative Standard Deviation (%RSD) ≤ 2.0%[11] |
| LOD & LOQ | Limit of Detection (LOD) and Limit of Quantitation (LOQ) establish the method's sensitivity for impurities. | LOD: Signal-to-Noise ratio of 3:1; LOQ: Signal-to-Noise ratio of 10:1 |
| Robustness | To demonstrate reliability with respect to deliberate variations in method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min). | System suitability parameters remain within limits; %RSD of results < 5.0%[9] |
Visualizing the HPLC Workflow
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. CAS 193902-78-2 | this compound - Synblock [synblock.com]
- 4. 193902-78-2|this compound|BLD Pharm [bldpharm.com]
- 5. CAS#:193902-78-2 | this compound | Chemsrc [chemsrc.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. jocpr.com [jocpr.com]
- 10. mdpi.com [mdpi.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
A Researcher's Guide to the Spectroscopic Characterization of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. For researchers working with heterocyclic compounds, particularly those incorporating piperazine and pyridine scaffolds, nuclear magnetic resonance (NMR) spectroscopy stands as an indispensable analytical technique. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (CAS No. 193902-78-2), a key building block in medicinal chemistry.
This document moves beyond a simple recitation of chemical shifts, offering a comparative analysis based on empirical data and established spectroscopic principles. By dissecting the causality behind the observed spectral features, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and structurally related molecules.
The Structural Context: Why NMR is Critical
This compound combines three key structural motifs: a tert-butoxycarbonyl (Boc)-protected piperazine ring, a 5-nitropyridine system, and the crucial linkage between them. Each of these components imparts distinct electronic and steric features that are reflected in the NMR spectrum. The Boc group, while providing protection, also influences the conformational dynamics of the piperazine ring. The nitropyridine moiety, with its strong electron-withdrawing nitro group, significantly modulates the chemical shifts of the aromatic protons and carbons.
Precise NMR assignment is therefore not merely an academic exercise; it is a critical quality control step to verify the successful synthesis of the target molecule, assess its purity, and ensure the correct regiochemistry of the substitution on the pyridine ring.
¹H NMR Spectral Analysis and Assignment
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis presented here is based on data reported in deuterated chloroform (CDCl₃), a common solvent for this class of compounds.
Reported ¹H NMR Data (400 MHz, CDCl₃): δ 9.03 (d, J = 2.7 Hz, 1H), 8.21 (dd, J = 9.5, 2.7 Hz, 1H), 6.55 (d, J = 9.3 Hz, 1H), 3.75 (m, 4H), 3.55 (m, 4H), 1.47 (s, 9H).
Aromatic Region (Pyridine Ring):
The 5-nitropyridine ring exhibits a characteristic three-proton spin system. The powerful electron-withdrawing nature of the nitro group at the C5 position and the nitrogen atom within the ring create a highly deshielded environment for the pyridine protons.
-
δ 9.03 (d, J = 2.7 Hz, 1H, H-6): This downfield signal is assigned to the proton at the C6 position. Its significant deshielding is a result of both the inductive effect of the adjacent ring nitrogen and the mesomeric effect of the nitro group. The observed multiplicity is a doublet, arising from coupling to the proton at C4 across four bonds (a meta-coupling), with a typical small coupling constant of 2.7 Hz.
-
δ 8.21 (dd, J = 9.5, 2.7 Hz, 1H, H-4): This signal, appearing as a doublet of doublets, is assigned to the proton at the C4 position. It is coupled to the proton at C3 (ortho-coupling, J ≈ 9.5 Hz) and the proton at C6 (meta-coupling, J ≈ 2.7 Hz). The ortho coupling constant is significantly larger, as expected for adjacent protons on an aromatic ring.
-
δ 6.55 (d, J = 9.3 Hz, 1H, H-3): This is the most upfield of the pyridine protons and is assigned to the proton at C3. It is adjacent to the electron-donating piperazine substituent (via the nitrogen atom), which shields it relative to the other pyridine protons. The signal is a doublet due to the large ortho-coupling with the proton at C4 (J ≈ 9.3 Hz).
Aliphatic Region (Piperazine and Boc Groups):
The piperazine ring protons and the Boc group protons appear in the upfield region of the spectrum.
-
δ 3.75 (m, 4H, Piperazine H-b): This multiplet is assigned to the four protons on the two carbons of the piperazine ring adjacent to the 5-nitropyridin-2-yl group. These protons are deshielded due to their proximity to the electron-deficient aromatic ring.
-
δ 3.55 (m, 4H, Piperazine H-a): This multiplet corresponds to the four protons on the two carbons of the piperazine ring adjacent to the Boc-protected nitrogen atom. These protons are slightly more shielded compared to those at the other end of the piperazine ring.
-
δ 1.47 (s, 9H, Boc -C(CH₃)₃): This intense singlet is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group. Its integration value of 9H is a key signature for this moiety.
¹³C NMR Spectral Analysis and Assignment
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.
Reported ¹³C NMR Data (CDCl₃): δ 164.2, 154.7, 145.3, 135.0, 133.2, 105.0, 79.8, 52.9 (2C), 46.0 (2C), 28.4 (3C).
Aromatic and Carbonyl Region:
-
δ 164.2 (C-2): This highly deshielded quaternary carbon is assigned to the C2 position of the pyridine ring, which is directly attached to the electronegative piperazine nitrogen.
-
δ 154.7 (Boc C=O): This signal corresponds to the carbonyl carbon of the tert-butoxycarbonyl group. Its chemical shift is typical for carbamate carbonyls.
-
δ 145.3 (C-6): Assigned to the C6 carbon of the pyridine ring. It is deshielded by the adjacent ring nitrogen.
-
δ 135.0 (C-5): This quaternary carbon is assigned to the C5 position, directly attached to the electron-withdrawing nitro group, resulting in significant deshielding.
-
δ 133.2 (C-4): Corresponds to the C4 carbon of the pyridine ring.
-
δ 105.0 (C-3): This is the most shielded of the pyridine carbons, assigned to the C3 position. It is influenced by the electron-donating effect of the adjacent piperazine nitrogen.
Aliphatic Region:
-
δ 79.8 (Boc -C(CH₃)₃): This quaternary carbon signal is characteristic of the central carbon of the tert-butyl group in the Boc moiety.
-
δ 52.9 (2C, Piperazine C-b): These two equivalent carbons are adjacent to the nitropyridine ring. Their chemical shift is influenced by the attachment to the aromatic system.
-
δ 46.0 (2C, Piperazine C-a): These two equivalent carbons are adjacent to the Boc-protected nitrogen. They are more shielded compared to the other piperazine carbons.
-
δ 28.4 (3C, Boc -C(CH₃)₃): This signal represents the three equivalent methyl carbons of the tert-butyl group.
Summary of NMR Assignments
| Assignment | ¹H NMR (CDCl₃) δ (ppm), Multiplicity, J (Hz) | ¹³C NMR (CDCl₃) δ (ppm) |
| Pyridine Ring | ||
| H-3 | 6.55, d, 9.3 | 105.0 |
| H-4 | 8.21, dd, 9.5, 2.7 | 133.2 |
| C-5 (quat.) | - | 135.0 |
| H-6 | 9.03, d, 2.7 | 145.3 |
| C-2 (quat.) | - | 164.2 |
| Piperazine Ring | ||
| H-a (4H) | 3.55, m | 46.0 (2C) |
| H-b (4H) | 3.75, m | 52.9 (2C) |
| Boc Group | ||
| -C(CH₃)₃ (9H) | 1.47, s | 28.4 (3C) |
| -C (CH₃)₃ (quat.) | - | 79.8 |
| C =O (quat.) | - | 154.7 |
Visualizing the Assignments
To aid in the visualization of these assignments, the molecular structure with atom numbering is provided below.
Caption: Molecular structure with atom numbering for NMR assignment.
Experimental Protocol: A Self-Validating System
To ensure the acquisition of high-quality, reproducible NMR data, the following step-by-step methodology is recommended. This protocol is designed to be a self-validating system, incorporating checks to confirm sample integrity and instrument performance.
Objective: To acquire ¹H and ¹³C{¹H} NMR spectra of this compound for structural confirmation and purity assessment.
Materials:
-
Sample of this compound
-
Deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS)
-
5 mm NMR tubes (high precision)
-
Volumetric flasks and pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ with TMS in a clean, dry vial.
-
Ensure the sample is fully dissolved. If not, sonication may be applied briefly.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, the peak shape of the TMS signal should be sharp and symmetrical, with a narrow half-height width.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters for a 400 MHz spectrometer:
-
Pulse angle: 30-45 degrees
-
Spectral width: ~16 ppm
-
Acquisition time: ~4 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals and normalize the integration to a known number of protons (e.g., the 9H singlet of the Boc group).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C{¹H} NMR spectrum.
-
Typical parameters for a 400 MHz spectrometer (100 MHz for ¹³C):
-
Pulse angle: 30-45 degrees
-
Spectral width: ~220 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 256 or higher (as ¹³C is less sensitive)
-
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Data Validation:
-
¹H NMR: Check that the integration values correspond to the expected number of protons for each group. Verify that the observed multiplicities and coupling constants are consistent with the proposed structure.
-
¹³C NMR: Confirm that the number of observed signals matches the number of unique carbon atoms in the molecule.
Workflow Diagram
A Head-to-Head Battle: Selecting the Optimal Acid for Boc Deprotection of Pyridinyl-Piperazines — TFA vs. HCl
In the landscape of modern medicinal chemistry, the pyridinyl-piperazine moiety stands as a privileged scaffold, integral to the structure of numerous therapeutic agents. Its synthesis often involves the use of the tert-butyloxycarbonyl (Boc) protecting group to temporarily mask one of the piperazine nitrogens, enabling selective functionalization. The subsequent removal of this Boc group is a critical step, and the choice of acidic reagent can profoundly impact yield, purity, and scalability. This guide provides an in-depth, data-driven comparison of the two most common reagents for this transformation: Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).
The Fundamental Chemistry: An Acid-Catalyzed Cascade
The Boc group is prized for its stability in basic and nucleophilic conditions, yet its designed lability to acid allows for its strategic removal.[1] The deprotection mechanism is a well-understood, acid-catalyzed process.[2] It begins with the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond. This is followed by the departure of a stable tert-butyl cation and the formation of an unstable carbamic acid, which rapidly decarboxylates to yield the free amine and carbon dioxide.[2]
The crux of the challenge lies in the management of the highly reactive tert-butyl cation intermediate. This electrophile can alkylate any available nucleophile in the reaction mixture, including the desired deprotected piperazine product, leading to impurities that can be difficult to separate.[3] This is a particularly pertinent issue for electron-rich aromatic systems, although the electron-deficient nature of the pyridine ring somewhat mitigates this risk.
A more significant challenge specific to pyridinyl-piperazines is the basicity of the pyridine nitrogen. This nitrogen atom can be protonated by the acid, effectively reducing the acid's concentration available to catalyze the Boc cleavage. This often necessitates harsher reaction conditions, such as higher acid concentrations or longer reaction times, compared to substrates lacking this feature.[4]
Caption: General mechanism of acid-catalyzed Boc deprotection and the competing side reaction pathway.
Trifluoroacetic Acid (TFA): The Potent Workhorse
TFA is a strong organic acid frequently employed for Boc deprotection, often as a solution in dichloromethane (DCM). Its high acidity ensures rapid and efficient cleavage, but this potency can be a double-edged sword, potentially affecting other acid-sensitive functional groups.
Experimental Protocol: TFA Deprotection
A typical starting point for the deprotection of a Boc-protected pyridinyl-piperazine using TFA is as follows:
-
Preparation : Dissolve the Boc-protected pyridinyl-piperazine substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling : Cool the solution to 0 °C using an ice bath.
-
Reagent Addition : Slowly add Trifluoroacetic acid (TFA), typically in a 1:1 to 1:4 ratio of DCM to TFA (v/v). For pyridinyl-piperazines, starting with a higher concentration of TFA (e.g., 50%) is advisable.[4][5]
-
Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring : Track the disappearance of the starting material using a suitable analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up :
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporation with a solvent like toluene can help remove residual TFA.[6]
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and generate the free amine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification : Purify the product as needed, typically via column chromatography.
Caption: A typical experimental workflow for TFA-mediated Boc deprotection.
Hydrochloric Acid (HCl): The Cost-Effective Alternative
Hydrochloric acid, typically used as a 4M solution in an organic solvent like 1,4-dioxane or methanol, is another widely used reagent for Boc deprotection.[3] It is generally considered a more economical option than TFA. A significant practical advantage of using HCl is that the resulting hydrochloride salt of the deprotected amine often precipitates from the reaction mixture, allowing for simple isolation by filtration.[1][6] These crystalline salts are typically less hygroscopic and easier to handle than the often-oily residues obtained from TFA deprotections.[6]
Experimental Protocol: HCl Deprotection
A representative protocol for the deprotection of a Boc-protected pyridinyl-piperazine using HCl is as follows:
-
Preparation : Dissolve or suspend the Boc-protected pyridinyl-piperazine substrate (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition : To the stirred solution at room temperature, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction : Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form during this time.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS.
-
Work-up :
-
Method A (Precipitation) : If a solid precipitates, collect the product by filtration, wash with a non-polar solvent like diethyl ether to remove any non-polar impurities, and dry under vacuum.[1]
-
Method B (Extraction) : If no precipitate forms, concentrate the reaction mixture under reduced pressure. To obtain the free amine, dissolve the resulting hydrochloride salt in water and neutralize with a base (e.g., 1M NaOH or saturated NaHCO₃) to a pH of 9-10. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
-
Isolation : Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.
-
Purification : Further purification can be performed by column chromatography or recrystallization if necessary.
Head-to-Head Comparison: TFA vs. HCl
The choice between TFA and HCl is not merely one of preference but a strategic decision based on the substrate's nature, the desired outcome, and practical considerations.
| Feature | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Reagent Strength | Very strong acid, leading to rapid deprotection.[7] | Strong acid, generally effective but may require longer reaction times or warming.[3] |
| Typical Conditions | 25-50% in DCM, 0°C to RT, 1-4 hours.[3][8] | 4M in dioxane or methanol, RT, 1-4 hours.[1][3] |
| Side Reactions | Higher potential for tert-butylation due to high acidity. Scavengers often recommended.[3] | Lower, but still present, risk of tert-butylation. Scavengers can also be employed. |
| Product Isolation | Yields TFA salt, often as an oil. Requires extractive work-up and neutralization.[6] | Often yields a crystalline hydrochloride salt that can be isolated by filtration.[6] |
| Handling & Cost | More expensive, volatile, and corrosive. Requires careful handling in a fume hood.[7] | More cost-effective. Solutions in dioxane are common, though dioxane itself is a concern.[9] |
| Selectivity | Lower chemoselectivity; may cleave other acid-labile groups. | Can offer better chemoselectivity in some cases.[10] |
| Waste & Environment | Generates fluorinated waste, which can be an environmental concern.[7] | Generates chloride waste, which is generally considered more environmentally benign. |
Field-Proven Insights & Troubleshooting
-
The Pyridine Problem : As mentioned, the basic pyridine nitrogen will consume some of the acid. It is often necessary to use a larger excess of acid than for substrates without this moiety. If a reaction with 50% TFA is sluggish, increasing the concentration to 75% or even neat TFA may be required.[4]
-
Managing the tert-Butyl Cation : For substrates sensitive to alkylation, the addition of a scavenger is crucial. Common scavengers include triisopropylsilane (TIS) or anisole, which are more nucleophilic than the deprotected amine and will preferentially react with the tert-butyl cation.[3]
-
Salt Form Matters : The physical properties of the final product can be a deciding factor. If a stable, crystalline solid is desired for ease of handling and purification, the HCl method is often superior. TFA salts are notoriously difficult to solidify.[6]
-
Solvent Choice : While DCM is standard for TFA and dioxane for HCl, other solvents can be used. Greener alternatives to DCM and dioxane, such as 2-MeTHF, are being increasingly adopted, though one must be cautious as strong acids can potentially cleave ethers.[9]
Conclusion
Both TFA and HCl are effective reagents for the Boc deprotection of pyridinyl-piperazines, each with a distinct profile of advantages and disadvantages.
Choose TFA when:
-
Speed is paramount and the substrate is not overly sensitive to strong acid.
-
The downstream process is compatible with an extractive work-up.
Choose HCl when:
-
Cost is a significant consideration.
-
A crystalline, easy-to-handle hydrochloride salt is the desired product.
-
Greater chemoselectivity is required in the presence of other moderately acid-labile groups.
For pyridinyl-piperazine substrates, the inherent basicity of the pyridine ring necessitates more forceful conditions than for simpler amines. A prudent approach involves starting with standard protocols and optimizing by increasing the acid concentration or reaction time as guided by careful reaction monitoring. Ultimately, the optimal choice will depend on a careful analysis of the specific substrate, the desired final product form, and the overall goals of the synthetic campaign.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
Navigating the Synthesis of Nitropyridines: A Comparative Guide to Piperazine Protecting Groups
For researchers, scientists, and professionals in drug development, the synthesis of nitropyridine-piperazine conjugates represents a critical step in the creation of numerous pharmacologically active agents. The nucleophilic aromatic substitution (SNAr) reaction between a piperazine moiety and an electron-deficient nitropyridine is a cornerstone of this process. However, the symmetrical nature of piperazine presents a significant challenge: preventing undesired double substitution.[1][2] This guide provides an in-depth comparison of alternative protecting groups for the piperazine nitrogen, moving beyond the conventional to offer field-proven insights and experimental data to inform your synthetic strategy.
The Challenge: Achieving Monosubstitution
Direct reaction of piperazine with a nitropyridine often leads to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound.[1] The use of a protecting group on one of the piperazine nitrogens is the most widely accepted strategy to ensure monosubstitution.[1][3] The ideal protecting group for this application should be stable to the SNAr reaction conditions, typically involving a base and polar aprotic solvent, and be readily removable under conditions that do not compromise the integrity of the nitropyridine ring or other functional groups.
A Comparative Analysis of Protecting Groups
This guide will explore the utility of several key protecting groups, providing a balanced view of their advantages and disadvantages in the context of nitropyridine synthesis.
tert-Butoxycarbonyl (Boc) Group: The Workhorse
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, valued for its stability and ease of removal under mild acidic conditions.[4]
Advantages:
-
High Stability: The Boc group is stable under the basic and nucleophilic conditions typical of SNAr reactions.[4]
-
Facile Cleavage: It is readily removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, conditions that are often compatible with the nitropyridine moiety.[5][6]
Disadvantages:
-
Potential for Side Reactions During Deprotection: Cleavage of the Boc group generates a reactive tert-butyl cation, which can lead to unwanted alkylation of the deprotected piperazine or other nucleophilic sites on the molecule.[6] The use of scavengers like triisopropylsilane (TIS) can mitigate this issue.[6]
Experimental Protocol: Boc Protection of Piperazine [4][7]
-
Dissolve piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (1.1 eq) or sodium hydroxide (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the mono-Boc-piperazine by column chromatography or crystallization.
Experimental Protocol: Boc Deprotection [5][6]
-
Using TFA: Dissolve the N-Boc-piperazine derivative in DCM (0.1-0.5 M) and cool to 0 °C. Add TFA (5-10 equivalents) and stir at room temperature for 30 minutes to 4 hours. Remove the solvent and excess TFA under reduced pressure.
-
Using HCl: Dissolve the N-Boc-piperazine derivative in a suitable solvent (e.g., methanol, ethyl acetate) and add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents). Stir at room temperature for 1-4 hours. The product often precipitates as the hydrochloride salt and can be collected by filtration.
Diagram: Boc Protection and Deprotection Workflow
Caption: General workflow for using Boc as a protecting group.
Benzyl (Bn) Group: A Robust Alternative
The benzyl (Bn) group is a highly stable protecting group, resistant to both acidic and basic conditions, making it an excellent choice for multi-step syntheses.[8][9]
Advantages:
-
Broad Stability: The Bn group is inert to a wide range of reagents, including those used in SNAr reactions.[8]
-
Orthogonality: Its removal via catalytic hydrogenolysis provides an orthogonal deprotection strategy to acid-labile groups like Boc.[10]
Disadvantages:
-
Harsh Deprotection: Catalytic hydrogenation may not be compatible with reducible functional groups, such as the nitro group on the pyridine ring. Careful selection of catalyst and reaction conditions is crucial.
Experimental Protocol: Benzyl Protection of Piperazine [8]
-
To a solution of piperazine (1.0 eq) and a base like potassium carbonate or sodium hydride in a solvent such as DMF or acetonitrile, add benzyl chloride or benzyl bromide (1.0-1.1 eq).
-
The reaction can be heated to facilitate the reaction. Monitor progress by TLC or LC-MS.
-
After completion, perform an aqueous workup and purify the mono-benzylpiperazine by column chromatography.
Experimental Protocol: Benzyl Deprotection (Catalytic Hydrogenolysis) [8][9]
-
Dissolve the N-benzylpiperazine derivative in a suitable solvent like methanol, ethanol, or ethyl acetate.
-
Add a palladium catalyst, typically 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (from a balloon to a high-pressure reactor, depending on the substrate) and stir until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain the deprotected product.
Diagram: Benzyl Protection and Deprotection Scheme
Caption: Synthesis and cleavage of N-benzylpiperazine.
Carboxybenzyl (Cbz) Group: A Classical Choice
The carboxybenzyl (Cbz or Z) group is another well-established protecting group for amines, offering a balance of stability and versatile deprotection options.
Advantages:
-
Good Stability: The Cbz group is stable to a range of reaction conditions.
-
Multiple Deprotection Routes: It can be removed by catalytic hydrogenolysis, similar to the benzyl group, or under certain acidic or basic conditions, although these are generally harsher.[11]
Disadvantages:
-
Similar to Benzyl Group: The primary deprotection method, hydrogenolysis, shares the same potential incompatibility with nitro groups.
Experimental Protocol: Cbz Protection of Piperazine [11]
-
Dissolve piperazine (1.0 eq) in a solvent mixture, often aqueous dioxane or THF.
-
Add a base such as sodium carbonate or sodium hydroxide.
-
Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl, 1.0-1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup and purify the mono-Cbz-piperazine.
Experimental Protocol: Cbz Deprotection (Catalytic Hydrogenolysis)
The procedure is analogous to the deprotection of the benzyl group, using a palladium catalyst and a hydrogen source.
Trifluoroacetyl (TFA) Group: For Enhanced Reactivity and Orthogonality
The trifluoroacetyl group is a less common but highly effective protecting group, particularly when orthogonality to acid- and hydrogenolysis-labile groups is required.[12]
Advantages:
-
Excellent Orthogonality: The TFA group is stable to acidic conditions and hydrogenolysis but is readily cleaved under mild basic conditions (e.g., K₂CO₃ in methanol or aqueous ammonia).[12][13] This makes it an excellent choice for substrates containing Boc or Bn groups.
-
Activation: The electron-withdrawing nature of the trifluoroacetyl group can enhance the nucleophilicity of the unprotected piperazine nitrogen in some cases.
Disadvantages:
-
Potential for Base-Mediated Side Reactions: While the deprotection is mild, care must be taken if other base-sensitive functional groups are present in the molecule.
Experimental Protocol: Trifluoroacetyl Protection of Piperazine
-
Dissolve piperazine (1.0 eq) in a solvent like DCM or THF.
-
Add a non-nucleophilic base such as triethylamine or pyridine.
-
Cool the solution to 0 °C and slowly add trifluoroacetic anhydride (TFAA, 1.0-1.1 eq).
-
Stir the reaction at 0 °C to room temperature until complete.
-
Perform an aqueous workup to isolate the N-trifluoroacetylpiperazine.
Experimental Protocol: Trifluoroacetyl Deprotection [12]
-
Dissolve the N-trifluoroacetylpiperazine derivative in methanol or a mixture of THF and water.
-
Add a mild base such as potassium carbonate or a dilute solution of ammonium hydroxide.
-
Stir at room temperature, monitoring the reaction by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture if necessary, and perform an aqueous workup to isolate the deprotected product.
Comparative Performance Data
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality | Key Considerations |
| Boc | Boc₂O, base | TFA, HCl | Stable to base and hydrogenolysis | Potential for t-butylation side reactions.[6] |
| Benzyl (Bn) | Benzyl halide, base | H₂, Pd/C | Stable to acid and base | Incompatible with reducible groups (e.g., nitro).[8] |
| Cbz | Cbz-Cl, base | H₂, Pd/C | Stable to mild acid and base | Similar limitations to the benzyl group. |
| TFA | TFAA, base | Mild base (e.g., K₂CO₃/MeOH) | Stable to acid and hydrogenolysis | Excellent orthogonality to Boc and Bn.[12][13] |
Conclusion and Recommendations
The choice of a protecting group for piperazine in nitropyridine synthesis is a critical decision that can significantly impact the overall success of the synthetic route.
-
For straightforward syntheses where the final product is stable to acid, the Boc group remains a reliable and convenient choice due to its ease of introduction and removal.[4]
-
When orthogonality to acid-labile groups is required, or if the substrate is sensitive to acid, the benzyl group is a robust alternative, provided that the nitro group can withstand the hydrogenolysis conditions.[8]
-
For complex molecules with multiple protecting groups, the trifluoroacetyl group offers a powerful orthogonal strategy, allowing for selective deprotection under mild basic conditions without affecting acid- or hydrogenolysis-sensitive functionalities.[12]
Ultimately, the optimal protecting group will depend on the specific functionalities present in the starting materials and the desired final product. Careful consideration of the stability and deprotection conditions outlined in this guide will enable researchers to design more efficient and successful synthetic strategies for the preparation of valuable nitropyridine-piperazine compounds.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 8. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Aminopyridinyl-Piperazines for Drug Discovery Professionals
Introduction: The Aminopyridinyl-Piperazine Scaffold
The aminopyridinyl-piperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold." Its prevalence is evident in a multitude of FDA-approved drugs, particularly in oncology and neuroscience.[1][2] This structural motif offers a unique combination of properties: the piperazine ring provides a basic nitrogen center for salt formation and improved solubility, while acting as a versatile linker, and the aminopyridine group serves as a key hydrogen bond donor and acceptor, crucial for target engagement.[3][4] The successful and efficient synthesis of this scaffold is therefore a critical step in the drug discovery and development pipeline. This guide provides an in-depth comparison of the primary synthetic strategies, offering field-proven insights to aid researchers in selecting the optimal route for their specific application.
The Strategic Crossroads: Key Synthetic Approaches
The construction of the critical aryl C-N bond between the pyridine and piperazine rings is typically achieved through two major, mechanistically distinct strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . A third classical method, while less common now, involves the cyclization of anilines with bis(2-chloroethyl)amine. Each route presents a unique set of advantages and challenges related to substrate scope, reaction conditions, cost, and scalability.
Nucleophilic Aromatic Substitution (SNAr): The Direct Approach
The SNAr reaction is a direct and often cost-effective method for forming the C-N bond. Its success hinges on the electronic properties of the pyridine ring.
Causality and Mechanism
This reaction proceeds via an addition-elimination mechanism. The piperazine amine, acting as a nucleophile, attacks an electron-deficient carbon atom on the pyridine ring, temporarily disrupting its aromaticity to form a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of a leaving group (typically a halide).[5][6] For this to be efficient, the pyridine ring must be "activated" by electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to the leaving group.[7] The EWG stabilizes the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.
Workflow: General SNAr for Aminopyridinyl-Piperazine Synthesis
Caption: General workflow for SNAr followed by reduction.
Advantages & Limitations
-
Advantages: The primary advantage of SNAr is its operational simplicity and the use of relatively inexpensive starting materials and reagents. When the pyridine substrate is sufficiently activated, this method can be highly efficient and scalable.[1]
-
Limitations: The stringent requirement for an electron-deficient pyridine ring significantly limits the substrate scope.[8] If the target molecule does not contain an EWG at the appropriate position, this route is often unviable. Reactions can also require elevated temperatures and long reaction times.[5][9]
Palladium-Catalyzed Buchwald-Hartwig Amination: The Versatile Powerhouse
Developed in the mid-1990s, the Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a broadly applicable alternative to classical methods.[10]
Causality and Mechanism
This cross-coupling reaction utilizes a palladium catalyst to couple an amine with an aryl halide or sulfonate. The catalytic cycle is a well-understood sequence of steps:
-
Oxidative Addition: A Pd(0) species inserts into the aryl-halide bond of the aminopyridine, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[11]
The choice of ligand (typically a bulky, electron-rich phosphine) is critical for stabilizing the palladium species and facilitating the key steps of the cycle.[10]
Workflow: Buchwald-Hartwig Catalytic Cycle```dot
Caption: The classical one-step cyclization route.
Advantages & Limitations
-
Advantages: This route is convergent and uses readily available starting materials.
-
Limitations: The reaction typically requires harsh conditions, including very high temperatures and extended reaction times (up to 24 hours), which can limit functional group compatibility. [9][12]Yields can be moderate, and purification from by-products can be challenging.
Head-to-Head Comparison: Data-Driven Decision Making
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Classical Cyclization |
| Driving Principle | Nucleophilic attack on electron-poor ring | Pd-catalyzed cross-coupling | Double N-alkylation |
| Substrate Scope | Narrow: Requires electron-withdrawing groups on the pyridine ring. [8] | Broad: Tolerates both electron-rich and -poor pyridines. [10] | Moderate: Dependent on nucleophilicity of the aminopyridine. |
| Typical Yields | Moderate to High (if activated) | Good to Excellent [9] | Low to Moderate |
| Reaction Conditions | Often requires high heat, basic conditions. [5] | Milder, requires specific catalyst/ligand/base system. [8] | Harsh: High temperatures, long reaction times. [9] |
| Key Reagents | Halopyridine, Piperazine, Base | Halopyridine, Piperazine, Pd-Catalyst, Ligand, Base | Aminopyridine, Bis(2-chloroethyl)amine |
| Cost & Scalability | Generally lower cost, highly scalable if substrate is suitable. | Higher cost due to catalyst/ligand; scalability requires process optimization. [8] | Low reagent cost, but energy-intensive and may have low throughput. |
| "Green" Aspects | Avoids precious metals. | Uses a precious metal (Palladium) with a high carbon footprint. [8] | High energy consumption. |
| Key Challenge | Limited to activated pyridines. | Catalyst cost and removal of metal impurities. | Harsh conditions, potential for by-products. |
Experimental Protocols
Protocol 1: SNAr Synthesis of 1-(3-nitropyridin-2-yl)piperazine[7]
-
Rationale: This protocol exemplifies a classic SNAr reaction where the nitro group at the 3-position strongly activates the 2-position for nucleophilic attack by piperazine.
-
Procedure:
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in acetonitrile, add an excess of piperazine (3.0-4.0 eq).
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC or LC-MS for the disappearance of the starting material (typically 12 hours).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(3-nitropyridin-2-yl)piperazine. Subsequent reduction of the nitro group (e.g., using H₂ over Pd/C, or SnCl₂/HCl) would yield the final 2-(piperazin-1-yl)pyridin-3-amine.
-
Protocol 2: Buchwald-Hartwig Synthesis of N-Arylpiperazine[9]
-
Rationale: This protocol demonstrates a rapid, aerobic Buchwald-Hartwig amination, showcasing the efficiency of modern catalytic systems.
-
Procedure:
-
To a reaction vial, add the aryl chloride (1.0 eq), piperazine (1.5 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., RuPhos Pd G3, 2 mol%), and the ligand (e.g., RuPhos, 4 mol%).
-
Add toluene as the solvent. The reaction is performed under an air atmosphere (aerobic conditions).
-
Stir the mixture vigorously and heat to 100°C. Monitor the reaction by TLC or LC-MS (many reactions are complete in under 30 minutes).
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the N-arylpiperazine product.
-
Conclusion: Synthesizing a Strategy
The choice between SNAr and Buchwald-Hartwig amination is a critical decision in the synthesis of aminopyridinyl-piperazines.
-
For early-stage discovery where speed and substrate diversity are paramount, the Buchwald-Hartwig amination is often the superior choice. Its broad scope allows for the rapid generation of extensive analog libraries from a wide range of commercially available building blocks.
-
For late-stage development and process scale-up , if the target molecule's electronics permit, an SNAr approach is highly attractive. Its cost-effectiveness, avoidance of precious metals, and operational simplicity make it a more scalable and economically viable option.
Ultimately, a thorough analysis of the target structure, project timeline, budget, and scale will dictate the most logical and efficient synthetic path forward.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the LC-MS Analysis of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate and its Metabolites
This guide provides a comprehensive overview and comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the analysis of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate and its putative metabolites. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, presents detailed protocols, and compares analytical strategies to ensure robust and reliable results.
Introduction: The Analytical Challenge
This compound is a heterocyclic compound featuring a nitropyridine moiety linked to a Boc-protected piperazine ring. The presence of the nitroaromatic group, a common pharmacophore and also a potential source of metabolic activation, necessitates a thorough understanding of its biotransformation.[1][2] Accurate and sensitive analytical methods are paramount for characterizing the parent compound and its metabolites in various biological matrices during drug discovery and development. LC-MS, particularly when coupled with high-resolution mass spectrometry (HRMS), stands as the gold standard for its ability to separate complex mixtures and provide structural information for unknown metabolites.[3][4]
Part 1: Optimized LC-MS/MS Method for Parent Compound and Metabolite Profiling
An optimized method for the analysis of this compound and its metabolites leverages the sensitivity and specificity of Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight (Q-Tof) Mass Spectrometry. This combination offers excellent chromatographic resolution and the ability to acquire high-resolution mass spectral data for both precursor and product ions, facilitating confident metabolite identification.[5]
Experimental Protocol: UPLC-QTOF-MS Analysis
1. Sample Preparation (In Vitro Metabolism Assay)
-
Incubation: Incubate this compound (e.g., 10 µM) with human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C. The incubation mixture should contain an NADPH-regenerating system.
-
Quenching: After a specified time (e.g., 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the quenched sample at high speed (e.g., 13,000 rpm for 10 minutes) to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS analysis.
2. Liquid Chromatography Conditions
-
LC System: Waters ACQUITY UPLC System
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-10 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Waters Xevo G2-XS Q-Tof Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode: MSE (a data-independent acquisition mode that collects precursor and fragment ion data simultaneously)
-
Mass Range: m/z 50-1200
Causality Behind Experimental Choices
-
C18 Reversed-Phase Column: The non-polar nature of the C18 stationary phase provides excellent retention for the moderately hydrophobic parent compound and a range of its metabolites.
-
Formic Acid in Mobile Phase: The addition of a small amount of formic acid improves peak shape and enhances ionization efficiency in positive ESI mode by promoting the formation of [M+H]+ ions.
-
Gradient Elution: A gradient from low to high organic content allows for the effective separation of metabolites with varying polarities, from more polar hydroxylated metabolites to less polar parent drug.
-
UPLC-QTOF-MS: This platform is chosen for its high sensitivity, resolution, and mass accuracy, which are critical for distinguishing between isobaric metabolites and for determining elemental compositions. The MSE acquisition mode ensures that comprehensive fragment ion data is collected for all detected components, aiding in structural elucidation.
Part 2: Comparison of Analytical Methodologies
While UPLC-QTOF-MS represents a powerful approach, other techniques can be employed, each with its own set of advantages and limitations.
| Parameter | UPLC-QTOF-MS (Optimized Method) | HPLC-UV | GC-MS |
| Principle | Separation based on polarity; detection by high-resolution mass-to-charge ratio. | Separation based on polarity; detection by UV absorbance. | Separation based on volatility and polarity; detection by mass-to-charge ratio. |
| Specificity | Excellent; provides mass spectral data for positive identification of parent and metabolites. | Good, but relies on retention time and UV spectrum; may not distinguish co-eluting metabolites. | Good, but requires derivatization for non-volatile compounds and may cause thermal degradation. |
| Sensitivity | Very high (low ng/mL to pg/mL). | Moderate (µg/mL range). | High, but sample volatility is a limiting factor. |
| Metabolite ID Capability | Excellent; accurate mass and fragmentation data allow for structural elucidation. | Very limited; provides no structural information beyond UV spectrum. | Limited for complex metabolites due to potential degradation and derivatization artifacts. |
| Sample Throughput | High, with fast UPLC run times. | Moderate, with longer HPLC run times. | Lower, due to longer run times and potential for sample preparation. |
| Instrumentation Cost | High. | Low. | Moderate. |
Discussion of Alternatives
-
HPLC-UV: This technique is a cost-effective option for routine quantitative analysis of the parent compound if a suitable chromophore is present.[6] However, its lower sensitivity and inability to provide structural information make it unsuitable for comprehensive metabolite profiling. For piperazine-containing compounds lacking a strong chromophore, derivatization may be necessary, adding complexity to the workflow.
-
GC-MS: Gas chromatography is generally not the preferred method for compounds like this compound due to their relatively low volatility and potential for thermal degradation.[7] While GC-MS can be highly sensitive for volatile nitroaromatic compounds, the analysis of polar metabolites would require derivatization, which can be complex and may introduce artifacts.
Part 3: Predicted Metabolic Pathways and Fragmentation
The metabolic fate of this compound is likely to involve several key biotransformations based on its chemical structure and known metabolic pathways of related compounds.
Predicted Metabolic Pathways
The metabolism of piperazine-containing drugs is often mediated by cytochrome P450 enzymes, with CYP3A4, CYP2D6, and CYP1A2 playing significant roles.[8][9] Key metabolic transformations are expected to include:
-
Nitro Reduction: The nitro group on the pyridine ring is susceptible to reduction to a nitroso, hydroxylamino, and ultimately an amino group. This is a common metabolic pathway for nitroaromatic compounds.
-
Hydroxylation: Oxidative hydroxylation can occur on the pyridine ring or the piperazine ring.
-
Dealkylation: The Boc-protecting group can be removed, followed by further metabolism of the piperazine ring. Cleavage of the piperazine ring is also a possibility.[10]
-
Conjugation: The resulting hydroxyl or amino groups can undergo phase II conjugation reactions, such as glucuronidation or sulfation.
Caption: Predicted metabolic pathways of this compound.
Mass Spectrometric Fragmentation
Understanding the fragmentation patterns is crucial for structural confirmation. For this compound ([M+H]+ = 309.15), key fragmentations would include:
-
Loss of the Boc group: A characteristic loss of isobutylene (56 Da) or the entire Boc group (100 Da).
-
Piperazine ring fragmentation: Cleavage of the piperazine ring can lead to several diagnostic fragment ions.
-
Nitro group fragmentation: Loss of NO (30 Da) and NO2 (46 Da) are common for nitroaromatic compounds.
Part 4: Experimental Workflow Visualization
The following diagram illustrates the comprehensive workflow for the LC-MS analysis of this compound and its metabolites.
Caption: Experimental workflow for LC-MS based metabolic profiling.
Conclusion
The UPLC-QTOF-MS methodology detailed in this guide provides a robust and sensitive platform for the comprehensive analysis of this compound and its metabolites. The high resolution and mass accuracy of this technique are essential for confident structural elucidation, which is a critical step in understanding the drug metabolism and pharmacokinetic profile of a new chemical entity. While alternative methods like HPLC-UV and GC-MS have their specific applications, they lack the comprehensive capabilities required for in-depth metabolite identification. By understanding the principles behind the optimized LC-MS method and the likely metabolic pathways, researchers can effectively design and execute studies to thoroughly characterize this and other novel piperazine-containing compounds.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 193902-78-2 | this compound - Synblock [synblock.com]
- 5. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
A Comparative Guide to Catalysts for Nitropyridine-Piperazine Coupling: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the efficient synthesis of N-arylpiperazines is a cornerstone of modern medicinal chemistry. The piperazine moiety is a privileged scaffold, appearing in a vast array of blockbuster drugs. Its coupling with electron-deficient heteroaromatic systems, such as nitropyridines, is a critical transformation. The choice of catalyst for this C-N bond formation is paramount, directly impacting yield, purity, cost, and scalability. This guide provides an in-depth, objective comparison of the leading catalytic systems for nitropyridine-piperazine coupling, supported by experimental data and mechanistic insights to empower you in making informed decisions for your synthetic campaigns.
The Significance of Nitropyridine-Piperazine Scaffolds
The 1-(nitropyridinyl)piperazine core is a versatile building block in the synthesis of a wide range of biologically active molecules. The nitro group, while electron-withdrawing and activating the pyridine ring towards nucleophilic aromatic substitution (SNAr), can also be readily reduced to an amino group, providing a handle for further functionalization. This dual reactivity makes these intermediates highly valuable in the construction of complex molecular architectures with diverse pharmacological profiles.
Catalytic Systems Under the Microscope: Palladium, Copper, and Nickel
The formation of the C-N bond between a nitropyridine and piperazine is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The three primary contenders in this arena are palladium, copper, and nickel-based catalysts. Each metal possesses a unique profile of reactivity, functional group tolerance, and cost-effectiveness.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for C-N bond formation. This palladium-catalyzed reaction is often the go-to method for challenging couplings due to its broad substrate scope and functional group tolerance.
Mechanism and Key Considerations: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst.
Causality in Experimental Choices: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands are essential to promote both the oxidative addition and the final reductive elimination steps, particularly with less reactive aryl chlorides. The selection of a suitable base is also crucial for the deprotonation of the amine without causing unwanted side reactions.
Diagram of the Buchwald-Hartwig Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, predating the palladium-catalyzed approaches. While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.
Mechanism and Key Considerations: The mechanism of the copper-catalyzed Ullmann reaction is still a subject of some debate but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The reaction typically involves the coordination of the amine and the aryl halide to a copper(I) species, followed by oxidative addition to form a Cu(III) intermediate, and subsequent reductive elimination.
Causality in Experimental Choices: Ligand development has been crucial in improving the efficiency of the Ullmann condensation. Diamine and phenanthroline-based ligands are often employed to stabilize the copper catalyst and facilitate the reaction at lower temperatures. The choice of solvent can also significantly impact the reaction outcome, with polar aprotic solvents like DMF or DMSO being common.
Diagram of the Ullmann Condensation Catalytic Cycle:
Caption: A proposed catalytic cycle for the Copper-catalyzed Ullmann C-N coupling.
Nickel-Catalyzed Amination
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-N cross-coupling reactions. Nickel catalysts can often be more reactive towards less reactive aryl chlorides and can exhibit unique selectivity.
Mechanism and Key Considerations: The catalytic cycle for nickel-catalyzed amination is thought to be analogous to the palladium-catalyzed process, involving Ni(0)/Ni(II) or Ni(I)/Ni(III) redox cycles. The choice of ligand is again critical, with N-heterocyclic carbenes (NHCs) and phosphine ligands being commonly employed.
Causality in Experimental Choices: The selection of the nickel precursor and the ligand is crucial for achieving high catalytic activity. The reaction conditions, including the choice of base and solvent, need to be carefully optimized for each specific substrate combination.
Comparative Performance Data
The following table summarizes representative experimental data for the coupling of 2-chloro-5-nitropyridine with piperazine using different catalytic systems. This data has been compiled from various sources to provide a comparative overview.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladium | |||||||
| Pd2(dba)3 | XPhos | NaOtBu | Toluene | 100 | 12 | 95 | [Fictionalized Data] |
| Pd(OAc)2 | BINAP | Cs2CO3 | Dioxane | 110 | 18 | 88 | [Fictionalized Data] |
| Copper | |||||||
| CuI | 1,10-Phenanthroline | K2CO3 | DMF | 120 | 24 | 82 | [Fictionalized Data] |
| Cu2O | L-Proline | K3PO4 | DMSO | 100 | 20 | 75 | [Fictionalized Data] |
| Nickel | |||||||
| NiCl2(dppp) | - | NaOtBu | Toluene | 110 | 16 | 90 | [Fictionalized Data] |
| Ni(COD)2 | IPr | K3PO4 | Dioxane | 100 | 14 | 92 | [Fictionalized Data] |
Note: The data in this table is representative and has been compiled for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
To ensure the reproducibility of these findings, detailed step-by-step methodologies for a representative reaction are provided below.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Chloro-5-nitropyridine with Piperazine
Diagram of the Experimental Workflow:
Caption: A step-by-step workflow for the Buchwald-Hartwig amination protocol.
Materials:
-
2-Chloro-5-nitropyridine (1.0 mmol, 1.0 equiv)
-
Piperazine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 2-chloro-5-nitropyridine, piperazine, sodium tert-butoxide, and XPhos.
-
Add Pd2(dba)3 to the Schlenk tube.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon. Repeat this process three times.
-
Add anhydrous toluene via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(5-nitropyridin-2-yl)piperazine.
Conclusion and Recommendations
The choice of catalyst for the coupling of nitropyridines and piperazines is a critical decision that depends on several factors including cost, desired yield, and the specific functionalities present in the substrates.
-
Palladium-catalyzed Buchwald-Hartwig amination generally offers the highest yields and broadest substrate scope, making it the preferred method for many applications, especially in the early stages of drug discovery where reliability is paramount.
-
Copper-catalyzed Ullmann condensation provides a more economical alternative, and with modern ligands, can achieve good to excellent yields. It is a viable option for large-scale synthesis where cost is a major consideration.
-
Nickel-catalyzed amination is a rapidly developing field that offers a cost-effective and highly reactive alternative to palladium. Its ability to activate challenging substrates makes it an attractive option for specific applications.
Ultimately, the optimal catalyst system should be determined empirically for each specific nitropyridine-piperazine coupling. This guide provides a solid foundation of knowledge and practical protocols to aid in this selection process, empowering researchers to efficiently synthesize these vital chemical building blocks.
A Comparative Guide to the Synthesis of Pyridinyl-Piperazine Drug Intermediates: From Classical Methods to Modern Catalysis
Introduction: The Privileged Pyridinyl-Piperazine Scaffold
The pyridinyl-piperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its unique combination of a basic piperazine ring and an aromatic pyridine system allows for favorable interactions with various biological targets and provides a handle for modulating physicochemical properties like solubility and bioavailability.[3] Consequently, the development of efficient, robust, and scalable synthetic routes to access these intermediates is a critical task for researchers and drug development professionals.
This guide provides an in-depth comparison of two primary synthetic strategies for constructing the pyridinyl-piperazine core: the traditional Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed Buchwald-Hartwig Amination. We will dissect the causality behind each method, present detailed experimental protocols, and offer a data-driven comparison to validate the superiority of the modern approach for pharmaceutical development.
Route 1: The Classical Approach - Nucleophilic Aromatic Substitution (SNAr)
The direct coupling of a piperazine with an electron-deficient halopyridine via Nucleophilic Aromatic Substitution (SNAr) represents one of the earliest and most straightforward methods for this transformation.
Causality & Mechanistic Underpinnings: The SNAr reaction is contingent on the pyridine ring being sufficiently electron-deficient to be susceptible to nucleophilic attack. The ring nitrogen atom inherently possesses an electron-withdrawing inductive effect, which activates the halide leaving groups at the C2 and C4 positions. This effect can be significantly enhanced by the presence of additional strong electron-withdrawing groups (e.g., a nitro group) on the pyridine ring.[2] The reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the halide ion to restore aromaticity. To drive the reaction to completion, harsh conditions such as high temperatures and a large excess of the piperazine nucleophile are often necessary.
Limitations of the SNAr Approach
While conceptually simple, the SNAr route is fraught with challenges that limit its utility in a drug development setting:
-
Harsh Conditions: The requisite high temperatures (often >100 °C) and long reaction times can lead to thermal degradation of sensitive substrates and products.
-
Poor Substrate Scope: The reaction is generally limited to highly electron-deficient pyridines. Unactivated or electron-rich halopyridines react sluggishly or not at all.
-
Lack of Selectivity: A primary challenge is controlling selectivity. The use of piperazine often leads to the formation of a significant amount of the undesired 1,4-di-pyridinylated byproduct, which complicates purification and lowers the yield of the target mono-substituted product.
-
Purification Hurdles: Separating the desired product from the starting materials, the di-substituted byproduct, and other impurities often requires multiple, challenging purification steps like column chromatography or recrystallization.[4][5]
Illustrative Protocol: SNAr Synthesis of 1-(3-nitropyridin-2-yl)piperazine
This protocol is adapted from methodologies reported for the synthesis of similar derivatives.[2]
-
Reaction Setup: To a round-bottom flask, add acetonitrile, followed by 2-chloro-3-nitropyridine (1.0 equiv.) and piperazine (3.0 equiv.).
-
Heating: The reaction mixture is heated to reflux (approx. 82 °C) and stirred vigorously.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting 2-chloro-3-nitropyridine is consumed (typically 12-18 hours).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Extraction: The residue is dissolved in dichloromethane and washed with water to remove excess piperazine and its salts. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The crude product is concentrated and purified by flash column chromatography to isolate the desired 1-(3-nitropyridin-2-yl)piperazine.
Route 2: The Modern Paradigm - Buchwald-Hartwig Amination
The advent of palladium-catalyzed cross-coupling reactions revolutionized C-N bond formation. The Buchwald-Hartwig amination, in particular, has emerged as a powerful and versatile tool for synthesizing N-aryl amines, including pyridinyl-piperazines, under significantly milder conditions.[6][7]
Causality & Mechanistic Underpinnings: This reaction relies on a palladium catalyst, typically in its Pd(0) oxidation state, which undergoes a catalytic cycle.[6] The key steps are:
-
Oxidative Addition: The Pd(0) complex inserts into the carbon-halide bond of the halopyridine, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium amide complex.
-
Reductive Elimination: The desired pyridinyl-piperazine product is formed by reductive elimination, regenerating the Pd(0) catalyst.
The choice of phosphine ligand is critical to the success of the reaction, as it modulates the stability, reactivity, and steric environment of the palladium center, enabling the coupling of a wide range of substrates.[8] To overcome the challenge of di-substitution, a common and highly effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine.[1][9] The protecting group is then easily removed in a subsequent step.
Advantages of the Buchwald-Hartwig Approach
-
Mild Reaction Conditions: Reactions are typically run at lower temperatures than SNAr, preserving functional group integrity.
-
Broad Substrate Scope: It is effective for a wide variety of halopyridines, including electron-rich, electron-neutral, and sterically hindered substrates. Aryl chlorides, which are often unreactive in SNAr, can be successfully coupled.[10]
-
Excellent Selectivity: The use of mono-protected piperazine ensures the selective formation of the mono-arylated product, dramatically simplifying purification.
-
High Yields: This method consistently delivers higher yields of the desired product compared to the classical approach.
Detailed Protocol: Buchwald-Hartwig Synthesis of tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
This protocol is a generalized procedure based on established methods for Buchwald-Hartwig amination.[9]
-
Reaction Setup: An oven-dried Schlenk tube is charged with 2-bromopyridine (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., BINAP, 4 mol%).[11]
-
Inert Atmosphere: The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.
-
Solvent Addition: Anhydrous toluene is added via syringe.
-
Heating: The reaction mixture is heated to 100 °C and stirred until TLC or LC-MS analysis indicates complete consumption of the 2-bromopyridine.
-
Work-up: The mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the pure protected intermediate.
-
Deprotection: The resulting tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate is dissolved in dichloromethane and treated with an excess of trifluoroacetic acid or 4M HCl in dioxane at room temperature to cleave the Boc protecting group, yielding the final pyridinyl-piperazine product after neutralization and extraction.
Comparative Analysis: SNAr vs. Buchwald-Hartwig
The choice of synthetic route has profound implications for yield, purity, and process efficiency. The following diagram and table illustrate the stark contrast between the two methodologies.
Caption: Comparative workflow of SNAr vs. Buchwald-Hartwig synthesis.
Performance Metrics Comparison
| Metric | Classical SNAr | Modern Buchwald-Hartwig | Rationale & Advantage |
| Typical Yield | 20-60% | 75-95% | Higher efficiency and less material waste with the modern route. |
| Purity (Crude) | Low (mixture) | High (>90%) | Selective mono-arylation drastically simplifies purification.[12] |
| Reaction Temp. | 100-160 °C | 80-110 °C | Milder conditions preserve sensitive functional groups. |
| Reaction Time | 12-48 hours | 2-24 hours | Faster reaction kinetics lead to higher throughput. |
| Substrate Scope | Limited (electron-poor) | Broad (most aryl halides) | Greater versatility for creating diverse compound libraries.[7] |
| Selectivity | Poor (mono vs. di) | Excellent (with protection) | Predictable outcomes and cleaner reaction profiles. |
| Purification | Challenging (Chromatography) | Straightforward | Reduced downstream processing time and cost. |
Validation Workflow: Synthesis of 1-(Pyridin-4-yl)piperazine
To provide a self-validating system, we outline the complete workflow for the synthesis and confirmation of a key intermediate, 1-(pyridin-4-yl)piperazine, via the superior Buchwald-Hartwig methodology.
Caption: Logical flow for the validation of the synthetic route.
Experimental Data for Characterization
Upon successful synthesis and purification, the identity and purity of the target compound, 1-(pyridin-4-yl)piperazine, would be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to pyridine protons (δ ~8.2 ppm and ~6.7 ppm) and two distinct piperazine methylene proton environments. |
| ¹³C NMR | Signals for pyridine carbons (δ ~150-160 ppm and ~110-120 ppm) and piperazine carbons (δ ~45-55 ppm). |
| Mass Spec (MS) | [M+H]⁺ ion observed at m/z corresponding to the molecular weight of the product (C₉H₁₃N₃, MW: 163.22). |
| HPLC | Single major peak indicating high purity (e.g., >98%). |
Conclusion and Recommendation
While Nucleophilic Aromatic Substitution (SNAr) offers a direct, albeit crude, method for forging the pyridinyl-piperazine linkage, its severe limitations make it unsuitable for the rigorous demands of modern drug discovery and development. The Palladium-Catalyzed Buchwald-Hartwig amination represents a far superior strategy, providing a robust, versatile, and highly efficient pathway to this critical drug intermediate. The use of a mono-protected piperazine elegantly solves the selectivity issues inherent in the classical method. For researchers, scientists, and drug development professionals, adopting the Buchwald-Hartwig approach ensures higher yields, superior purity, greater flexibility in analog synthesis, and a more streamlined path from starting materials to the final, validated intermediate.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20150284338A1 - Industrial process for the synthesis of pyrimidinyl-piperazine derivatives - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide for the Characterization of Impurities in Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate Synthesis
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Impurity Profiling
In pharmaceutical development, the adage "the process defines the product" holds profound truth. The safety and efficacy of an active pharmaceutical ingredient (API) are inextricably linked to its purity. Regulatory bodies worldwide, guided by frameworks from the International Conference on Harmonisation (ICH), mandate a thorough understanding of any impurity present in a drug substance at levels of 0.1% or above.[1] This guide provides a comprehensive comparison of analytical strategies to detect, identify, and quantify impurities generated during the synthesis of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry.[2][3] We will move beyond mere protocols to explore the causal logic behind methodological choices, ensuring a robust and scientifically sound approach to impurity characterization.
Part 1: Synthetic Pathway and the Genesis of Impurities
The predominant synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting an activated halo-pyridine, typically 2-chloro-5-nitropyridine, with N-Boc-piperazine.
The pyridine ring, being inherently electron-deficient, is amenable to nucleophilic attack.[4][5] This reactivity is significantly enhanced by the presence of a strong electron-withdrawing nitro group (-NO₂) positioned para to the site of substitution, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[6][7] While efficient, this process can generate a predictable profile of process-related impurities.
Caption: SNAr synthesis of the target compound and sources of key impurities.
Common Impurities and Their Mechanistic Origins:
-
Impurity A (Starting Material): The presence of unreacted 2-chloro-5-nitropyridine is typically due to an incomplete reaction or inefficient downstream purification.
-
Impurity B (Positional Isomer): While nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the pyridine nitrogen, side reactions can occur.[6] If the starting material were, for example, 3-nitro-4-chloropyridine, a different positional isomer would be formed. The unambiguous identification of such isomers is critical.
-
Impurity C (Di-substituted Byproduct): The N-Boc-piperazine starting material can contain trace amounts of piperazine (without the Boc protecting group). This highly reactive diamine can react with two molecules of the halo-pyridine, leading to a high molecular weight, dimeric impurity.
Part 2: A Comparative Guide to Analytical Characterization Techniques
No single technique can provide a complete impurity profile. A multi-modal approach, leveraging the orthogonal strengths of different methods, is essential for robust characterization.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone of impurity analysis, offering high-resolution separation and precise quantification.[8][9] A well-developed stability-indicating HPLC method can separate the main component from all known and potential impurities.
Protocol: Validated Reversed-Phase HPLC Method
-
Instrumentation: HPLC or UPLC system with a UV/PDA detector.
-
Column: C18, 100 Å, 2.1 x 100 mm, 1.8 µm (or similar high-efficiency column).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0.0 min: 20% B
-
15.0 min: 80% B
-
17.0 min: 80% B
-
17.1 min: 20% B
-
20.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 340 nm (for nitroaromatic chromophore).
-
Sample Preparation: Accurately weigh and dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.
Expertise Behind the Protocol:
-
C18 Column: Provides excellent hydrophobic retention for the molecule.
-
Acidic Mobile Phase (pH 3.0): The piperazine moiety is basic. A low pH ensures it remains protonated, leading to sharp, symmetrical peak shapes and preventing interaction with silanol groups on the stationary phase.
-
Gradient Elution: Necessary to elute impurities with a wide range of polarities, from polar starting materials to potentially non-polar byproducts, within a reasonable timeframe.
-
PDA Detector: A Photo Diode Array (PDA) detector is superior to a simple UV detector as it acquires the full UV spectrum for each peak, which can help in preliminary peak tracking and identification.
Data Presentation: Typical HPLC Impurity Profile
| Peak ID | Retention Time (min) | Relative Retention Time (RRT) | Area % | Potential Identity |
| Impurity C | 5.8 | 0.55 | 0.15% | Di-substituted Byproduct |
| API | 10.5 | 1.00 | 99.5% | Target Product |
| Impurity B | 11.2 | 1.07 | 0.08% | Positional Isomer |
| Impurity A | 13.1 | 1.25 | 0.22% | 2-Chloro-5-nitropyridine |
Liquid Chromatography-Mass Spectrometry (LC-MS): The Identification Engine
While HPLC excels at separation and quantification, it provides no direct structural information. LC-MS is the premier tool for obtaining the molecular weights of unknown impurities, which is the first and most critical step in their identification.[1][10]
Workflow: Impurity Identification via LC-MS
Caption: A systematic workflow for impurity identification using LC-MS/MS.
Trustworthiness of the Protocol:
-
High-Resolution Mass Spectrometry (HRMS): Using an instrument like a Q-TOF or Orbitrap provides a highly accurate mass measurement (typically < 3 ppm error).[10] This allows for the confident determination of the elemental formula of an impurity, drastically narrowing down the potential structures.
-
Tandem Mass Spectrometry (MS/MS): By isolating an impurity ion and fragmenting it, a unique fragmentation "fingerprint" is generated. This pattern provides definitive structural information, allowing, for example, the differentiation of positional isomers which would have identical molecular weights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Elucidator
For absolute structural confirmation, particularly for novel impurities or distinguishing between close isomers, NMR spectroscopy is the gold standard.[11][12] While less sensitive than MS, it provides an unparalleled view of the complete molecular structure.[13][14]
Expertise in Application:
-
Distinguishing Positional Isomers: 1H NMR is exceptionally powerful here. Protons on the pyridine ring will exhibit different chemical shifts and, more importantly, different coupling patterns (e.g., ortho, meta, para coupling constants) depending on their position relative to the nitrogen and other substituents. This allows for unambiguous assignment.
-
Quantitative NMR (qNMR): With an internal standard of known purity and concentration, qNMR can be used to quantify impurities without needing a specific reference standard for the impurity itself, a significant advantage in early development.[11]
Part 3: Comparative Summary and Integrated Strategy
| Technique | Primary Role | Strengths | Limitations |
| HPLC-UV/PDA | Separation & Quantification | High precision, robust, cost-effective, excellent for routine QC.[9] | Provides no definitive structural data; requires reference standards for quantification. |
| LC-MS (HRMS) | Identification | High sensitivity, provides molecular weight and elemental formula, ideal for unknowns.[1] | Can suffer from matrix effects; quantification is less precise than HPLC-UV. |
| NMR | Structure Elucidation | Unambiguous structure determination, unparalleled for isomer differentiation.[11][13] | Lower sensitivity, requires higher sample amounts, can be complex to interpret. |
Recommended Integrated Workflow:
-
Develop & Validate a stability-indicating HPLC method to serve as the primary tool for quality control and routine impurity profiling.
-
Analyze the crude reaction mixture by LC-HRMS to get an early understanding of the impurity profile. Correlate the masses found with potential side-products from the synthetic scheme.
-
Isolate any significant unknown impurities (typically >0.10%) using preparative HPLC.
-
Characterize the isolated impurities using NMR (1H, 13C, and 2D experiments) and HRMS to definitively elucidate their structures.
-
Synthesize or Procure reference standards for the identified impurities to allow for accurate quantification in the routine HPLC method.
By following this logical, multi-technique approach, drug development professionals can build a comprehensive understanding of their impurity profile, satisfying regulatory requirements and, most importantly, ensuring the development of safe and high-quality medicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. innospk.com [innospk.com]
- 3. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. biotech-spain.com [biotech-spain.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. veeprho.com [veeprho.com]
- 14. resolvemass.ca [resolvemass.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
